molecular formula C12H14O2 B7804193 Cinnamyl propionate CAS No. 78761-38-3

Cinnamyl propionate

Cat. No.: B7804193
CAS No.: 78761-38-3
M. Wt: 190.24 g/mol
InChI Key: KGDJMNKPBUNHGY-RMKNXTFCSA-N
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Description

Cinnamyl propionate is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] propanoate
Source PubChem
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InChI

InChI=1S/C12H14O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3/b9-6+
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InChI Key

KGDJMNKPBUNHGY-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047606
Record name (2E)-3-Phenylprop-2-en-1-yl propanoate
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Molecular Weight

190.24 g/mol
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Physical Description

Colourless to pale yellow liquid, fruity-floral odour
Record name Cinnamyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/183/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water, miscible (in ethanol)
Record name Cinnamyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/183/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.029-1.034
Record name Cinnamyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

78761-38-3, 103-56-0
Record name 2-Propen-1-ol, 3-phenyl-, 1-propanoate, (2E)-
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Record name Cinnamyl propionate
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Record name (2E)-3-Phenylprop-2-en-1-yl propanoate
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Record name Cinnamyl propionate
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Record name CINNAMYL PROPIONATE
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Foundational & Exploratory

cinnamyl propionate synthesis mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis Mechanisms of Cinnamyl Propionate (B1217596)

Introduction

Cinnamyl propionate is an organic ester formed from cinnamyl alcohol and propionic acid.[1] It is a colorless to pale yellow liquid valued for its sweet, floral, and fruity fragrance, making it a significant ingredient in the flavor and fragrance industries.[1][2] This technical guide provides an in-depth exploration of the primary synthesis mechanisms for this compound, designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. The guide details the reaction kinetics, experimental protocols, and quantitative data associated with the core synthesis routes: Fischer-Speier Esterification and Enzymatic Synthesis.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic acid-catalyzed reaction that involves refluxing a carboxylic acid and an alcohol to produce an ester and water.[3] For the synthesis of this compound, this involves the reaction of propionic acid with cinnamyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3][4]

Reaction Mechanism

The mechanism is a reversible, multi-step process classified as a nucleophilic acyl substitution.[5][6]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the propionic acid, increasing the electrophilicity of the carbonyl carbon.[7]

  • Nucleophilic Attack: The nucleophilic oxygen atom of the cinnamyl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[3][4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This can occur via a second molecule of the alcohol. This step creates a good leaving group (water).[3][5]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.[4]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final this compound ester.[3]

To drive the reaction towards the product side, the equilibrium must be shifted. This is typically achieved by using an excess of one of the reactants (usually the alcohol) or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[4][6]

Fischer_Esterification cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_products Products Propionic_Acid Propionic Acid Protonation 1. Protonation of Carbonyl Oxygen Propionic_Acid->Protonation Cinnamyl_Alcohol Cinnamyl Alcohol Attack 2. Nucleophilic Attack by Alcohol Cinnamyl_Alcohol->Attack Catalyst_H H+ (Catalyst) Catalyst_H->Protonation Adds H+ Protonation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Proton_Transfer 3. Proton Transfer Intermediate->Proton_Transfer Water_Elimination 4. Elimination of H2O Proton_Transfer->Water_Elimination Deprotonation 5. Deprotonation Water_Elimination->Deprotonation Water Water (H2O) Water_Elimination->Water Releases Cinnamyl_Propionate This compound Deprotonation->Cinnamyl_Propionate Catalyst_Regen H+ (Catalyst) Deprotonation->Catalyst_Regen Regenerates Enzymatic_Synthesis E Free Lipase (E) EA E-Alcohol Complex (EA) E->EA + A EB E-Acid Complex (EB) E->EB + B A Cinnamyl Alcohol (A) B Propionic Acid (B) EAB Ternary Complex (EAB) EA->EAB + B EB->EAB + A EPQ E-Products Complex (EPQ) EAB->EPQ Catalysis EP E-Ester Complex (EP) EPQ->EP - Q EQ E-Water Complex (EQ) EPQ->EQ - P EP->E - P P This compound (P) EP->P EQ->E - Q Q Water (Q) EQ->Q Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_recovery 3. Product Recovery A Combine Cinnamyl Alcohol and Propionic Acid (3:1) B Add Lipase (2% w/v) & Molecular Sieves (6% w/v) A->B C Incubate at 60°C with 200 rpm agitation B->C D Monitor conversion by GC analysis C->D E Filter to remove enzyme & sieves D->E After 7h or desired conversion F Purify liquid product (e.g., vacuum distillation) E->F G Final Product: This compound F->G

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of Cinnamyl Propionate (B1217596)

This guide provides a comprehensive overview of the spectroscopic data for cinnamyl propionate, a compound of interest in the flavor, fragrance, and pharmaceutical industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The structural information of this compound can be elucidated through various spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.40 - 7.20m-Ar-H
6.65d16.0=CH -Ph
6.28dt16.0, 6.3-O-CH₂-CH =
4.70d6.3-O-CH₂ -
2.36q7.6-CO-CH₂ -CH₃
1.15t7.6-CH₂-CH₃

Solvent: CDCl₃, Frequency: 400 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
174.0C =O
136.3Ar-C
134.3=C H-Ph
128.6Ar-C H
128.1Ar-C H
126.6Ar-C H
123.3-O-CH₂-C H=
65.2-O-C H₂-
27.7-CO-C H₂-CH₃
9.1-CH₂-C H₃

Solvent: CDCl₃[3]

Table 3: IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Assignment
1730 - 1715C=O Stretch (α,β-unsaturated ester)[4][5]
1347-
1100C-O Stretch[4][5]
1080-
1254C-O Stretch[4][5]
1023-

Unique absorbance bands for this compound are noted at 1080 and 1347 cm⁻¹.[6]

Table 4: Mass Spectrometry Data for this compound
m/zRelative IntensityAssignment
5799.99[CH₃CH₂CO]⁺
11535.96[C₉H₇]⁺ (indenyl cation)
2933.48[CH₃CH₂]⁺
11725.90[C₉H₉]⁺
11618.64[C₉H₈]⁺

Ionization Mode: Electron Ionization (EI)[3]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for ester compounds and can be specifically applied to this compound.

NMR Spectroscopy Protocol

High-quality NMR spectra are essential for unambiguous structural elucidation.

Sample Preparation:

  • Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[7]

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common and effective solvent for this compound.[7]

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Filtration: To remove any particulate matter, filter the solution through a pipette with a glass wool plug directly into a clean NMR tube.[7][8]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.[7]

¹H and ¹³C NMR Acquisition:

  • Instrument Setup: Tune and shim the NMR spectrometer to optimize the magnetic field homogeneity.[7]

  • ¹H NMR: A standard single-pulse experiment is used. For quantitative analysis, a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time is necessary.[7]

  • ¹³C NMR: Due to the low natural abundance of ¹³C, a greater number of scans is required to achieve a good signal-to-noise ratio. A proton-decoupled pulse sequence is standard.

IR Spectroscopy Protocol

IR spectroscopy is a rapid method for identifying functional groups.

Sample Preparation (Liquid Sample):

  • Neat Liquid: This method is suitable for pure liquid esters like this compound.

  • Salt Plates: Place a drop of the neat liquid sample between two clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[9]

  • Film Formation: Gently press the plates together to form a thin, uniform liquid film, avoiding air bubbles.[9]

FTIR Spectrum Acquisition:

  • Background Scan: Acquire a background spectrum of the clean salt plates.

  • Sample Scan: Place the sample assembly in the spectrometer and acquire the sample spectrum.[9]

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final IR spectrum.

Mass Spectrometry Protocol

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Sample Preparation (for GC-MS with Electron Ionization):

  • Dilution: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Concentration: The concentration should be low enough to avoid saturating the detector, typically in the range of µg/mL to ng/mL.

GC-MS Analysis:

  • Injection: Inject the sample into the gas chromatograph, where it is vaporized and separated on a capillary column (e.g., HP-5MS).[10]

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (typically 70 eV for EI).[10]

  • Mass Analysis: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).[10]

  • Detection: The detector records the abundance of each fragment, generating the mass spectrum.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between different spectroscopic methods and the structural information they provide.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter to Remove Particulates Dissolve->Filter Transfer Transfer to Analysis Vessel Filter->Transfer NMR NMR Spectrometer Transfer->NMR IR IR Spectrometer Transfer->IR MS Mass Spectrometer Transfer->MS NMR_Data Acquire & Process NMR Spectra (¹H, ¹³C) NMR->NMR_Data IR_Data Acquire & Process IR Spectrum IR->IR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Data_Relationship cluster_methods Spectroscopic Methods cluster_info Derived Structural Information cluster_structure Final Structure H_NMR ¹H NMR Proton_Env Proton Environment & Neighboring Protons H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone IR IR Spectroscopy Functional_Groups Functional Groups (e.g., C=O, C-O) IR->Functional_Groups MS Mass Spectrometry Mol_Weight Molecular Weight & Fragmentation Pattern MS->Mol_Weight Structure This compound Structure Proton_Env->Structure Carbon_Backbone->Structure Functional_Groups->Structure Mol_Weight->Structure

Caption: Relationship between spectroscopic data and structural elucidation.

References

Cinnamyl Propionate: A Technical Review of its Discovery, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamyl propionate (B1217596) is an organic ester recognized for its characteristic sweet, fruity, and balsamic aroma.[1] While its primary application lies within the flavor and fragrance industries, emerging research into the bioactivities of cinnamyl derivatives has prompted interest in its potential pharmacological properties. This technical guide provides a comprehensive review of the discovery, synthesis, and known biological activities of cinnamyl propionate, with a focus on quantitative data and detailed experimental methodologies for a scientific audience.

Discovery and Physicochemical Properties

This compound is not known to be a naturally abundant compound. Its discovery is rooted in the systematic synthesis and characterization of esters for the flavor and fragrance industry. The compound is chemically synthesized through the esterification of cinnamyl alcohol with propionic acid.[2]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₁₄O₂[3]
Molecular Weight 190.24 g/mol [3]
Appearance Colorless to pale yellow liquid[2]
Odor Sweet, fruity, balsamic, spicy[1]
Density 1.029 - 1.035 g/cm³ @ 25°C[2]
Boiling Point 289 °C (lit.)[2]
Solubility Soluble in oils and organic solvents[2]

Synthesis of this compound

This compound is synthesized via the esterification of cinnamyl alcohol and propionic acid. Both chemical and enzymatic methods have been explored for its production.

Enzymatic Synthesis

A notable advancement in the synthesis of this compound is the use of enzymatic catalysis, which offers a more environmentally friendly alternative to traditional chemical methods. A detailed study has described the optimization of this process using a commercial lipase (B570770).[2]

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound [2]

  • Materials:

    • Cinnamyl alcohol

    • Propionic acid

    • Fermase CALB™ 10000 (commercial lipase)

    • Molecular sieves (to remove water byproduct)

  • Reaction Conditions:

    • The reaction is performed in a solvent-free system.

    • Enzyme Loading: 2% (w/v)

    • Temperature: 60 °C

    • Acid to Alcohol Molar Ratio: 1:3

    • Molecular Sieves: 6% (w/v)

    • Agitation Speed: 200 rpm

  • Procedure:

    • Combine cinnamyl alcohol and propionic acid in the specified molar ratio in a reaction vessel.

    • Add the commercial lipase and molecular sieves to the mixture.

    • Incubate the reaction at 60 °C with continuous agitation at 200 rpm for 7 hours.

    • Monitor the conversion of reactants to this compound using an appropriate analytical method, such as gas chromatography (GC).

  • Results:

    • This optimized protocol achieves a maximum conversion of 87.89% after 7 hours.[2] The reaction kinetics follow a random bi-bi mechanism with substrate inhibition by both the alcohol and the acid.[2]

The general workflow for the enzymatic synthesis of this compound is illustrated in the following diagram:

Enzymatic_Synthesis_Workflow Reactants Cinnamyl Alcohol + Propionic Acid ReactionVessel Reaction Vessel (Solvent-free, 60°C, 200 rpm) Reactants->ReactionVessel Enzyme Lipase (Fermase CALB™ 10000) Enzyme->ReactionVessel Product This compound ReactionVessel->Product 7 hours Analysis Gas Chromatography (GC) Analysis for Conversion Product->Analysis

A generalized workflow for the lipase-catalyzed synthesis of this compound.

Biological Activities and Toxicological Profile

The biological activities of this compound are not extensively documented in publicly available literature. While research has explored the antimicrobial and anticancer properties of cinnamyl derivatives as a class, specific quantitative data for this compound is largely absent.

Antimicrobial and Antifungal Activity

A comprehensive literature search did not yield any studies reporting specific Minimum Inhibitory Concentration (MIC) values for this compound against bacterial or fungal strains. However, the broader class of cinnamyl esters has been investigated for such properties. The lack of specific data for this compound represents a significant knowledge gap and an area for future research.

Cytotoxicity and Anticancer Potential

Similarly, there is a paucity of published data on the cytotoxic effects of this compound against specific cancer cell lines. Studies on other cinnamyl esters have indicated potential anticancer activity, but direct evidence for the propionate ester is not available.

Toxicological Data

This compound has been evaluated for its safety as a flavoring ingredient by the Flavor and Extract Manufacturers Association (FEMA) and is considered Generally Recognized as Safe (GRAS) for this purpose.[4][5][6][7][8] The available acute oral toxicity data is summarized in Table 2.

Table 2: Acute Oral Toxicity of this compound

Test SpeciesLD₅₀ (mg/kg)Reference(s)
Rat3400[5]

Metabolism and Potential Signaling Pathways

Specific studies on the metabolism and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound are limited. However, based on the metabolism of other cinnamyl esters, it is anticipated that this compound is hydrolyzed in vivo to cinnamyl alcohol and propionic acid.[9][10]

The potential metabolic fate of this compound is depicted in the following diagram:

Metabolic_Pathway CP This compound Hydrolysis Hydrolysis (Esterases) CP->Hydrolysis CA Cinnamyl Alcohol Hydrolysis->CA PA Propionic Acid Hydrolysis->PA

A proposed metabolic pathway for this compound in vivo.

While there is no direct evidence of signaling pathways modulated by this compound, studies on its potential metabolite, cinnamyl alcohol, have shown effects on pathways involved in adipogenesis, such as the AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathways.[11] It is plausible that if this compound is metabolized to cinnamyl alcohol in vivo, it could indirectly influence these pathways.

The following diagram illustrates the known signaling pathways affected by cinnamyl alcohol:

Signaling_Pathways cluster_0 Signaling Pathways Modulated by Cinnamyl Alcohol CA Cinnamyl Alcohol AMPK AMPKα CA->AMPK Phosphorylation ERK ERK1/2 CA->ERK Phosphorylation Adipogenesis Inhibition of Adipogenesis AMPK->Adipogenesis ERK->Adipogenesis

Signaling pathways known to be modulated by cinnamyl alcohol, a potential metabolite of this compound.

Conclusion

This compound is a well-characterized fragrance and flavor ingredient with established physicochemical properties and a defined enzymatic synthesis protocol. While its safety for use in food has been established, a thorough investigation into its potential biological activities from a pharmacological perspective is lacking in the current scientific literature. There is a notable absence of quantitative data, such as MICs for antimicrobial activity and IC₅₀ values for cytotoxicity, which are crucial for evaluating its potential as a therapeutic agent. Future research should focus on filling these knowledge gaps to fully elucidate the biological potential of this compound and its suitability for drug development applications.

References

An In-depth Technical Guide to the Biosynthesis of Cinnamyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of cinnamyl propionate (B1217596), a valuable aromatic ester. The guide details the enzymatic steps involved, from precursor synthesis to the final esterification reaction. It includes quantitative data, detailed experimental protocols, and visual diagrams of the metabolic pathways and experimental workflows to support research and development in metabolic engineering and drug development.

Introduction

Cinnamyl propionate is an aromatic ester with a sweet, fruity, and balsamic odor, finding applications in the fragrance, flavor, and pharmaceutical industries. Its biosynthesis involves the convergence of two primary metabolic pathways: the phenylpropanoid pathway for the synthesis of cinnamyl alcohol and a pathway for the production of propionyl-CoA. The final step is the esterification of these two precursors, catalyzed by an alcohol acyltransferase. This guide will explore the enzymes and intermediates of these pathways, providing a technical foundation for the microbial production of this compound.

Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the synthesis of its two precursor molecules: cinnamyl alcohol and propionyl-CoA.

Cinnamyl Alcohol Biosynthesis from L-Phenylalanine

The biosynthesis of cinnamyl alcohol starts from the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. This conversion involves a series of enzymatic reactions:

  • L-Phenylalanine to trans-Cinnamic Acid: The pathway is initiated by Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.

  • trans-Cinnamic Acid to Cinnamaldehyde (B126680): The conversion of trans-cinnamic acid to cinnamaldehyde can be achieved through a two-step process involving Carboxylic Acid Reductase (CAR) . This enzyme, in the presence of ATP and NADPH, reduces the carboxylic acid to an aldehyde.

  • Cinnamaldehyde to Cinnamyl Alcohol: Finally, Cinnamyl Alcohol Dehydrogenase (CAD) or other non-specific alcohol dehydrogenases (ADHs) reduce cinnamaldehyde to cinnamyl alcohol, utilizing NADPH as a cofactor.

Cinnamyl_Alcohol_Biosynthesis Phe L-Phenylalanine CinA trans-Cinnamic Acid Phe->CinA PAL CinAld Cinnamaldehyde CinA->CinAld CAR CinOH Cinnamyl Alcohol CinAld->CinOH CAD/ADH

Propionyl-CoA Biosynthesis

Propionyl-CoA is a key precursor that can be synthesized through various metabolic routes in engineered microorganisms. One common strategy in Escherichia coli involves the activation of the sleeping beauty mutase (Sbm) operon, which converts succinyl-CoA, an intermediate of the TCA cycle, to propionyl-CoA.

  • Succinyl-CoA to (R)-Methylmalonyl-CoA: Succinyl-CoA mutase (Sbm) , a Vitamin B12-dependent enzyme, catalyzes the isomerization of succinyl-CoA.

  • (R)-Methylmalonyl-CoA to (S)-Methylmalonyl-CoA: A methylmalonyl-CoA epimerase is required to convert the (R)-enantiomer to the (S)-enantiomer.[1]

  • (S)-Methylmalonyl-CoA to Propionyl-CoA: Methylmalonyl-CoA carboxylase decarboxylates (S)-methylmalonyl-CoA to yield propionyl-CoA.

Propionyl_CoA_Biosynthesis SucCoA Succinyl-CoA R_MMCoA (R)-Methylmalonyl-CoA SucCoA->R_MMCoA Sbm S_MMCoA (S)-Methylmalonyl-CoA R_MMCoA->S_MMCoA Methylmalonyl-CoA Epimerase PropCoA Propionyl-CoA S_MMCoA->PropCoA Methylmalonyl-CoA Carboxylase

This compound Formation

The final step in the biosynthesis of this compound is the esterification of cinnamyl alcohol with propionyl-CoA. This reaction is catalyzed by an Alcohol Acyltransferase (AAT) . A promising candidate for this reaction is the strawberry alcohol acyltransferase FaAAT2, which has been shown to utilize cinnamyl alcohol as an efficient acyl acceptor and propionyl-CoA as an acyl donor.[2][3]

Cinnamyl_Propionate_Formation cluster_0 CinOH Cinnamyl Alcohol CinProp This compound CinOH->CinProp plus + PropCoA Propionyl-CoA PropCoA->CinProp plus->CinProp FaAAT2

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the biosynthesis of this compound.

EnzymeSubstrateKcat/Km (s⁻¹·µM⁻¹)Reference
FaAAT2 Acetyl-CoA (with Cinnamyl Alcohol)50.53[2][3]
FaAAT2 Propionyl-CoA (with Hexanol)5.85[3]
FaAAT2 Butyryl-CoA (with Hexanol)0.515[3]
FaAAT2 Hexanoyl-CoA (with Hexanol)0.215[3]
EnzymeSubstrateKm (mM)Vmax (nmol·h⁻¹·µg⁻¹)Reference
SAAT Acetyl-CoA0.1044.5[4]
SAAT 1-Octanol5.7-[4]
ProductHost OrganismTiterYieldReference
Isobutyl Acetate (B1210297)E. coli17.2 g/L0.334 g/g glucose[5]
PropionateE. coli30.9 g/L0.497 g/g glycerol (B35011)[6]
Geranyl AcetateS. cerevisiae22.49 mg/L-[7]
CinnamaldehydeE. coli3.8 g/L-[8]

Experimental Protocols

This section provides detailed protocols for the key enzymatic assays and the analysis of this compound.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.

  • Reagents:

    • 0.1 M Tris-HCl buffer, pH 8.8

    • 15 mM L-phenylalanine in 0.1 M Tris-HCl, pH 8.8

    • Enzyme extract

  • Procedure:

    • Prepare a reaction mixture containing 800 µL of Tris-HCl buffer and 100 µL of L-phenylalanine solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 100 µL of the enzyme extract.

    • Monitor the increase in absorbance at 290 nm for 10 minutes at 37°C.

    • Calculate PAL activity based on the molar extinction coefficient of trans-cinnamic acid (9630 M⁻¹cm⁻¹).

Carboxylic Acid Reductase (CAR) Activity Assay

This assay measures the NADPH-dependent reduction of a carboxylic acid to an aldehyde.

  • Reagents:

    • 100 mM HEPES-K buffer, pH 7.5

    • 10 mM MgCl₂

    • 2.5 mM ATP

    • 1 mM NADPH

    • 10 mM trans-cinnamic acid (substrate)

    • Purified CAR enzyme

  • Procedure:

    • Prepare a reaction mixture containing all reagents except the enzyme.

    • Initiate the reaction by adding the purified CAR enzyme.

    • Monitor the decrease in absorbance at 340 nm, corresponding to NADPH oxidation.

Cinnamyl Alcohol Dehydrogenase (CAD) Activity Assay

This assay measures the NADPH-dependent reduction of cinnamaldehyde to cinnamyl alcohol.

  • Reagents:

    • 100 mM Tris-HCl buffer, pH 7.0

    • 0.2 mM NADPH

    • 1 mM cinnamaldehyde (substrate)

    • Enzyme extract

  • Procedure:

    • Prepare a reaction mixture containing buffer and NADPH.

    • Add the enzyme extract and incubate for 2 minutes at 30°C.

    • Initiate the reaction by adding cinnamaldehyde.

    • Monitor the decrease in absorbance at 340 nm.

Alcohol Acyltransferase (AAT) Activity Assay and Product Analysis

This protocol describes the in vitro assay for FaAAT2 and the subsequent analysis of the produced this compound by GC-MS.

  • Reagents:

    • 50 mM Tris-HCl buffer, pH 7.5, containing 10% (v/v) glycerol and 1 mM DTT

    • 20 mM Cinnamyl alcohol

    • 0.1 mM Propionyl-CoA

    • Semi-purified FaAAT2 enzyme

    • Ethyl acetate (for extraction)

    • Anhydrous sodium sulfate

  • Procedure:

    • Combine 2 µg of semi-purified FaAAT2 protein, 20 mM cinnamyl alcohol, and 0.1 mM propionyl-CoA in a final volume of 500 µL of Tris-HCl buffer.[9]

    • Incubate the reaction mixture at 30°C for 1 hour.

    • Stop the reaction by adding 200 µL of 0.5 M EDTA.

    • Extract the this compound by adding 500 µL of ethyl acetate and vortexing vigorously.

    • Centrifuge to separate the phases and collect the upper organic layer.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Analyze the sample by GC-MS.

GC-MS Analysis of this compound
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar column such as a DB-5ms or equivalent is suitable.

  • Injection: 1 µL of the ethyl acetate extract in splitless mode.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 40-300.

  • Quantification: Use a calibration curve prepared with authentic this compound standards. An internal standard such as benzyl (B1604629) benzoate (B1203000) can be used for improved accuracy.

Experimental Workflow for Metabolic Engineering of E. coli

This section outlines a potential workflow for engineering E. coli to produce this compound from glucose.

Experimental_Workflow cluster_0 Strain Construction cluster_1 Fermentation cluster_2 Analysis Gene_Cloning 1. Gene Cloning: - PAL, CAR, CAD/ADH - Sbm operon - FaAAT2 Plasmid_Construction 2. Plasmid Construction: - pETDuet-1 for PAL, CAR, CAD - pACYCDuet-1 for Sbm, FaAAT2 Gene_Cloning->Plasmid_Construction Host_Transformation 3. Host Transformation: - E. coli BL21(DE3) Plasmid_Construction->Host_Transformation Preculture 4. Pre-culture: - LB medium, 37°C Host_Transformation->Preculture Main_Culture 5. Main Culture: - M9 minimal medium + glucose - 30°C Preculture->Main_Culture Induction 6. Induction: - Add IPTG at OD600 ~0.6 Main_Culture->Induction Sampling 7. Sampling & Extraction: - Collect culture broth - Liquid-liquid extraction with ethyl acetate Induction->Sampling GCMS_Analysis 8. GC-MS Analysis: - Quantify this compound Sampling->GCMS_Analysis

Conclusion

This technical guide has detailed the biosynthetic pathway of this compound, providing a foundation for its production through metabolic engineering. By leveraging the enzymatic machinery from various organisms, it is feasible to construct a microbial cell factory capable of converting simple carbon sources into this valuable aromatic ester. The provided quantitative data and experimental protocols offer a starting point for researchers to optimize pathway flux, improve enzyme kinetics, and ultimately enhance the titer, yield, and productivity of this compound. Further research into the characterization of novel alcohol acyltransferases and the fine-tuning of precursor pathways will be crucial for the development of an economically viable bioprocess.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Cinnamyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl propionate (B1217596) (3-phenyl-2-propen-1-yl propanoate) is an organic ester recognized for its characteristic sweet, fruity, and balsamic aroma. This compound is a significant component in the fragrance and flavor industries and is also explored for various applications in scientific research. This technical guide provides an in-depth overview of the core physical and chemical properties of cinnamyl propionate, detailed experimental protocols for its characterization, and a workflow for its synthesis and analysis.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These values are critical for its application in research and development, enabling accurate modeling, formulation, and quality control.

Data Presentation: Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₁₂H₁₄O₂[1][2]
Molecular Weight 190.24 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Odor Sweet, fruity, spicy, balsamic[3]
Boiling Point 288-289 °C at 760 mmHg[4]
Density 1.029-1.034 g/cm³ at 25 °C[1]
Refractive Index (n²⁰/D) 1.532-1.537[1]
Solubility Insoluble in water; miscible in ethanol (B145695) and fixed oils.[1]
Vapor Pressure 0.003 mmHg at 20 °C[4]
Flash Point >100 °C (>212 °F)[4]
logP (o/w) 3.150 (estimated)[4]
Acid Value ≤ 1.0 mg KOH/g[4]
CAS Number 103-56-0[5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. The following sections outline standard experimental protocols.

Synthesis of this compound via Fischer Esterification

Fischer esterification is a classic method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.[6]

Materials:

  • Cinnamyl alcohol

  • Propionic acid

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)[7]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, combine cinnamyl alcohol and a molar excess of propionic acid (to drive the equilibrium towards the product).[8]

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 1-2 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[8][9]

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute the mixture with diethyl ether.

  • Washing: Wash the organic layer sequentially with:

    • Water to remove the excess alcohol.

    • 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted propionic acid (caution: CO₂ evolution).[8]

    • Saturated brine solution to reduce the solubility of the organic product in the aqueous phase.[8]

  • Drying and Evaporation: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter to remove the drying agent.[9]

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation to obtain the final product.

Characterization Protocols

1. Boiling Point Determination (Thiele Tube Method) This micro-method is suitable for determining the boiling point of small liquid samples.[10]

  • Sample Preparation: Fill a small test tube (Durham tube) to about half-full with this compound. Invert a sealed-end capillary tube and place it inside the test tube.[10]

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Place the assembly in a Thiele tube containing mineral oil. Heat the side arm of the Thiele tube gently.[10]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until the bubbling is rapid and continuous.[10]

  • Measurement: Remove the heat. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.[10]

2. Density Measurement Density is determined by measuring the mass of a known volume of the liquid.

  • Mass Measurement: Weigh a clean, dry pycnometer (specific gravity bottle) or a graduated cylinder on an analytical balance.

  • Volume Measurement: Fill the container with this compound to a precisely known volume.

  • Final Mass: Weigh the container with the liquid.

  • Calculation: The density is calculated by dividing the mass of the liquid (final mass - initial mass) by its volume.

3. Refractive Index Measurement A refractometer is used to measure the extent to which light is bent as it passes through the liquid.

  • Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

  • Sample Application: Place a few drops of this compound onto the prism of the refractometer.

  • Measurement: Close the prism and allow the temperature to stabilize (typically 20 °C). Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: Read the refractive index value from the instrument's scale.

4. Spectroscopic Analysis

  • ¹H NMR Spectroscopy: A study by D'Amelia and Kreth provides specific parameters for the analysis of this compound. A 400 MHz NMR spectrometer was used to obtain the spectrum of the neat liquid. The analysis was conducted with 24 scans and a relaxation time of 8-10 seconds.[11] The resulting spectrum shows a characteristic triplet for the methyl protons at approximately 1.07 ppm.[11][12]

  • FTIR Spectroscopy: The same study utilized an ATR-FTIR spectrometer. Approximately 20 μL of the sample was placed between the anvil and the diamond crystal. The analysis was performed with 48 scans at a resolution of 2 cm⁻¹.[11] The spectrum is characterized by a strong carbonyl (C=O) stretch around 1733 cm⁻¹ and unique absorbance bands in the fingerprint region, notably at 1080 cm⁻¹ and 1347 cm⁻¹.[11][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, a dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is prepared.[14][15] The sample is injected into the GC, which separates it from any impurities. Typical GC programs involve a temperature ramp (e.g., starting at 60°C and increasing to 250°C) to elute the compound.[15] The mass spectrometer then fragments the molecule, providing a unique mass spectrum that confirms its identity and purity.

Mandatory Visualization

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants Cinnamyl Alcohol + Propionic Acid Catalyst H₂SO₄ Catalyst Reaction Fischer Esterification (Reflux) Reactants->Reaction Catalyst->Reaction Crude Crude this compound Mixture Reaction->Crude Workup Solvent Extraction (Diethyl Ether) Crude->Workup Wash1 Wash with H₂O Workup->Wash1 Wash2 Neutralize with NaHCO₃ Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Dry Dry over Na₂SO₄ Wash3->Dry Evap Solvent Evaporation Dry->Evap Distill Vacuum Distillation Evap->Distill Pure Pure this compound Distill->Pure Analysis Characterization Pure->Analysis NMR ¹H & ¹³C NMR Analysis->NMR FTIR FTIR Spectroscopy Analysis->FTIR GCMS GC-MS Analysis->GCMS PhysProps Physical Properties (BP, Density, RI) Analysis->PhysProps

Synthesis, Purification, and Analysis Workflow for this compound.

References

Cinnamyl Propionate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Core Properties, Synthesis, and Potential Biological Activity of Cinnamyl Propionate (B1217596)

This technical guide provides a comprehensive overview of cinnamyl propionate, a compound of interest in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, synthesis protocols, and potential biological relevance based on current scientific literature.

Chemical Identification and Synonyms

This compound is an organic ester formed from cinnamyl alcohol and propionic acid.[1] It is primarily recognized for its sweet, fruity, and balsamic aroma.[2]

The primary Chemical Abstracts Service (CAS) number for this compound is 103-56-0 .[3]

A variety of synonyms are used to identify this compound in literature and commercial databases. These include:

  • 3-phenyl-2-propen-1-yl propionate[3]

  • (2E)-3-Phenyl-2-propenyl propionate[4]

  • 3-Phenyl-2-propenyl propanoate[5]

  • Propionic acid cinnamyl ester[4]

  • Cinnamyl alcohol, propionate[4]

  • (2E)-3-phenylprop-2-en-1-yl propanoate[4]

  • 3-Phenylallyl propionate[6]

  • gamma-Phenylallyl propionate[7]

  • NSC 46120[4]

  • FEMA No. 2301[6]

Physicochemical and Toxicological Data

A summary of key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₄O₂[8]
Molecular Weight 190.24 g/mol [8]
Appearance Colorless to pale yellow liquid[7]
Boiling Point 289 °C (lit.)[7]
Density 1.032 g/mL at 25 °C (lit.)[7]
Refractive Index 1.53100 to 1.53400 @ 20.00 °C[8]
Flash Point > 110.00 °C (> 230.00 °F)[8]
Acute Oral LD50 (Rats) 3.4 g/kg
Acute Dermal LD50 (Rabbits) > 5 g/kg

Experimental Protocols: Enzymatic Synthesis

This compound can be synthesized via direct esterification of cinnamyl alcohol and propionic acid.[9] Enzymatic synthesis using lipase (B570770) is a method that offers high conversion rates under mild conditions.[9]

Detailed Methodology for Lipase-Catalyzed Synthesis

The following protocol is based on the enzymatic esterification in a solvent-free system.[9]

Materials:

  • Cinnamyl alcohol

  • Propionic acid

  • Immobilized lipase (e.g., Fermase CALB™ 10000)[9]

  • Molecular sieves (to remove water produced during esterification)

  • Reaction vessel (e.g., stirred-tank reactor)

  • Shaking incubator or magnetic stirrer with heating capabilities

Procedure:

  • Reactant Preparation: Prepare a mixture of cinnamyl alcohol and propionic acid. An optimal molar ratio of propionic acid to cinnamyl alcohol is 1:3.[9]

  • Enzyme and Desiccant Addition: To the reactant mixture, add the immobilized lipase. An effective enzyme loading is 2% (w/v).[9] Concurrently, add molecular sieves at a concentration of 6% (w/v) to adsorb the water byproduct and drive the reaction equilibrium towards ester formation.[9]

  • Reaction Conditions: The reaction is conducted at a constant temperature of 60 °C.[9] Continuous agitation is maintained at 200 rpm to ensure a homogenous mixture and facilitate enzyme-substrate interaction.[9]

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing the concentration of this compound using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Termination and Product Isolation: The reaction is typically run for 7 hours to achieve maximum conversion (approximately 87.89%).[9] Upon completion, the immobilized enzyme and molecular sieves can be removed by simple filtration. The product, this compound, can then be purified from the remaining reactants, for instance, by vacuum distillation.

  • Enzyme Reusability: The filtered immobilized lipase can be washed with a suitable solvent, dried, and reused for subsequent batches. Studies have shown that the enzyme can retain up to 90% of its catalytic activity after six successive uses.[9]

G Experimental Workflow: Enzymatic Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reactants Mix Cinnamyl Alcohol and Propionic Acid (3:1) additives Add Immobilized Lipase (2% w/v) and Molecular Sieves (6% w/v) reactants->additives conditions Incubate at 60°C with 200 rpm agitation for 7 hours additives->conditions filtration Filter to remove enzyme and molecular sieves conditions->filtration purification Purify this compound (e.g., vacuum distillation) filtration->purification

Enzymatic synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

While direct research on the specific signaling pathways modulated by this compound is limited, studies on its precursor, cinnamyl alcohol, and related cinnamic acid derivatives provide valuable insights into its potential biological activities. These compounds are known to possess anti-inflammatory, antimicrobial, and metabolic regulatory properties.[7][10]

Adipogenesis and Related Signaling (AMPKα and ERK1/2)

Cinnamyl alcohol has been shown to attenuate adipogenesis (the formation of fat cells).[10] This effect is mediated, in part, by the modulation of key upstream signaling pathways. Specifically, cinnamyl alcohol can activate AMP-activated protein kinase α (AMPKα) and downregulate the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway in preadipocytes.[10] The activation of AMPK, a central regulator of cellular energy homeostasis, and the inhibition of ERK1/2, which is involved in cell proliferation and differentiation, collectively contribute to the suppression of adipocyte differentiation.[10]

G Potential Influence on Adipogenesis Signaling Cinnamyl_Alcohol Cinnamyl Alcohol (this compound Precursor) AMPK AMPKα Cinnamyl_Alcohol->AMPK Activates ERK ERK1/2 Cinnamyl_Alcohol->ERK Inhibits Adipogenesis Adipogenesis AMPK->Adipogenesis Inhibits ERK->Adipogenesis Promotes

Adipogenesis signaling pathway influenced by cinnamyl alcohol.
Inflammatory Signaling (NF-κB Pathway)

Cinnamic acid and its derivatives are recognized for their anti-inflammatory properties. One of the primary mechanisms underlying this effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[12] In the canonical pathway, stimuli like lipopolysaccharide (LPS) lead to the degradation of the inhibitor of κB (IκB), allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of inflammatory target genes.[6] Cinnamic acid derivatives can interfere with this cascade, thereby suppressing the inflammatory response.[11] Given that this compound is an ester of a cinnamic acid precursor, it is plausible that it or its metabolites could exert similar anti-inflammatory effects.

G Potential Influence on NF-κB Signaling Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activate IkB IκB IKK->IkB Phosphorylates for Degradation NFkB_inactive p50/p65 (Inactive) IkB->NFkB_inactive Inhibits NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Transcription Cinnamic_Derivatives Cinnamic Acid Derivatives (Related to this compound) Cinnamic_Derivatives->IKK Inhibits

NF-κB signaling pathway potentially inhibited by related compounds.

Conclusion and Future Directions

This compound is a well-characterized compound with established applications in the flavor and fragrance sectors. This guide has provided core technical data, including its CAS number, synonyms, and physicochemical properties. Furthermore, a detailed protocol for its efficient enzymatic synthesis has been outlined. While direct evidence of its interaction with cellular signaling pathways is an area requiring further investigation, the known biological activities of its precursors—cinnamyl alcohol and cinnamic acid—suggest promising avenues for future research. In particular, its potential roles in modulating metabolic and inflammatory pathways, such as adipogenesis via AMPK/ERK and inflammation via NF-κB, warrant deeper exploration. Such studies could expand the application of this compound into the realms of functional foods, nutraceuticals, and therapeutic agent development.

References

The Solubility and Stability of Cinnamyl Propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl propionate (B1217596), a fragrance and flavoring agent, is increasingly being explored for its potential in various pharmaceutical formulations. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective and safe application in drug development. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of cinnamyl propionate. It includes qualitative and quantitative solubility data in various media, discusses its stability under different environmental conditions, and details experimental protocols for its characterization. Potential degradation pathways are also elucidated based on data from structurally related compounds. This document is intended to be a valuable resource for researchers and formulation scientists working with this compound.

Introduction

This compound ((E)-3-phenylprop-2-enyl propanoate) is an ester characterized by its sweet, fruity, and balsamic aroma.[1] While its primary applications have been in the food and cosmetic industries, its favorable sensory properties and potential for controlled release make it an interesting candidate for various pharmaceutical formulations, including topical and oral dosage forms.[1][2] The successful incorporation of any active pharmaceutical ingredient (API) or excipient into a drug product is critically dependent on its solubility and stability.[3] Solubility influences the bioavailability and dissolution rate, while stability ensures the safety, efficacy, and shelf-life of the final product.[3] This guide synthesizes the available technical data on the solubility and stability of this compound to aid in its evaluation for pharmaceutical applications.

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which includes a non-polar phenyl ring and a moderately polar ester group. This amphiphilic nature results in limited aqueous solubility and good solubility in organic solvents and oils.[1]

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in the public domain. The following table summarizes the available information.

Solvent/MediumSolubilityTemperature (°C)MethodReference
WaterInsolubleNot SpecifiedExperimental[4]
Water68.97 mg/L25Estimated[5][6]
EthanolMiscibleNot SpecifiedExperimental[4]
Fixed OilsSolubleNot SpecifiedQualitative[5]
Propylene GlycolInsolubleNot SpecifiedQualitative[5]
GlycerinInsolubleNot SpecifiedQualitative[5]

Note: The quantitative value for water solubility is an estimated value and should be confirmed experimentally for specific applications.

Partition Coefficient

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. An estimated LogP value for this compound is available:

ParameterValueMethodReference
LogP (o/w)3.150Estimated[6]

This value indicates that this compound is a lipophilic compound, consistent with its low water solubility and high solubility in oils.

Stability Profile

This compound is generally considered to be a stable compound, which contributes to its widespread use in consumer products.[1] However, for pharmaceutical applications, a more detailed understanding of its degradation under various stress conditions is necessary. Forced degradation studies are crucial for identifying potential degradation products and pathways.[7][8]

Hydrolytic Stability
Oxidative Stability

The presence of a carbon-carbon double bond in the cinnamyl moiety makes the molecule susceptible to oxidation. Studies on structurally related 3-phenyl-2-propene compounds, such as cinnamaldehyde (B126680) and cinnamyl alcohol, have shown that oxidation can lead to the formation of benzaldehyde, benzoic acid, and epoxides. The oxidation reactivity of these related compounds was found to follow the order: cinnamaldehyde > cinnamyl alcohol > β-methylstyrene > cinnamic acid. This suggests that the double bond in this compound is a potential site for oxidative degradation.

Thermal Stability

Information on the thermal degradation of this compound is not extensively detailed in the literature. However, it is a combustible liquid with a high flash point, suggesting reasonable thermal stability under normal storage conditions.[10]

Photostability

No specific photostability studies on this compound were found in the reviewed literature. Given the presence of a chromophore (the phenyl ring and conjugated double bond), the potential for photodegradation should be evaluated, especially for formulations that may be exposed to light.

Potential Degradation Pathways

Based on the chemical structure of this compound and data from related compounds, two primary degradation pathways can be proposed: hydrolysis and oxidation.

G Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation CP This compound CA Cinnamyl Alcohol CP->CA H+ or OH- PA Propionic Acid CP->PA H+ or OH- Benz Benzaldehyde CP->Benz Oxidizing Agent / Light Benzoic Benzoic Acid CP->Benzoic Further Oxidation Epoxide This compound Epoxide CP->Epoxide Oxidizing Agent Benz->Benzoic

Caption: Inferred degradation pathways for this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of solubility and stability. The following sections outline standard methodologies that can be applied to this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

G Shake-Flask Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-72h with agitation) A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Quantify this compound in the supernatant (e.g., HPLC-UV) C->D E Determine solubility D->E

Caption: Workflow for the shake-flask solubility method.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, buffers of different pH, organic solvents) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure that the temperature is maintained during this step.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is reported as the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways under stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[7][11]

G Forced Degradation Study Workflow A Prepare solutions of this compound B Expose to stress conditions (Acid, Base, Oxidizing Agent, Heat, Light) A->B C Sample at predetermined time points B->C D Analyze samples using a stability-indicating method (e.g., HPLC) C->D E Identify and quantify degradants D->E F Determine degradation rate and pathway E->F

Caption: General workflow for a forced degradation study.

Methodologies:

  • Hydrolytic Degradation:

    • Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples if necessary and analyze by HPLC to determine the remaining concentration of this compound and the formation of any degradation products.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a suitable solvent.

    • Add an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate the solution at a controlled temperature (e.g., room temperature or slightly elevated).

    • Sample at various time points and analyze by HPLC.

  • Thermal Degradation:

    • Store solid this compound and a solution of the compound at an elevated temperature (e.g., 70 °C).

    • Sample at various time points and analyze for degradation.

  • Photodegradation:

    • Expose a solution of this compound to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light, as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • Sample at various time points and analyze by HPLC.

Conclusion

This compound is a lipophilic compound with low aqueous solubility but good solubility in alcohols and oils. Its stability profile is generally good; however, its ester functionality and the presence of a double bond make it susceptible to hydrolytic and oxidative degradation, respectively. The information and protocols provided in this guide offer a foundational understanding for researchers and drug development professionals. It is imperative that comprehensive experimental studies are conducted to fully characterize the solubility and stability of this compound in the specific solvent systems and formulation matrices relevant to its intended pharmaceutical application. Such data will be critical for the development of robust, safe, and effective drug products.

References

Cinnamyl Propionate: A Technical Guide to its Odor Profile and Sensory Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl propionate (B1217596) is an aromatic ester widely utilized in the fragrance and flavor industries for its characteristic sweet, fruity, and spicy scent.[1][2][3] This technical guide provides an in-depth analysis of the odor profile and sensory characteristics of cinnamyl propionate, intended for researchers, scientists, and professionals in drug development who may encounter this compound in various formulations. The document outlines its chemical properties, summarizes its olfactory profile with quantitative data, presents a detailed experimental protocol for sensory analysis, and illustrates the general signaling pathway involved in its perception.

Chemical and Physical Properties

This compound, with the chemical formula C12H14O2, is the ester of cinnamyl alcohol and propionic acid.[1] It is a colorless to pale yellow liquid at room temperature.[1][2] One of its notable characteristics is its longevity, lasting over 180 hours on a smelling strip, which contributes to its use as a fixative and blender in fragrance compositions.[4]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 103-56-0[2][5]
Molecular Formula C12H14O2[2][5]
Molecular Weight 190.24 g/mol [5]
Appearance Colorless to pale yellow liquid[1][2]
Odor Family Balsamic[4]
Longevity on Smelling Strip > 180 hours[4]

Odor Profile and Sensory Characteristics

The odor of this compound is complex and multifaceted, commonly described as sweet, fruity, spicy, and balsamic.[4][5][6] It is often associated with the scent of stewed summer fruits, bubble gum, and grape soda.[4] Its warm, balsamic character is complemented by pronounced floral and fruity notes, with subtle undertones of cinnamon and honey.[4]

The flavor profile is described as floral, with notes of cherry, apple, and balsam.[6] This combination of olfactory and gustatory characteristics makes it a versatile ingredient in both fragrance and flavor applications, including perfumes, cosmetics, and food products.[2][3]

Table 2: Quantitative Odor Profile of this compound

Odor DescriptorPercentage
Fruity89.43%[5]
Sweet84.54%[5]
Balsamic80.93%[5]
Floral78.41%[5]
Spicy69.65%[5]
Cinnamon58.70%[5]

Experimental Protocol: Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)

The following protocol outlines a standardized methodology for the sensory evaluation of this compound using Gas Chromatography-Olfactometry (GC-O). This technique combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify and characterize odor-active compounds.

4.1. Objective: To identify and describe the individual odor components of this compound and determine their relative intensities.

4.2. Materials and Equipment:

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) and an Olfactory Detection Port (ODP).

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms).

  • High-purity helium as carrier gas.

  • This compound sample (98-100% purity).

  • Solvent for dilution (e.g., ethanol (B145695), food grade).

  • Syringes for sample injection.

  • A panel of trained sensory assessors (minimum of 3).

4.3. Procedure:

  • Sample Preparation: Prepare a dilution series of the this compound sample in ethanol (e.g., 1%, 0.1%, and 0.01% v/v). This is crucial for Aroma Extract Dilution Analysis (AEDA) to determine the Flavor Dilution (FD) factor of each odorant.

  • GC-MS/O Analysis:

    • Inject a 1 µL aliquot of the most concentrated sample into the GC injector.

    • The GC oven temperature program should be optimized to achieve good separation of volatile compounds. A typical program might be: start at 50°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 10 minutes.

    • The effluent from the capillary column is split between the MS detector and the ODP. A split ratio of 1:1 is common.

    • Humidified air is added to the ODP to prevent nasal dehydration of the assessor.

  • Olfactometry:

    • Each trained assessor sniffs the effluent at the ODP and records the time, duration, and a descriptor for each odor perceived.

    • The intensity of each odor can be rated on a standardized scale (e.g., a 5-point scale from 1=very weak to 5=very strong).

  • Aroma Extract Dilution Analysis (AEDA):

    • The analysis is repeated with progressively more dilute samples until no odor is detected.

    • The highest dilution at which an odorant is still detected determines its Flavor Dilution (FD) factor, which is a measure of its odor potency.

  • Data Analysis:

    • The retention times of the detected odors are matched with the peaks from the MS chromatogram to identify the responsible compounds.

    • An aromagram is constructed by plotting the odor intensity or FD factor against the retention time.

4.4. Expected Outcome: This protocol will yield a detailed sensory profile of this compound, identifying its key odor contributors and their relative importance to the overall aroma.

Visualizations

Experimental Workflow

Sensory_Evaluation_Workflow Figure 1. Experimental Workflow for Sensory Evaluation of this compound cluster_prep Sample Preparation cluster_analysis GC-MS/O Analysis cluster_sensory Sensory Evaluation cluster_data Data Analysis start Start prep Prepare Dilution Series of this compound start->prep inject Inject Sample into GC prep->inject separate Separation in GC Column inject->separate split Effluent Split separate->split ms Mass Spectrometry (MS) split->ms odp Olfactory Detection Port (ODP) split->odp sniff Assessors Sniff Effluent odp->sniff record Record Odor Descriptors, Intensity, and Duration sniff->record match Match Odor Data with MS Chromatogram record->match aromagram Construct Aromagram match->aromagram end End aromagram->end

Caption: Figure 1. Experimental Workflow for Sensory Evaluation of this compound.

Olfactory Signaling Pathway

Olfactory_Signaling_Pathway Figure 2. Generalized Olfactory Signal Transduction Pathway odorant This compound (Odorant Molecule) receptor Olfactory Receptor (GPCR) odorant->receptor g_protein G-protein (Gαolf) Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase atp_to_camp ATP -> cAMP adenylyl_cyclase->atp_to_camp cng_channel Cyclic Nucleotide-Gated (CNG) Ion Channel Opens atp_to_camp->cng_channel cAMP increase ion_influx Ca²⁺ and Na⁺ Influx cng_channel->ion_influx depolarization Membrane Depolarization ion_influx->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Brain (Olfactory Bulb) action_potential->brain

Caption: Figure 2. Generalized Olfactory Signal Transduction Pathway.

Conclusion

This compound possesses a rich and complex odor profile that is highly valued in various industries. This technical guide has provided a comprehensive overview of its sensory characteristics, supported by quantitative data and a detailed experimental protocol for its evaluation. The inclusion of a generalized olfactory signaling pathway offers a molecular-level understanding of how this compound is perceived. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals in their work with this versatile aromatic compound.

References

The Natural Occurrence and Biosynthesis of Cinnamyl Propionate and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl propionate (B1217596) is an organic ester recognized for its characteristic sweet, fruity, and balsamic aroma with spicy undertones. While widely utilized as a synthetic flavoring and fragrance agent, its presence in the natural world, alongside its derivatives, offers a compelling area of study for researchers in natural products chemistry and drug development. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and analytical methodologies related to cinnamyl propionate and its closely related cinnamyl derivatives. Although quantitative data for this compound in natural sources is scarce in current literature, this guide compiles available qualitative information and outlines the established pathways for the biosynthesis of its precursors.

Natural Occurrence

This compound and its derivatives are found as minor constituents in a variety of aromatic plants, contributing to their complex scent and flavor profiles. The primary natural sources include fruits and the essential oils derived from various parts of plants.

Key Natural Sources

While specific quantitative data for this compound remains elusive in published research, the presence of its precursors, cinnamyl alcohol and cinnamic acid, is well-documented in several species. This suggests the potential for the natural esterification to form this compound, albeit likely at low concentrations.

Table 1: Qualitative Natural Occurrence of this compound and Related Derivatives

CompoundNatural Source(s)Plant Part(s)Reference(s)
Cinnamyl AlcoholPsidium guajava (Guava)Fruit[1]
Cinnamomum spp. (Cinnamon)Bark, Leaves[2][3]
Cinnamyl Acetate (B1210297)Psidium guajava (Guava)Fruit[1]
Cinnamomum zeylanicum (Cinnamon)Bark, Leaves[4]
Cinnamic AcidCinnamomum spp. (Cinnamon)Bark[2]
Various PlantsGeneral[5]
CinnamaldehydeCinnamomum spp. (Cinnamon)Bark[3]
Ethyl CinnamatePsidium guajava (Guava)Fruit[1]

Biosynthesis of Cinnamyl Precursors

The biosynthesis of cinnamyl alcohol, the direct precursor to this compound, is a well-characterized branch of the phenylpropanoid pathway. This metabolic route is fundamental in higher plants for the production of a wide array of secondary metabolites. The pathway originates with the aromatic amino acid L-phenylalanine.

The key enzymatic steps leading to the formation of cinnamyl alcohol are:

  • Phenylalanine Ammonia-Lyase (PAL): L-phenylalanine is deaminated to form cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H) and 4-Coumarate:CoA Ligase (4CL): Cinnamic acid is hydroxylated and then activated to its CoA-thioester, cinnamoyl-CoA.

  • Cinnamoyl-CoA Reductase (CCR): Cinnamoyl-CoA is reduced to cinnamaldehyde.

  • Cinnamyl Alcohol Dehydrogenase (CAD): Cinnamaldehyde is further reduced to cinnamyl alcohol.

Cinnamyl alcohol can then be esterified with propionyl-CoA, derived from fatty acid metabolism, to form this compound.

Biosynthesis_of_Cinnamyl_Alcohol L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL Cinnamoyl-CoA Cinnamoyl-CoA Cinnamic Acid->Cinnamoyl-CoA C4H, 4CL Cinnamaldehyde Cinnamaldehyde Cinnamoyl-CoA->Cinnamaldehyde CCR Cinnamyl Alcohol Cinnamyl Alcohol Cinnamaldehyde->Cinnamyl Alcohol CAD This compound This compound Cinnamyl Alcohol->this compound Acyltransferase + Propionyl-CoA Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Sample Homogenization Sample Homogenization Incubation Incubation Sample Homogenization->Incubation HS-SPME HS-SPME Incubation->HS-SPME GC-MS Injection GC-MS Injection HS-SPME->GC-MS Injection Separation Separation GC-MS Injection->Separation Detection & Identification Detection & Identification Separation->Detection & Identification Quantification Quantification Detection & Identification->Quantification Signaling_Pathway Inflammatory Stimulus Inflammatory Stimulus Signaling Cascade Signaling Cascade Inflammatory Stimulus->Signaling Cascade NF-κB Activation NF-κB Activation Signaling Cascade->NF-κB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression Inflammation Inflammation Pro-inflammatory Gene Expression->Inflammation Cinnamyl Derivatives Cinnamyl Derivatives Cinnamyl Derivatives->NF-κB Activation Inhibition

References

Methodological & Application

enzymatic synthesis of cinnamyl propionate protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Enzymatic Synthesis of Cinnamyl Propionate (B1217596)

Introduction

Cinnamyl propionate is an aromatic ester valued for its fruity, spicy, and balsamic notes, making it a significant ingredient in the flavor and fragrance industries.[1][2] Traditionally synthesized through chemical methods, enzymatic synthesis presents a greener and more specific alternative. This application note details a protocol for the synthesis of this compound via lipase-catalyzed esterification of cinnamyl alcohol and propionic acid. Lipases are widely used biocatalysts due to their stability, specificity, and ability to function in non-aqueous media.[3][4] The enzymatic route offers advantages such as mild reaction conditions, reduced by-product formation, and the potential for catalyst reuse.[1][5] This protocol is optimized for high conversion rates in a solvent-free system, which simplifies downstream processing and reduces environmental impact.[1][6]

Data Presentation

Table 1: Optimized Parameters for the Enzymatic Synthesis of this compound

ParameterOptimal ValueConversion Rate (%)Reference
EnzymeFermase CALB™ 1000087.89[1][6]
Enzyme Loading2% (w/v)87.89[1][6]
Substrate Molar Ratio (Propionic Acid:Cinnamyl Alcohol)1:387.89[1][6]
Temperature60 °C87.89[1][6]
Agitation Speed200 rpm87.89[1][6]
Reaction Time7 hours87.89[1][6]
Additive6% (w/v) Molecular Sieves87.89[1][6]
SystemSolvent-Free87.89[1][6]

Experimental Protocols

Materials and Equipment

  • Enzyme: Fermase CALB™ 10000 (immobilized lipase (B570770) B from Candida antarctica)[1][6]

  • Substrates: Cinnamyl alcohol, Propionic acid[1][6]

  • Additive: Molecular sieves (3Å)[1][6]

  • Reaction Vessel: Jacketed glass reactor with a magnetic stirrer or mechanical agitator

  • Temperature Control: Water bath or circulator

  • Analytical Equipment: Gas chromatograph (GC) for monitoring reaction conversion

Protocol for Enzymatic Synthesis of this compound

  • Reactant Preparation:

    • In a suitable reaction vessel, combine cinnamyl alcohol and propionic acid in a 3:1 molar ratio.[1][6]

  • Reaction Setup:

    • Add Fermase CALB™ 10000 to the substrate mixture at a concentration of 2% (w/v) relative to the total volume of the reactants.[1][6]

    • Add molecular sieves at a concentration of 6% (w/v) to adsorb the water produced during the esterification reaction.[1][6]

  • Reaction Conditions:

    • Set the reaction temperature to 60°C using a circulating water bath.[1][6]

    • Begin agitation at 200 rpm to ensure adequate mixing of the reactants and the immobilized enzyme.[1][6]

  • Reaction Monitoring:

    • Allow the reaction to proceed for 7 hours.[1][6]

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by gas chromatography to determine the conversion of cinnamyl alcohol to this compound.

  • Product Isolation and Enzyme Recovery:

    • Upon completion of the reaction, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation.

    • The recovered enzyme can be washed with a suitable solvent (e.g., hexane) and dried for potential reuse in subsequent batches. Studies have shown that the enzyme maintains 90% of its catalytic activity after six successive batches.[1][6]

    • The liquid product mixture can be purified using techniques such as distillation to isolate the this compound.

Mandatory Visualization

EnzymaticSynthesisWorkflow sub_prep Substrate Preparation (Cinnamyl Alcohol & Propionic Acid, 3:1) add_enzyme Addition of Immobilized Lipase (Fermase CALB™ 10000, 2% w/v) sub_prep->add_enzyme add_sieves Addition of Molecular Sieves (6% w/v) add_enzyme->add_sieves reaction Esterification Reaction (60°C, 200 rpm, 7h) add_sieves->reaction monitoring Reaction Monitoring (Gas Chromatography) reaction->monitoring separation Enzyme Separation (Filtration/Centrifugation) reaction->separation enzyme_reuse Enzyme Recovery & Reuse separation->enzyme_reuse product_purification Product Purification (Distillation) separation->product_purification final_product This compound product_purification->final_product

Caption: Workflow for the enzymatic synthesis of this compound.

References

Application Notes and Protocols for the Lipase-Catalyzed Synthesis of Cinnamyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of cinnamyl propionate (B1217596), a valuable aroma compound used in the food, fragrance, and pharmaceutical industries. The use of lipases as biocatalysts offers a green and sustainable alternative to traditional chemical synthesis, providing high selectivity and operating under mild reaction conditions.

Introduction

Cinnamyl propionate is an ester known for its characteristic sweet, fruity, and spicy aroma. It is traditionally synthesized through chemical esterification, which often requires harsh conditions and can lead to the formation of unwanted byproducts. The enzymatic synthesis using lipases, particularly from Candida antarctica (such as Novozym 435 and Fermase CALB™ 10000), presents a highly efficient and environmentally friendly approach. This method typically involves the direct esterification of cinnamyl alcohol and propionic acid.

The reaction is influenced by several key parameters, including the choice of enzyme, molar ratio of substrates, temperature, and the presence of a solvent or a solvent-free system. Optimization of these parameters is crucial for achieving high conversion rates and product yields.

Data Presentation: Optimization of Reaction Parameters

The following tables summarize the quantitative data from studies on the lipase-catalyzed synthesis of this compound, highlighting the impact of various reaction conditions on the conversion efficiency.

Table 1: Effect of Enzyme Loading, Temperature, and Molar Ratio on this compound Synthesis

EnzymeEnzyme Loading (% w/v)Temperature (°C)Acid to Alcohol Molar RatioConversion (%)Reaction Time (h)Reference
Fermase CALB™ 100002601:387.897[1][2]
Fermase CALB™ 100002401:3~657[3]
Fermase CALB™ 100002501:3~787[3]
Novozym 4355% (w/w)601:3 (acetic acid:geraniol)991[3]

Table 2: Influence of Agitation Speed and Water Removal on Synthesis

EnzymeAgitation Speed (rpm)Molecular Sieves (% w/v)Conversion (%)Reaction Time (h)Reference
Fermase CALB™ 10000200687.897[1][2]
Fermase CALB™ 100001006~807[3]
Fermase CALB™ 100001506~857[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments in the lipase-catalyzed synthesis of this compound.

Protocol 1: Solvent-Free Synthesis of this compound using Fermase CALB™ 10000

This protocol is based on the optimization studies for a solvent-free system.

Materials:

  • Cinnamyl alcohol

  • Propionic acid

  • Fermase CALB™ 10000 (immobilized lipase)

  • Molecular sieves (3Å)

  • Reaction vessel (e.g., 50 mL screw-capped flask)

  • Shaking incubator or magnetic stirrer with temperature control

  • Gas chromatograph (GC) for analysis

Procedure:

  • Substrate Preparation: In a reaction vessel, add cinnamyl alcohol and propionic acid in a 3:1 molar ratio (alcohol to acid).

  • Enzyme and Water Removal: Add Fermase CALB™ 10000 to the mixture at a concentration of 2% (w/v) relative to the total volume of the substrates. Add molecular sieves at a concentration of 6% (w/v) to remove the water produced during the reaction.

  • Reaction Incubation: Place the sealed reaction vessel in a shaking incubator set to 60°C and 200 rpm.

  • Reaction Monitoring: Withdraw small aliquots of the reaction mixture at regular intervals (e.g., every hour) for analysis.

  • Sample Preparation for Analysis: Dilute the aliquot with a suitable solvent (e.g., ethanol) and filter to remove the enzyme particles before injecting into the GC.

  • Product Analysis: Analyze the samples using a gas chromatograph equipped with a suitable column (e.g., a capillary column) to determine the conversion of cinnamyl alcohol and the formation of this compound.

  • Product Purification (Post-Reaction): After the desired conversion is achieved (e.g., 7 hours), stop the reaction. The enzyme can be recovered by filtration for potential reuse. The product, this compound, can be purified from the remaining substrates by vacuum distillation or column chromatography.

Protocol 2: Synthesis of Cinnamyl Esters using Novozym 435

This protocol is a general method adaptable for the synthesis of various cinnamyl esters, including this compound.

Materials:

  • Cinnamyl alcohol

  • Propionic acid (or other carboxylic acid/ester for transesterification)

  • Novozym 435 (immobilized Candida antarctica lipase (B570770) B)

  • Organic solvent (e.g., n-hexane, toluene, or solvent-free)

  • Reaction vessel

  • Orbital shaker or magnetic stirrer with heating

  • Analytical equipment (GC or HPLC)

Procedure:

  • Reaction Setup: In a reaction vessel, combine cinnamyl alcohol and propionic acid. If using a solvent, add it to the vessel. For a solvent-free system, the liquid substrates themselves act as the reaction medium.

  • Enzyme Addition: Add Novozym 435 to the reaction mixture. The optimal enzyme loading can vary, but a starting point is typically 1-5% (w/w) of the total substrate weight.

  • Incubation: Incubate the mixture at the desired temperature (e.g., 40-60°C) with constant agitation (e.g., 150-250 rpm).

  • Monitoring and Analysis: Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC to quantify the ester formation.

  • Enzyme Reusability: Upon completion, the immobilized enzyme can be recovered by simple filtration, washed with a solvent (e.g., n-hexane), and dried for reuse in subsequent batches. Studies have shown that Novozym 435 can maintain high activity for several cycles.[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the lipase-catalyzed synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Cinnamyl Alcohol E Mix Substrates, Enzyme, and Sieves A->E B Propionic Acid B->E C Lipase (e.g., Fermase CALB 10000) C->E D Molecular Sieves D->E F Incubate at Optimal Temperature and Agitation E->F G Sample Collection F->G I Product Purification (e.g., Distillation) F->I After Reaction Completion H Gas Chromatography (GC) Analysis G->H J Final Product: this compound I->J G cluster_params Key Parameters center Lipase-Catalyzed This compound Synthesis param1 Enzyme Type & Loading center->param1 param2 Temperature center->param2 param3 Substrate Molar Ratio center->param3 param4 Agitation Speed center->param4 param5 Water Removal center->param5 param6 Reaction Medium (Solvent vs. Solvent-Free) center->param6

References

Cinnamyl Propionate as a Fragrance Ingredient in Cosmetic Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl propionate (B1217596) is a widely utilized ester in the fragrance and flavor industries, valued for its complex aromatic profile.[1] This document provides detailed application notes and experimental protocols for the evaluation of cinnamyl propionate as a fragrance ingredient in cosmetic formulations. It is intended to guide researchers, scientists, and drug development professionals in assessing its stability, safety, and performance characteristics.

Application Notes

This compound imparts a sweet, balsamic, and fruity aroma with spicy, floral undertones reminiscent of cinnamon and grape.[2][3][4] Its warm and sweet character makes it a versatile ingredient in a variety of cosmetic and personal care products, including lotions, creams, shampoos, and perfumes.[1][5] It is appreciated for its ability to add warmth to floral compositions and fruity-spicy notes to oriental fragrances.[2][4]

Key Characteristics:

  • Odor Profile: Sweet, fruity, balsamic, floral, and spicy.[3]

  • Appearance: Colorless to pale yellow liquid.[1][6]

  • Solubility: Soluble in alcohol and fixed oils; insoluble in water.[7][8] This makes it highly suitable for incorporation into oil-based and emulsion-type cosmetic formulations.[1][6]

  • Longevity: Exhibits good tenacity, lasting over 180 hours on a smelling strip.[2][4]

  • Compatibility: Generally compatible with a wide range of cosmetic ingredients.[1]

Usage Levels:

The concentration of this compound in a final cosmetic product is dependent on the product type and desired fragrance intensity. The International Fragrance Association (IFRA) provides guidance on maximum usage levels to ensure consumer safety. According to one source, the recommendation for this compound usage is up to 8.0% in the fragrance concentrate.[9] Another source suggests a maximum skin level for fine fragrances of 0.0200%, assuming the fragrance mixture is used at 20% in the final product.[10] The use level in formulae for cosmetics is cited as 0.0920%.[10]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Chemical Identifiers
CAS Number103-56-0[1][6]
Molecular FormulaC12H14O2[1][6]
Molecular Weight190.24 g/mol [1][6]
Physical Properties
AppearanceColorless to pale yellow liquid[1][6]
Boiling Point288-289 °C at 760 mmHg[10]
Density1.032 g/mL at 25 °C[11]
Refractive Index1.531-1.534 at 20 °C[10]
Vapor Pressure0.003 mmHg at 20 °C[10]
Water Solubility69 mg/L at 25 °C (estimated)[10]
logP (o/w)3.150 (estimated)[10]
Safety Data
Oral LD50 (rat)3400 mg/kg[10]
Dermal LD50 (rabbit)> 5000 mg/kg[10]
Human Experience4% solution: no irritation or sensitization[10]

Experimental Protocols

Stability Testing of this compound in a Cosmetic Formulation (e.g., O/W Lotion)

This protocol is designed to assess the physical, chemical, and olfactory stability of a cosmetic formulation containing this compound under accelerated and real-time conditions.

1.1. Materials:

  • Test formulation (O/W lotion) with a specified concentration of this compound.

  • Control formulation (O/W lotion) without this compound.

  • Appropriate packaging for the formulation (e.g., glass jars with sealed caps).

  • Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH).[12]

  • Photostability chamber with controlled light exposure (ICH Q1B guidelines).[12]

  • Viscometer, pH meter, microscope.

  • Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Trained sensory panel.

1.2. Methodology:

  • Sample Preparation: Prepare sufficient quantities of both the test and control formulations. Fill the formulations into the designated packaging, ensuring a consistent fill volume and headspace.

  • Initial Analysis (Time 0): Before placing the samples in the stability chambers, perform a comprehensive initial analysis on both formulations, including:

    • Physical Evaluation: Appearance (color, clarity, homogeneity), viscosity, pH, and microscopic examination for emulsion stability.

    • Chemical Analysis: GC-MS analysis to determine the initial concentration of this compound.

    • Olfactory Evaluation: Assessment of the fragrance profile by a trained sensory panel.

  • Stability Storage: Place the packaged samples in the following conditions:

    • Real-Time: 25°C ± 2°C / 60% RH ± 5% RH for the intended shelf life (e.g., 24 months).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 3-6 months.[13]

    • Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.

    • Freeze-Thaw Cycling: Subject samples to multiple cycles of freezing (-10°C) and thawing (25°C) to assess emulsion stability.[14]

  • Time Point Analysis: At specified time points (e.g., 1, 3, 6, 12, 24 months for real-time; 1, 2, 3 months for accelerated), withdraw samples from each storage condition and repeat the analyses performed at Time 0.

  • Data Analysis: Compare the results at each time point to the initial data. Significant changes in physical properties, a decrease in this compound concentration, or a noticeable alteration in the fragrance profile may indicate instability.

Analytical Quantification of this compound in a Cosmetic Matrix by GC-MS

This protocol provides a method for the quantitative analysis of this compound in a cosmetic emulsion.

2.1. Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for fragrance analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • This compound analytical standard.

  • Internal standard (e.g., benzyl (B1604629) benzoate).

  • Solvents (e.g., ethanol, hexane).

  • Cosmetic sample containing this compound.

2.2. Methodology:

  • Standard Preparation: Prepare a stock solution of this compound and the internal standard in ethanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh a known amount of the cosmetic sample into a centrifuge tube.

    • Add a known amount of the internal standard solution.

    • Extract the this compound using a suitable solvent (e.g., hexane) by vortexing and centrifugation.

    • Carefully collect the supernatant for analysis.

  • GC-MS Analysis:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Parameters: Electron ionization (EI) mode, scan range m/z 40-400.

  • Data Analysis:

    • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

    • Calculate the concentration of this compound in the cosmetic sample using the calibration curve.

Fragrance Release Profile by Headspace GC-MS

This protocol outlines a method to evaluate the release of this compound from a cosmetic formulation over time.

3.1. Materials:

  • Headspace sampler coupled to a GC-MS system.

  • Headspace vials with septa.

  • Cosmetic sample containing this compound.

  • Inert substrate (e.g., filter paper or artificial skin).

3.2. Methodology:

  • Sample Preparation: Apply a standardized amount of the cosmetic product onto the inert substrate and place it inside a headspace vial.

  • Headspace Analysis:

    • Equilibrate the vial at a controlled temperature (e.g., 32°C to simulate skin temperature) for a specific duration.

    • Automatically inject a sample of the headspace vapor into the GC-MS for analysis using the same GC-MS parameters as in the quantitative analysis protocol.

  • Time Course Study: Repeat the headspace analysis at different time intervals after the initial application of the product to monitor the change in the concentration of this compound in the headspace over time.

  • Data Analysis: Plot the peak area of this compound against time to generate a fragrance release profile.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)

This protocol is a summary of the OECD 439 guideline to assess the skin irritation potential of a cosmetic formulation containing this compound.[1][7][15][16]

4.1. Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™).[15]

  • Assay medium.

  • Test formulation containing this compound.

  • Negative control (e.g., phosphate-buffered saline).

  • Positive control (e.g., 5% sodium dodecyl sulfate).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Isopropanol (B130326).

4.2. Methodology:

  • Tissue Preparation: Place the RhE tissues in a 24-well plate containing assay medium and pre-incubate.

  • Test Substance Application: Apply a defined amount of the test formulation, negative control, and positive control topically to the surface of the RhE tissues.

  • Incubation: Incubate for a specified period (e.g., 60 minutes).

  • Washing: Thoroughly wash the tissues to remove the test substance.

  • MTT Assay: Transfer the tissues to a new plate with MTT medium and incubate. The viable cells will reduce the MTT to a blue formazan (B1609692) precipitate.

  • Extraction and Measurement: Extract the formazan from the tissues using isopropanol and measure the optical density using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for the test formulation relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates a potential for skin irritation.[15]

In Vitro Skin Sensitization Assessment

A weight-of-evidence approach using a combination of in chemico and in vitro tests is recommended to assess the skin sensitization potential of this compound. These tests address different key events in the Adverse Outcome Pathway (AOP) for skin sensitization.

5.1. Direct Peptide Reactivity Assay (DPRA) (OECD 442C):

  • Principle: Measures the reactivity of a chemical with synthetic peptides containing cysteine and lysine, mimicking the covalent binding to skin proteins (Key Event 1).[12][17][18][19]

  • Methodology: this compound is incubated with the peptides, and the depletion of the peptides is quantified by HPLC. The percentage of depletion is used to classify the reactivity.[17]

5.2. KeratinoSens™ Assay (OECD 442D):

  • Principle: Measures the activation of the Keap1-Nrf2-ARE antioxidant response pathway in human keratinocytes (Key Event 2).[2][13][20][21]

  • Methodology: A reporter cell line (KeratinoSens™) is exposed to this compound. The induction of a luciferase gene under the control of the ARE element is measured. A significant induction indicates a sensitization potential.[2][13]

5.3. human Cell Line Activation Test (h-CLAT) (OECD 442E):

  • Principle: Measures the activation of dendritic cells by quantifying the expression of cell surface markers (CD54 and CD86) on a human monocytic cell line (THP-1) (Key Event 3).[22][23][24][25][26]

  • Methodology: THP-1 cells are exposed to this compound, and the expression of CD54 and CD86 is measured by flow cytometry. An increase in the expression of these markers suggests a sensitization potential.[22][23][25]

Visualizations

G cluster_AOP Adverse Outcome Pathway (AOP) for Skin Sensitization KE1 Key Event 1: Molecular Initiating Event (Covalent Binding to Skin Proteins) KE2 Key Event 2: Keratinocyte Activation (Inflammatory Response) KE1->KE2 Haptenated Protein Recognition KE3 Key Event 3: Dendritic Cell Activation and Mobilization KE2->KE3 Danger Signals KE4 Key Event 4: T-Cell Proliferation and Differentiation KE3->KE4 Antigen Presentation AO Adverse Outcome: Allergic Contact Dermatitis KE4->AO Elicitation on Re-exposure

AOP for Skin Sensitization

G cluster_pathway Keap1-Nrf2-ARE Signaling Pathway Stress Electrophilic Stress (e.g., Sensitizer) Keap1 Keap1 Stress->Keap1 Modification of Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Inhibition Ub Ubiquitin Proteasome Proteasome Degradation Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 (Nuclear Translocation) Nrf2->Nrf2_nuc ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Maf sMaf Maf->ARE Genes Cytoprotective Gene Expression ARE->Genes

Keap1-Nrf2-ARE Pathway

G cluster_workflow Experimental Workflow for this compound Evaluation cluster_safety Safety Assessment Start Start: Characterize This compound Formulation Incorporate into Cosmetic Formulation Start->Formulation Stability Stability Testing (Physical, Chemical, Olfactory) Formulation->Stability Safety In Vitro Safety Assessment Formulation->Safety Performance Performance Evaluation (Fragrance Release) Formulation->Performance Conclusion Conclusion: Suitability as Fragrance Ingredient Stability->Conclusion Safety->Conclusion Performance->Conclusion Irritation Skin Irritation (OECD 439) Sensitization Skin Sensitization (DPRA, KeratinoSens™, h-CLAT)

References

Application Notes and Protocols: Cinnamyl Propionate in Antimicrobial Activity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl propionate (B1217596), an ester of cinnamyl alcohol and propionic acid, belongs to a class of organic compounds known as cinnamates. While research has explored the antimicrobial properties of related compounds like cinnamic acid, cinnamaldehyde, and other cinnamyl esters, specific data on cinnamyl propionate's antimicrobial activity is not extensively available in current literature. These application notes provide a framework for researchers to investigate the antimicrobial potential of this compound. The protocols outlined below are standard methods in microbiology for assessing the efficacy of antimicrobial agents.

The propionate moiety of this compound is of particular interest, as propionate itself is known to inhibit the growth of various cellular pathogens, including multidrug-resistant bacteria and fungi[1]. The antimicrobial action of propionate is often associated with intracellular acidification[1]. Cinnamyl alcohol, the other precursor, has also demonstrated antimicrobial activities[2][3][4]. This suggests that this compound is a promising candidate for antimicrobial studies.

Data Presentation: Antimicrobial Activity

While specific quantitative data for this compound is limited, the following tables provide a template for presenting results from antimicrobial susceptibility testing. Data for related cinnamate (B1238496) compounds are included for illustrative purposes. Researchers generating new data on this compound can use this structured format for clear and comparative presentation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Compounds

MicroorganismThis compound (µg/mL)4-Nitrocinnamaldehyde (µg/mL)[5]Cinnamaldehyde (µg/mL)[5]
Escherichia coliData not available100>100
Staphylococcus aureusData not available100>100
Candida albicansData not availableData not availableData not available

Table 2: Zone of Inhibition Diameters for this compound and Related Compounds

MicroorganismThis compound (mm)Cinnamaldehyde (mm)
Escherichia coliData not availableData not available
Staphylococcus aureusData not availableData not available
Candida albicansData not availableData not available

Experimental Protocols

Detailed methodologies for key antimicrobial susceptibility tests are provided below. These protocols are based on established standards and can be adapted for testing this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • This compound

  • Appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum

  • Sterile pipette tips and multichannel pipette

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Serial Dilutions: Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This creates a gradient of decreasing concentrations of this compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: A well containing broth and inoculum without this compound.

    • Negative Control (Sterility Control): A well containing only broth to check for contamination.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Agar (B569324) Disk Diffusion (Kirby-Bauer) Test for Zone of Inhibition

This qualitative method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of inhibited microbial growth around a disk impregnated with the test compound. This test is suitable for leachable antimicrobial agents[6][7].

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculum

  • Sterile swabs

  • Forceps

  • Incubator

  • Ruler or caliper

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Preparation and Application:

    • Aseptically apply a known concentration of this compound solution onto sterile filter paper disks.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates.

  • Controls:

    • Positive Control: A disk containing a standard antibiotic with known efficacy against the test microorganism.

    • Negative Control: A disk impregnated with the solvent used to dissolve the this compound.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the clear zone of no growth around each disk in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity[6].

Time-Kill Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.

Materials:

  • This compound

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate broth medium

  • Sterile flasks or tubes

  • Shaking incubator

  • Sterile dilution tubes and agar plates for colony counting

Protocol:

  • Inoculum Preparation: Prepare an overnight culture of the test microorganism and dilute it in fresh broth to achieve a starting concentration of approximately 1 x 10⁶ CFU/mL.

  • Exposure to this compound: Add this compound to the culture flasks at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control flask without the test compound.

  • Incubation and Sampling: Incubate all flasks in a shaking incubator at the appropriate temperature. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates and incubate for 24-48 hours.

  • Data Analysis: Count the number of colonies on the plates to determine the number of viable cells (CFU/mL) at each time point. Plot the log₁₀ CFU/mL against time for each concentration of this compound and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_dilution Dilution & Inoculation cluster_analysis Analysis stock Prepare Cinnamyl Propionate Stock Solution serial_dilute Perform Serial Dilutions stock->serial_dilute plate_prep Prepare 96-well Plate with Broth plate_prep->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate inoculum_prep Prepare Standardized Inoculum inoculum_prep->inoculate incubate Incubate Plate inoculate->incubate read_results Read MIC (No Visible Growth) incubate->read_results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Workflow for Agar Disk Diffusion Test

Disk_Diffusion_Workflow cluster_prep Preparation cluster_application Application cluster_analysis Analysis inoculum_prep Prepare Standardized Inoculum plate_inoculation Inoculate Plate with Swab inoculum_prep->plate_inoculation plate_prep Prepare MHA Plate plate_prep->plate_inoculation apply_disks Apply Disks to Agar Surface plate_inoculation->apply_disks disk_prep Prepare Cinnamyl Propionate Disks disk_prep->apply_disks incubate Incubate Plate apply_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for the Agar Disk Diffusion (Zone of Inhibition) test.

Potential Mechanism of Action: A Generalized View

While the specific signaling pathways affected by this compound are yet to be elucidated, a common mechanism of action for many antimicrobial compounds, including components of essential oils, involves the disruption of the microbial cell membrane. The following diagram illustrates this general concept.

Mechanism_of_Action cluster_compound Antimicrobial Compound cluster_cell Microbial Cell compound This compound membrane Cell Membrane compound->membrane Interaction disruption Membrane Disruption (Increased Permeability) membrane->disruption leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death

Caption: Generalized mechanism of antimicrobial action via cell membrane disruption.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers and scientists to systematically evaluate the antimicrobial activity of this compound. While specific data for this compound is currently sparse, the established methodologies for determining MIC, zone of inhibition, and time-kill kinetics will enable the generation of robust and comparable results. The structured data presentation format will aid in the clear communication of findings. Further research into the specific molecular targets and signaling pathways affected by this compound is warranted to fully understand its antimicrobial potential.

References

Application Note: Gas Chromatography Method for Cinnamyl Propionate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated gas chromatography (GC) method for the qualitative and quantitative analysis of cinnamyl propionate (B1217596). Cinnamyl propionate is a common fragrance and flavoring agent found in a variety of consumer products, including perfumes, cosmetics, and food items.[1][2][3] The accurate determination of its concentration is crucial for quality control, regulatory compliance, and formulation development. This document provides a comprehensive protocol for sample preparation, GC-FID (Flame Ionization Detection) and GC-MS (Mass Spectrometry) analysis, and method validation, ensuring reliable and reproducible results.

Introduction

This compound ((E)-3-phenylprop-2-en-1-yl propanoate) is an ester known for its sweet, fruity, and balsamic aroma.[4] It is widely used in the fragrance and food industries to impart or enhance specific scent and flavor profiles.[1][2] Gas chromatography is the premier analytical technique for the analysis of volatile and semi-volatile compounds like this compound due to its high resolution, sensitivity, and accuracy.[5] This application note presents a detailed GC method coupled with both Flame Ionization Detection (FID) for routine quantification and Mass Spectrometry (MS) for definitive identification.

Experimental Protocol

Sample Preparation

The appropriate sample preparation technique is dependent on the sample matrix.

For Liquid Samples (e.g., perfumes, beverages):

  • Accurately weigh 1.0 g of the liquid sample into a 10 mL volumetric flask.

  • Add a suitable solvent, such as ethanol (B145695) or hexane, to the flask.

  • Vortex the mixture for 1 minute to ensure homogeneity.

  • If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[5]

  • Transfer the filtrate to a 2 mL GC vial for analysis.

For Solid or Semi-Solid Samples (e.g., creams, powders):

  • Accurately weigh 0.5 g of the sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., methanol).

  • Seal the vial and heat at 100°C for 10 minutes to allow the volatile compounds to partition into the headspace.

  • Use a gas-tight syringe to inject an aliquot of the headspace gas into the GC.

Gas Chromatography (GC) Conditions

The following instrumental parameters are recommended for the analysis of this compound.

ParameterGC-FIDGC-MS
Column DB-WAX or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)[6]
Carrier Gas Helium or HydrogenHelium[7]
Flow Rate 1.0 mL/min (constant flow)[7]1.0 mL/min (constant flow)[7]
Injector Temp. 250 °C250 °C
Injection Mode Split (50:1)Splitless
Injection Vol. 1 µL1 µL[7]
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 240°C (hold 5 min)Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 10 min)[7]
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
Detector Temp. 280 °CN/A
MS Source Temp. N/A230 °C[5]
MS Quad Temp. N/A150 °C
Ionization Mode N/AElectron Ionization (EI) at 70 eV[5]
Mass Range N/Am/z 40-400

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5]

Quantitative Data Summary

The following table summarizes the performance characteristics of the validated GC-FID method for the analysis of this compound, based on data from analogous compounds.[5]

ParameterResult
Retention Time (min) ~15.5 (on HP-5MS)
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) ~0.1-1 ng/mL
Limit of Quantitation (LOQ) ~0.5-5 ng/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) ≤ 2%

Data Presentation

The concentration of this compound in a sample is determined by comparing the peak area obtained from the sample chromatogram to a calibration curve generated from standards of known concentrations. The identity of the this compound peak is confirmed by its retention time and, in the case of GC-MS analysis, by comparing its mass spectrum to a reference spectrum from a library (e.g., NIST).

Visualizations

GC_Analysis_Workflow GC Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Obtain Sample (Perfume, Cream, etc.) Weigh Weigh Sample Sample->Weigh Dissolve Dissolve in Solvent (e.g., Ethanol) Weigh->Dissolve Filter Filter (if necessary) Dissolve->Filter Vial Transfer to GC Vial Filter->Vial Inject Inject Sample into GC Vial->Inject Separate Separation on GC Column Inject->Separate Detect Detection (FID or MS) Separate->Detect Identify Peak Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for this compound analysis.

Logical_Relationship Detector Choice Logic Start Analysis Goal Routine_QC Routine Quality Control (Known Matrix) Start->Routine_QC Quantitative ID_Confirmation Identification & Confirmation (Complex or Unknown Matrix) Start->ID_Confirmation Qualitative/ Quantitative GC_FID Use GC-FID (Quantitative) Routine_QC->GC_FID GC_MS Use GC-MS (Qualitative & Quantitative) ID_Confirmation->GC_MS

References

Application Note: Quantitative Analysis of Cinnamyl Propionate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl propionate (B1217596) is an ester recognized for its sweet, floral, and spicy aroma, reminiscent of cinnamon.[1][2] This compound is a valuable ingredient in the fragrance, cosmetic, and food industries.[1] In the pharmaceutical sector, it is explored for its potential to enhance the sensory experience of topical formulations, which may improve patient compliance.[1] Given its widespread use, a reliable and accurate analytical method for the quantification of cinnamyl propionate is crucial for quality control, formulation development, and research applications.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described protocol is adapted from established methods for structurally similar cinnamate (B1238496) esters and fragrance allergens and is suitable for implementation in research and quality control laboratories.[3][4]

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. The principle of RP-HPLC involves the separation of analytes based on their hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. This compound, being a relatively non-polar compound, is retained on the column and then eluted by the mobile phase. The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Materials and Reagents

  • This compound analytical standard: (Purity ≥ 98%)

  • Acetonitrile: HPLC grade

  • Methanol (B129727): HPLC grade

  • Water: HPLC grade or ultrapure water

  • Syringe filters: 0.45 µm PTFE or nylon

Instrumentation and Chromatographic Conditions

  • Instrument: HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 10 µL.[4]

  • Detection Wavelength: 278 nm (based on structurally similar compounds, can be optimized by scanning the UV spectrum of this compound).[4]

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound analytical standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. Below are general guidelines for common sample types.

  • For Liquid Samples (e.g., fragrance oils, lotions):

    • Accurately weigh a suitable amount of the sample into a volumetric flask.

    • Dissolve the sample in methanol or acetonitrile.

    • Dilute to a final concentration expected to be within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[4]

  • For Solid or Semi-Solid Samples (e.g., creams, ointments):

    • Accurately weigh a representative portion of the sample.

    • Perform a solvent extraction using a suitable solvent like methanol or acetonitrile. Sonication may be used to aid extraction.

    • Centrifuge the sample to separate any undissolved excipients.

    • Collect the supernatant and dilute as necessary with the mobile phase to fall within the calibration curve range.

    • Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of each standard solution and sample solution in duplicate.

  • Record the chromatograms and integrate the peak area for this compound.

Data Presentation and Analysis

Calibration Curve

Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A correlation coefficient of ≥ 0.999 is generally considered acceptable.[4]

Quantification of this compound in Samples

Calculate the concentration of this compound in the prepared sample solutions using the linear regression equation from the calibration curve. Account for any dilution factors used during sample preparation to determine the final concentration in the original sample.

Method Validation Summary

A comprehensive method validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[5] The key validation parameters are summarized in the table below.

Parameter Acceptance Criteria Typical Expected Performance
Linearity (R²) ≥ 0.999≥ 0.999[4]
Accuracy (% Recovery) 98 - 102%98 - 102%[4]
Precision (%RSD) ≤ 2%≤ 2%[4]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~1-10 ng/mL[4]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1~5-30 ng/mL[4]
Specificity No interference from blank or placebo at the retention time of the analyteWell-resolved peak for this compound

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Sample Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: A typical workflow for the HPLC analysis of this compound.

Method_Validation_Flow cluster_validation_params Validation Parameters (ICH Q2(R1)) start Analytical Method Specificity Specificity start->Specificity Linearity Linearity & Range start->Linearity Accuracy Accuracy start->Accuracy Precision Precision (Repeatability & Intermediate Precision) start->Precision LOD Limit of Detection (LOD) start->LOD LOQ Limit of Quantitation (LOQ) start->LOQ Robustness Robustness start->Robustness end Validated Method Specificity->end Linearity->end Accuracy->end Precision->end LOD->end LOQ->end Robustness->end

References

Application Notes and Protocols for Stability Testing of Cinnamyl Propionate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl propionate (B1217596) is an ester widely utilized for its pleasant fruity and balsamic aroma in fragrances, cosmetics, and as a flavoring agent in food products.[1][2] Ensuring the stability of cinnamyl propionate within these formulations is critical for maintaining product quality, safety, and efficacy throughout its shelf life.[3] These application notes provide a comprehensive overview and detailed protocols for conducting stability testing of this compound in a representative cosmetic cream formulation.

The stability of a pharmaceutical or cosmetic product is its ability to retain its chemical, physical, microbiological, and toxicological specifications within established limits throughout its storage and use.[3] Stability testing is a crucial component of product development and regulatory submissions, providing data to determine shelf-life, recommend storage conditions, and select appropriate packaging.[4][5]

This document outlines protocols for a comprehensive stability program for a formulation containing this compound, including the development and validation of a stability-indicating analytical method, forced degradation studies to elucidate potential degradation pathways, and excipient compatibility studies.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing a robust stability testing program.

PropertyValueReference
Chemical Name 3-phenylprop-2-en-1-yl propanoate[6]
Synonyms Cinnamyl propanoate, Propionic acid cinnamyl ester[1]
CAS Number 103-56-0
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Appearance Colorless to pale yellow liquid[7]
Odor Sweet, fruity, balsamic, spicy
Solubility Soluble in organic solvents, sparingly soluble in water[2][7]
Boiling Point Approximately 289 °C[8]
LogP ~2.7 - 3.34[8]

Stability-Indicating Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating analytical method is essential to accurately quantify the active ingredient, this compound, and to separate it from any degradation products, excipients, or other impurities.[9][10] A reverse-phase high-performance liquid chromatography (RP-HPLC) method is proposed for this purpose.

Proposed HPLC Method Parameters
ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 215 nm
Run Time Approximately 15 minutes
Protocol for HPLC Method Validation

The proposed HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[11][12]

3.2.1. Specificity Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, and matrix components.[9]

  • Protocol:

    • Prepare a solution of the this compound reference standard.

    • Prepare a placebo of the cosmetic cream formulation (containing all excipients except this compound).

    • Prepare a spiked sample by adding a known amount of this compound to the placebo.

    • Subject the spiked sample to forced degradation conditions (see Section 4.2).

    • Inject all samples into the HPLC system.

    • Acceptance Criteria: The chromatograms should show no interfering peaks at the retention time of this compound in the placebo and degraded samples. Peak purity analysis of the this compound peak in the stressed samples should be performed using a photodiode array (PDA) detector to confirm its homogeneity.

3.2.2. Linearity Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[12]

  • Protocol:

    • Prepare a stock solution of this compound reference standard.

    • Prepare a series of at least five concentrations ranging from 50% to 150% of the nominal assay concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3.2.3. Accuracy Accuracy is the closeness of the test results obtained by the method to the true value.[2]

  • Protocol:

    • Prepare placebo cream and spike it with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

3.2.4. Precision Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2] It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol (Repeatability):

    • Prepare six independent samples of the cosmetic cream at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (%RSD).

    • Acceptance Criteria: The %RSD should be ≤ 2.0%.

  • Protocol (Intermediate Precision):

    • Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

    • Calculate the %RSD for the combined data from both studies.

    • Acceptance Criteria: The %RSD should be ≤ 2.0%.

3.2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Protocol:

    • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

    • Alternatively, determine LOD and LOQ based on signal-to-noise ratio (LOD: S/N of 3:1; LOQ: S/N of 10:1).

    • Acceptance Criteria: The LOQ should be sufficiently low to quantify any potential impurities and degradation products.

3.2.6. Robustness Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

  • Protocol:

    • Introduce small variations in the HPLC method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2%)

    • Analyze a standard solution under each varied condition.

    • Acceptance Criteria: The system suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.

Forced Degradation Studies

Forced degradation (stress testing) studies are conducted to intentionally degrade the drug substance to identify likely degradation products and demonstrate the specificity of the stability-indicating method.[4][5] These studies also provide insights into the intrinsic stability of the molecule.[3]

Predicted Degradation Pathways

Based on the chemical structure of this compound, the primary degradation pathways are expected to be hydrolysis and oxidation.

  • Hydrolysis: The ester linkage is susceptible to hydrolysis under acidic or basic conditions, yielding cinnamyl alcohol and propionic acid.

  • Oxidation: The double bond in the cinnamyl group and the allylic alcohol that can be formed upon hydrolysis are susceptible to oxidation. Potential oxidation products of cinnamyl alcohol include cinnamaldehyde, cinnamic acid, and epoxy cinnamyl alcohol.[13]

G CP This compound CA Cinnamyl Alcohol CP->CA Hydrolysis (Acid/Base) PA Propionic Acid CP->PA Hydrolysis (Acid/Base) CAL Cinnamaldehyde CA->CAL Oxidation ECA Epoxy Cinnamyl Alcohol CA->ECA Oxidation CAA Cinnamic Acid CAL->CAA Oxidation

Protocol for Forced Degradation Studies

A solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) should be subjected to the following stress conditions. The extent of degradation should be targeted at 5-20%.

Stress ConditionProtocol
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at room temperature for 4 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 80 °C for 48 hours (in solid state and in solution)
Photodegradation Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3] A dark control should be run in parallel.[14]

After exposure to the stress conditions, the samples should be neutralized (if necessary) and diluted to the appropriate concentration for HPLC analysis. The chromatograms should be examined for the appearance of new peaks corresponding to degradation products.

Stability Testing Protocol for a Cosmetic Cream Formulation

This protocol outlines the stability testing of a representative cosmetic cream formulation containing this compound.

Representative Cosmetic Cream Formulation
IngredientFunction
This compoundFragrance
Cetearyl AlcoholEmollient, Emulsifier
Glyceryl StearateEmollient, Emulsifier
GlycerinHumectant
Mineral OilEmollient
PhenoxyethanolPreservative
Purified WaterSolvent
Stability Study Design

At least three batches of the final formulation in the proposed commercial packaging should be placed on stability.

StudyStorage ConditionTesting Time Points (Months)
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH0, 3, 6
Stability Testing Parameters

The following parameters should be evaluated at each time point:

ParameterTest MethodAcceptance Criteria
Appearance Visual InspectionNo significant change in color, odor, or phase separation.
pH pH meterWithin the specified range (e.g., 5.0 - 6.5).
Viscosity ViscometerWithin the specified range.
Assay of this compound Validated HPLC method90.0% - 110.0% of the initial concentration.
Degradation Products Validated HPLC methodIndividual unknown impurity ≤ 0.2%, Total impurities ≤ 1.0%.
Microbiological Purity Microbial limit testsConforms to the specified limits for total aerobic microbial count, and absence of specified pathogens.

Excipient Compatibility Studies

Excipient compatibility studies are performed to evaluate potential interactions between the active ingredient and the excipients in the formulation.[1]

Protocol for Excipient Compatibility Study
  • Prepare binary mixtures of this compound with each excipient in a 1:1 ratio.

  • Prepare a control sample of pure this compound and each individual excipient.

  • Store the samples under accelerated conditions (e.g., 40 °C / 75% RH) for a specified period (e.g., 4 weeks).

  • At designated time points (e.g., 0, 2, and 4 weeks), analyze the samples using the validated HPLC method to assess the assay of this compound and the formation of any new degradation products.

  • Visual inspection for any physical changes (e.g., color change, liquefaction) should also be performed.

G Start Start Prep Prepare Binary Mixtures (this compound + Excipient) Start->Prep Store Store at Accelerated Conditions (e.g., 40°C / 75% RH) Prep->Store Analyze Analyze at Time Points (0, 2, 4 weeks) Store->Analyze Assess Assess for Chemical and Physical Incompatibility Analyze->Assess Compatible Compatible Assess->Compatible No significant degradation or physical change Incompatible Incompatible Assess->Incompatible Significant degradation or physical change

Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in tables to facilitate comparison and trend analysis. The stability data should be evaluated to determine the shelf-life of the product. An expiration date is assigned based on the time interval during which the product is expected to remain within its approved specifications under the recommended storage conditions.

Example Stability Data Table (Accelerated Conditions)
Time Point (Months)AppearancepHViscosity (cP)Assay of this compound (%)Total Degradation Products (%)
0 White, smooth cream5.815000100.2< LOQ
3 White, smooth cream5.71480098.50.3
6 White, smooth cream5.61450096.80.7

Conclusion

A comprehensive stability testing program is imperative to ensure the quality, safety, and efficacy of formulations containing this compound. The protocols outlined in these application notes provide a framework for developing and validating a stability-indicating analytical method, conducting forced degradation studies, and performing stability and excipient compatibility testing. Adherence to these protocols will generate the necessary data to establish a suitable shelf-life and appropriate storage conditions for the final product, in accordance with regulatory expectations.

References

Application Notes and Protocols for Cinnamyl Propionate in Food and Beverage Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals

Introduction to Cinnamyl Propionate (B1217596)

Cinnamyl propionate (FEMA Number 2301) is a flavoring substance generally recognized as safe (GRAS) for use in food and beverage applications.[1][2] It is an organic ester formed from cinnamyl alcohol and propionic acid, possessing a characteristic sweet, floral, and fruity aroma with spicy, balsamic undertones.[2][3][4] Its flavor profile is often described as having notes of rose, honey, grape, and a subtle cinnamon-like spiciness.[2][3][5] This versatile ingredient is utilized to enhance and impart these complex notes in a variety of food and beverage products, particularly in confectionery, baked goods, and fruit-flavored items.[1][4][5]

Physicochemical Properties and Specifications

This compound is a colorless to pale yellow liquid that is soluble in organic solvents and oils, but insoluble in water.[5][6] This property is crucial when considering its incorporation into different food matrices.

PropertyValueReference
FEMA Number 2301[1][7][8]
CAS Number 103-56-0[6]
Molecular Formula C₁₂H₁₄O₂[6]
Molecular Weight 190.24 g/mol [6]
Appearance Colorless to pale yellow liquid[6]
Odor Sweet, floral, fruity, spicy, balsamic[2][3][4]
Taste Sweet, floral, waxy, green, with notes of punch, grape, and cherry[5]
Solubility Soluble in organic solvents and oils; Insoluble in water[5][6]
Purity 98 - 100% (GC)[6]
Refractive Index n20/D 1.532 - 1.537[6]

Recommended Usage Levels in Food and Beverage Applications

The following table summarizes the average maximum use levels for this compound in various food and beverage categories as reported in the industry. These levels are provided as a guide and should be optimized based on the specific product formulation and desired sensory profile.

Food/Beverage CategoryAverage Maximum Usage Level (ppm)
Baked Goods8.8
Non-alcoholic Beverages1.0
Chewing Gum53.0
Frozen Dairy & Fruit Ices4.3
Gelatins & Puddings4.0
Hard Candy7.5

Source: The Good Scents Company[2]

Experimental Protocols

Protocol for Incorporation of this compound into a Beverage (Oil-in-Water Emulsion)

Due to its oil-soluble nature, incorporating this compound into water-based beverages requires the formation of a stable oil-in-water emulsion.

Objective: To create a stable flavor emulsion for homogenous distribution of this compound in a beverage.

Materials:

  • This compound

  • Carrier oil (e.g., medium-chain triglyceride oil)

  • Emulsifier (e.g., gum acacia, polysorbate 80)

  • Stabilizer (e.g., xanthan gum)

  • Preservatives (e.g., sodium benzoate, potassium sorbate)

  • Citric acid (for pH adjustment)

  • Distilled water

  • High-shear mixer/homogenizer

Procedure:

  • Prepare the Oil Phase:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the this compound in a suitable carrier oil. The ratio will depend on the desired final concentration.

  • Prepare the Water Phase:

    • In a separate vessel, dissolve the preservatives and citric acid in distilled water.[9]

    • Slowly add the emulsifier (e.g., gum acacia) while mixing continuously until fully dissolved.

    • If using a stabilizer, add it to the water phase and mix until hydrated.

  • Create a Pre-emulsion:

    • While continuously mixing the water phase with a high-shear mixer, slowly add the oil phase.[7][9]

    • Continue mixing for 5-10 minutes to form a coarse pre-emulsion.

  • Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer.[7][9]

    • The pressure and number of passes will need to be optimized based on the specific formulation and equipment to achieve the desired droplet size and stability. A two-stage homogenization process is often recommended for beverage emulsions.[9]

  • Final Beverage Formulation:

    • The resulting flavor emulsion can then be added to the final beverage formulation at the desired usage level.

    • Gently mix to ensure uniform distribution.

G cluster_oil_phase Oil Phase Preparation cluster_water_phase Water Phase Preparation cluster_emulsification Emulsification Process CP This compound OP Oil Phase CP->OP CO Carrier Oil CO->OP PE Pre-emulsion OP->PE Add Slowly W Water WP Water Phase W->WP P Preservatives P->WP CA Citric Acid CA->WP E Emulsifier E->WP S Stabilizer S->WP WP->PE High-Shear Mixing H Homogenization PE->H FE Flavor Emulsion H->FE FB Final Beverage FE->FB Incorporate

Workflow for Beverage Emulsion Preparation
Protocol for Incorporation of this compound into Baked Goods

For baked goods, this compound can be incorporated more directly, often with the fat or liquid components of the recipe.

Objective: To evenly distribute this compound throughout a baked good formulation.

Materials:

  • This compound

  • Standard baking ingredients (flour, sugar, fat, eggs, leavening agents, etc.)

Procedure:

  • Pre-mixing with Fat:

    • For recipes containing a significant amount of fat (e.g., butter, oil), this compound can be pre-mixed with the melted or softened fat. This ensures a more uniform distribution throughout the batter or dough.

    • Add the accurately weighed this compound to the fat and mix thoroughly before incorporating it with other ingredients.

  • Addition to Liquid Ingredients:

    • Alternatively, this compound can be added to the liquid components of the recipe (e.g., milk, water, eggs).

    • Whisk the this compound into the liquid ingredients until it is well dispersed before combining with the dry ingredients.

  • Standard Baking Process:

    • Proceed with the standard mixing and baking instructions for the specific recipe. The heat of baking can slightly alter the final flavor profile, so it is important to conduct sensory evaluations on the finished product.

Analytical Protocol: Quantification of this compound in a Beverage by HPLC-UV

Objective: To develop and validate an HPLC-UV method for the quantification of this compound in a beverage matrix.

Materials and Equipment:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile.

    • Create a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Degas the beverage sample by sonication.

    • For clear beverages, filter an aliquot through a 0.45 µm syringe filter.

    • For cloudy beverages or those containing particulates, centrifuge a sample at high speed (e.g., 10,000 rpm for 15 minutes) and then filter the supernatant.

    • A solid-phase extraction (SPE) step may be necessary for complex matrices to remove interfering compounds.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation and peak shape (e.g., 60:40 acetonitrile:water).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • UV Detection Wavelength: 214 nm (or an optimized wavelength based on the UV spectrum of this compound).

  • Analysis and Quantification:

    • Inject the prepared standards and samples into the HPLC system.

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Quantify the amount of this compound in the samples using the calibration curve.

Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard analytical guidelines.[10][11][12][13]

Sensory Evaluation Protocol for a Flavored Beverage

Objective: To assess the sensory characteristics of a beverage flavored with this compound.

Materials:

  • Beverage samples with varying concentrations of this compound

  • Control beverage (without this compound)

  • Unsalted crackers and water for palate cleansing

  • Standard sensory evaluation booths or a quiet, odor-free environment

  • Trained sensory panel (8-12 panelists)

Procedure:

  • Panelist Preparation:

    • Panelists should refrain from eating, drinking (except water), or smoking for at least one hour before the evaluation.

  • Sample Presentation:

    • Present the samples in identical, coded containers. The order of presentation should be randomized for each panelist.

    • Serve the beverages at a standardized temperature.

  • Evaluation:

    • Instruct panelists to first evaluate the aroma of the beverage before tasting.

    • Panelists should then taste each sample and rate the intensity of key attributes (e.g., sweetness, floral, fruity, spicy) on a structured scale (e.g., a 9-point hedonic scale).

    • Panelists should cleanse their palate with water and an unsalted cracker between samples.

  • Data Analysis:

    • Collect the data and perform statistical analysis (e.g., ANOVA) to determine if there are significant differences between the samples.

Flavor Perception Pathway

The perception of this compound is a complex interplay between the gustatory (taste) and olfactory (smell) systems.[1][14] As a volatile ester, its aroma is detected by olfactory receptors in the nasal cavity (orthonasal olfaction) and through the nasopharynx during consumption (retronasal olfaction).[1] The taste component is perceived by taste receptors on the tongue. The brain integrates these signals to create the overall flavor experience.

G cluster_stimulus Flavor Stimulus cluster_olfactory Olfactory Pathway (Smell) cluster_gustatory Gustatory Pathway (Taste) cluster_integration Flavor Perception CP This compound in Food/Beverage OR Olfactory Receptors CP->OR Volatiles TR Taste Receptors (Sweet - T1R2/T1R3) CP->TR Tastants OB Olfactory Bulb OR->OB PC Piriform Cortex OB->PC OFC_O Orbitofrontal Cortex PC->OFC_O FP Integrated Flavor Perception OFC_O->FP CN Cranial Nerves (VII, IX, X) TR->CN NST Nucleus of the Solitary Tract CN->NST Thalamus Thalamus NST->Thalamus GC Gustatory Cortex Thalamus->GC OFC_G Orbitofrontal Cortex GC->OFC_G OFC_G->FP

Generalized Flavor Perception Pathway

References

Application of Cinnamyl Propionate in Perfumery and Fine Fragrances: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamyl propionate (B1217596) is a versatile aromatic ester prized in the fragrance industry for its complex and multifaceted scent profile.[1][2] It is a valuable component in a wide array of scented products, from fine fragrances to personal care items.[3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the use and evaluation of cinnamyl propionate in perfumery.

Odor Profile: this compound possesses a sweet, warm, and balsamic character with distinct floral and fruity notes.[5] It is often described as having hints of cinnamon, bubble gum, and grape soda.[5][6] Its complex aroma allows it to be used to add warmth to floral compositions, introduce fruity-spicy characteristics to oriental fragrances, and enhance honey and amber accords.[5]

Quantitative Data

The following tables summarize key quantitative data for this compound, crucial for formulation and experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₄O₂[2][7]
Molecular Weight 190.24 g/mol [2][7]
CAS Number 103-56-0[2][7]
Appearance Colorless to pale yellow liquid[2]
Specific Gravity 1.030 - 1.033 @ 25°C[8]
Refractive Index 1.531 - 1.534 @ 20°C[8]
Boiling Point 288 - 289 °C @ 760 mmHg[8]
Vapor Pressure 0.001 mmHg @ 25°C (est.)[8]
Flash Point > 110 °C[8]
Solubility Soluble in alcohol and fixed oils; Insoluble in water, propylene (B89431) glycol, and glycerin.[1]

Table 2: Olfactory and Performance Characteristics

ParameterDescriptionReference
Odor Description Fruity, sweet, balsamic, floral, spicy.[9][10]
Longevity on Smelling Strip > 180 hours[6]
Substantivity Medium[8]
Recommended Usage Level in Fragrance Concentrate Up to 8.0%[8]

Experimental Protocols

Sensory Evaluation Protocol: Descriptive Analysis of this compound

This protocol outlines a method for the sensory evaluation of this compound to characterize its odor profile over time.

Objective: To quantitatively describe the odor characteristics of this compound at different time intervals.

Materials:

  • This compound (high purity)

  • Ethanol (B145695) (perfumer's grade, odorless)

  • Smelling strips (blotters)

  • Glass beakers

  • Pipettes

  • Controlled environment sensory booth with adequate ventilation.[11]

Procedure:

  • Sample Preparation: Prepare a 10% solution of this compound in ethanol.

  • Panelist Selection: Select a panel of at least 10 trained sensory assessors. Panelists should be screened for their ability to perceive and describe a range of odorants.[11]

  • Evaluation:

    • Dip a smelling strip into the 10% this compound solution for 2 cm and allow the ethanol to evaporate for 30 seconds.

    • Present the smelling strip to the panelists in the sensory booth.

    • Panelists evaluate the odor at the following time points: initial (after 30 seconds), 30 minutes, 1 hour, 4 hours, and 24 hours.

    • At each time point, panelists rate the intensity of the predefined sensory attributes on a scale from 0 (not perceptible) to 10 (very strong).

  • Data Analysis: Calculate the mean intensity scores for each attribute at each time point. The results can be visualized using a spider web diagram or a bar chart to represent the evolution of the scent profile.

Predefined Sensory Attributes for this compound:

  • Sweet

  • Fruity (Grape/Plum)

  • Balsamic

  • Spicy (Cinnamon-like)

  • Floral

  • Waxy

  • Green

Stability Testing Protocol: Accelerated Aging in a Fine Fragrance Base

This protocol describes an accelerated stability test to evaluate the performance of this compound in a typical fine fragrance formulation.[9]

Objective: To assess the stability of this compound in a fine fragrance base under accelerated aging conditions (elevated temperature).

Materials:

  • This compound

  • Fine fragrance base (e.g., 80% ethanol, 15% deionized water, 5% other fragrance components)

  • Glass vials with airtight caps

  • Oven capable of maintaining a constant temperature of 45°C

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Procedure:

  • Sample Preparation:

    • Prepare a control sample of the fine fragrance base without this compound.

    • Prepare a test sample by adding a known concentration of this compound (e.g., 2%) to the fine fragrance base.

    • Prepare multiple aliquots of both control and test samples in sealed glass vials.

  • Storage Conditions:

    • Store one set of control and test samples at room temperature (25°C) in the dark (real-time control).

    • Place another set of control and test samples in an oven at 45°C (accelerated aging).[12]

  • Evaluation:

    • At specified time intervals (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial of each sample from both storage conditions.

    • Allow the samples to equilibrate to room temperature.

    • Visually inspect the samples for any changes in color or clarity.

    • Conduct a sensory evaluation of the odor profile by a trained panel, comparing the aged samples to the fresh samples.

    • Perform GC-MS analysis to quantify the concentration of this compound and identify any degradation products.

  • Data Analysis: Compare the sensory and analytical data of the aged samples to the initial samples and the real-time controls. A significant change in odor profile or a decrease in the concentration of this compound indicates instability.

Substantivity on Fabric Protocol: Headspace Analysis

This protocol details a method to quantify the substantivity of this compound on fabric, a key performance indicator for laundry care fragrances.[13][14]

Objective: To measure the amount of this compound that remains on fabric after a washing and drying cycle using headspace gas chromatography.

Materials:

  • This compound

  • Unfragranced liquid laundry detergent

  • Cotton swatches (e.g., 10 cm x 10 cm)

  • Washing machine

  • Dryer

  • Headspace vials

  • Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

Procedure:

  • Washing Cycle:

    • Prepare a wash solution by adding a standard dose of unfragranced detergent to the washing machine.

    • Add a known amount of this compound to the wash water.

    • Place the cotton swatches in the washing machine and run a standard wash cycle.

  • Drying:

    • After the wash cycle, dry the fabric swatches in a dryer until they are completely dry.

  • Headspace Analysis:

    • Cut a small, precise piece of the dried fabric swatch and place it in a headspace vial.

    • Seal the vial and incubate it at a specific temperature (e.g., 60°C) for a set amount of time to allow the volatile compounds to partition into the headspace.

    • Analyze the headspace gas using GC-FID or GC-MS to quantify the concentration of this compound.

  • Data Analysis: The concentration of this compound detected in the headspace is directly proportional to its substantivity on the fabric. This can be compared across different fragrance materials or formulation variables.

Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[1][3] This interaction initiates a G-protein coupled signaling cascade. While the specific olfactory receptor for this compound has not been definitively identified, research has shown that the related molecule, propionate, can activate the human olfactory receptor OR51E2.[15][16]

Olfactory_Signal_Transduction Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Ca_ion Ca²⁺ Influx CNG_channel->Ca_ion Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_ion->Cl_channel Opens Depolarization Depolarization Ca_ion->Depolarization Cl_ion Cl⁻ Efflux Cl_channel->Cl_ion Cl_ion->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Olfactory Signal Transduction Pathway for an Odorant.

Experimental Workflow for Sensory Analysis

The following diagram illustrates a typical workflow for conducting a descriptive sensory analysis of a fragrance material.

Sensory_Analysis_Workflow Start Start Panel_Selection Panelist Selection & Training Start->Panel_Selection Sample_Prep Sample Preparation (e.g., 10% in Ethanol) Panel_Selection->Sample_Prep Evaluation Sensory Evaluation in Controlled Booth Sample_Prep->Evaluation Data_Collection Data Collection (Intensity Ratings) Evaluation->Data_Collection Data_Analysis Data Analysis (Mean Scores, Stats) Data_Collection->Data_Analysis Reporting Reporting & Visualization (e.g., Spider Web Plot) Data_Analysis->Reporting End End Reporting->End Substantivity_Logic Input Input Variables: - this compound Conc. - Detergent Base - Fabric Type Process Process: 1. Washing 2. Rinsing 3. Drying Input->Process Measurement Measurement: Headspace GC-MS Analysis Process->Measurement Output Output: Substantivity (Concentration on Fabric) Measurement->Output

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of Cinnamyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl propionate (B1217596) is a valuable ester widely utilized in the fragrance, food, and pharmaceutical industries for its characteristic sweet, fruity, and balsamic aroma.[1][2] Chemoenzymatic synthesis, employing lipases as biocatalysts, offers a green and efficient alternative to traditional chemical methods for the production of cinnamyl propionate. This approach provides high selectivity, mild reaction conditions, and minimizes the formation of by-products. These application notes provide detailed protocols for the lipase-catalyzed synthesis of this compound, focusing on a solvent-free system, along with methods for purification and characterization.

Data Presentation

The following table summarizes quantitative data from various studies on the chemoenzymatic synthesis of this compound and related cinnamyl esters, providing a comparison of different lipases and reaction conditions.

EnzymeAcyl DonorMolar Ratio (Alcohol:Acyl Donor)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Fermase CALB™ 10000Propionic Acid1:360787.89Sose, et al., 2020
Novozym 435Vinyl Acetate (B1210297)1:2400.3399.99Gawas, et al., 2015
Novozym 435Ethyl Acetate1:1540390.06Geng, et al., 2012

Experimental Protocols

This protocol is adapted from the optimized conditions reported by Sose, Gawas, and Rathod (2020).

Materials:

  • Cinnamyl alcohol

  • Propionic acid

  • Immobilized lipase (B570770) (Fermase CALB™ 10000)

  • Molecular sieves (3Å)

  • Hexane (B92381) (for washing)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer with heating plate

  • Thermostat-controlled water bath or oil bath

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a clean, dry reaction vessel, combine cinnamyl alcohol and propionic acid in a 1:3 molar ratio.

    • Add the immobilized lipase, Fermase CALB™ 10000, at a concentration of 2% (w/v) relative to the total volume of the reactants.

    • Add molecular sieves (3Å) at a concentration of 6% (w/v) to remove the water produced during the esterification reaction.

  • Reaction Conditions:

    • Place the reaction vessel in a water or oil bath preheated to 60°C.

    • Stir the reaction mixture at 200 rpm using a magnetic stirrer.

    • Allow the reaction to proceed for 7 hours.

  • Enzyme Recovery:

    • After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration or decantation.

    • Wash the recovered enzyme with hexane to remove any adsorbed substrate or product.

    • Dry the enzyme at room temperature and store for reuse. The enzyme can be reused for up to six successive batches with over 90% of its initial activity.

  • Product Purification (Column Chromatography):

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove unreacted propionic acid.

    • Prepare a silica gel column using a slurry of silica gel in hexane.

    • Load the concentrated crude product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Product Characterization:

    • Confirm the identity and purity of the synthesized this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS or equivalent).

  • Sample Preparation: Dilute a small aliquot of the purified product in a suitable solvent such as ethyl acetate or dichloromethane.

  • GC Conditions (suggested):

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions (suggested):

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the this compound peak based on its retention time and compare the mass spectrum with a reference library.

B. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve the purified product in deuterated chloroform (B151607) (CDCl₃).

  • Expected Chemical Shifts (δ, ppm):

    • 1.15 (t, 3H): Methyl protons of the propionate group.

    • 2.36 (q, 2H): Methylene protons of the propionate group.

    • 4.73 (d, 2H): Methylene protons adjacent to the ester oxygen.

    • 6.28 (dt, 1H): Vinylic proton adjacent to the CH₂ group.

    • 6.65 (d, 1H): Vinylic proton adjacent to the phenyl group.

    • 7.25-7.40 (m, 5H): Aromatic protons of the phenyl group.

Visualizations

Chemoenzymatic_Synthesis_Workflow Substrates Cinnamyl Alcohol + Propionic Acid Reaction Enzymatic Esterification (Immobilized Lipase) Substrates->Reaction Filtration Enzyme Recovery (Filtration) Reaction->Filtration Reaction Mixture Conditions Solvent-Free 60°C, 200 rpm, 7h Conditions->Reaction Enzyme Reusable Immobilized Lipase Filtration->Enzyme Recovered Catalyst Purification Product Purification (Column Chromatography) Filtration->Purification Crude Product Product Pure Cinnamyl Propionate Purification->Product Analysis Characterization (GC-MS, NMR) Product->Analysis Final Verified Product Analysis->Final

Caption: Workflow for the chemoenzymatic synthesis of this compound.

Lipase_Catalytic_Cycle E Lipase (E) E_PA E-Propionic Acid Complex E->E_PA + Propionic Acid Acyl_E Acyl-Enzyme Intermediate E_PA->Acyl_E H2O Water (H₂O) Acyl_E->H2O - H₂O E_CA E-Cinnamyl Alcohol Complex Acyl_E->E_CA + Cinnamyl Alcohol E_CA->E - this compound Product This compound

Caption: Simplified signaling pathway of lipase-catalyzed esterification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cinnamyl Propionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of cinnamyl propionate (B1217596).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing cinnamyl propionate?

A1: this compound is primarily synthesized through two main routes: chemical esterification and enzymatic catalysis.[1][2]

  • Chemical Esterification: This method typically involves the reaction of cinnamyl alcohol with propionic acid or propionic anhydride.[1] The reaction is usually catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[1]

  • Enzymatic Synthesis: This "green chemistry" approach utilizes lipases as biocatalysts for the esterification of cinnamyl alcohol and propionic acid.[2][3] This method is often performed in solvent-free conditions to minimize environmental impact.[2][3]

Q2: What is the typical yield I can expect for this compound synthesis?

A2: The yield of this compound is highly dependent on the synthesis method and reaction conditions. Enzymatic synthesis has reported conversions as high as 87.89% under optimized conditions.[2][3] Another study reported a 44% conversion after optimizing reaction parameters.[4] Chemical synthesis yields can also be high, but are influenced by factors such as efficient water removal to drive the reaction equilibrium towards the product.

Q3: What are the key parameters to control for optimizing the yield?

A3: To maximize the yield of this compound, it is crucial to control several key parameters:

  • Reactant Molar Ratio: The ratio of cinnamyl alcohol to propionic acid significantly affects the reaction equilibrium. An excess of one reactant can be used to drive the reaction to completion. For enzymatic synthesis, an acid to alcohol ratio of 1:3 has been shown to be optimal.[2][3]

  • Catalyst: The choice and concentration of the catalyst are critical. For chemical synthesis, sulfuric acid (1-3% by weight) is a common choice.[1] In enzymatic synthesis, the type and loading of the lipase (B570770) are important factors.[2][3]

  • Temperature: The reaction temperature influences the reaction rate. For chemical synthesis, temperatures typically range from 120°C to 140°C.[1] Enzymatic synthesis is generally conducted at lower temperatures, with 60°C being an optimal temperature in one study.[2][3]

  • Reaction Time: The duration of the reaction should be sufficient to reach equilibrium or maximum conversion. This can range from a few hours to several hours depending on the other reaction conditions.[1][2]

  • Water Removal: In esterification reactions, water is a byproduct. Continuous removal of water, for example, through azeotropic distillation, is essential to shift the equilibrium towards the formation of the ester and increase the yield.[1] In enzymatic, solvent-free systems, the use of molecular sieves or applying a vacuum can be effective.[2][4]

Q4: What are some common side reactions to be aware of?

A4: While specific side reactions for this compound synthesis are not extensively detailed in the provided results, general side reactions in esterification can include:

  • Dehydration of cinnamyl alcohol: At high temperatures and in the presence of a strong acid catalyst, cinnamyl alcohol can undergo dehydration.

  • Polymerization: Cinnamyl alcohol and its derivatives can be prone to polymerization, especially under acidic conditions and at elevated temperatures.

  • Byproducts from the catalyst: Strong acid catalysts can sometimes lead to charring or other degradation products.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or No Product Yield Incomplete reaction due to unfavorable equilibrium.- Ensure efficient removal of water using a Dean-Stark apparatus for chemical synthesis or molecular sieves/vacuum for enzymatic synthesis. - Adjust the molar ratio of reactants; consider using an excess of one reactant.[2]
Inactive or insufficient catalyst.- For chemical synthesis, check the concentration and purity of the acid catalyst. - For enzymatic synthesis, ensure the lipase is active and use an optimal enzyme loading.[2][3]
Suboptimal reaction temperature.- Optimize the reaction temperature. For chemical synthesis, ensure the temperature is within the 120-140°C range.[1] For enzymatic reactions, a lower temperature like 60°C may be optimal.[2][5]
Insufficient reaction time.- Monitor the reaction progress over time using techniques like TLC or GC to determine the optimal reaction duration.
Presence of Impurities in the Final Product Unreacted starting materials.- Optimize reaction conditions (time, temperature, catalyst) to drive the reaction to completion. - Purify the product using techniques like distillation or column chromatography.
Formation of side products.- Lower the reaction temperature to minimize side reactions like dehydration or polymerization. - Choose a milder catalyst if possible.
Contamination from the work-up process.- Ensure all glassware is clean and dry. - Use high-purity solvents for extraction and purification.
Difficulty in Product Isolation Emulsion formation during aqueous work-up.- Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation.
Product is not separating from the reaction mixture.- For solvent-free enzymatic synthesis, the product can be isolated by simple filtration to remove the immobilized enzyme followed by purification.
Inconsistent Results Between Batches Variation in raw material quality.- Use starting materials (cinnamyl alcohol and propionic acid) of consistent and high purity.
Inconsistent reaction conditions.- Carefully control all reaction parameters, including temperature, stirring speed, and catalyst loading, for each batch.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for different methods of this compound synthesis.

Synthesis Method Catalyst Temperature (°C) Reactant Ratio (Acid:Alcohol) Reaction Time (h) Conversion/Yield (%) Reference
Chemical EsterificationSulfuric Acid or p-Toluenesulfonic Acid120 - 140Not specified4 - 8Not specified[1]
Enzymatic SynthesisLipase (fermas CALB™ 10000)601:3787.89[2][3]
Enzymatic SynthesisLipase B from Candida antarctica (CaL-B)OptimizedOptimizedOptimized44[4]

Experimental Protocols

Detailed Methodology for Enzymatic Synthesis of this compound

This protocol is based on an optimized, solvent-free enzymatic synthesis method.[2][3]

Materials:

  • Cinnamyl alcohol

  • Propionic acid

  • Immobilized lipase (e.g., fermase CALB™ 10000)

  • Molecular sieves (e.g., 4Å)

  • Reaction vessel (e.g., a round-bottom flask)

  • Magnetic stirrer with heating mantle

  • Temperature controller

  • Agitation setup (e.g., magnetic stirrer)

Procedure:

  • Reactant Preparation: In the reaction vessel, combine cinnamyl alcohol and propionic acid in a 1:3 molar ratio.

  • Enzyme and Desiccant Addition: Add the immobilized lipase to the mixture at a concentration of 2% (w/v) relative to the total volume of the reactants. Add molecular sieves at a concentration of 6% (w/v) to remove the water produced during the reaction.

  • Reaction Setup: Place the reaction vessel on the magnetic stirrer with the heating mantle. Set the agitation speed to 200 rpm to ensure proper mixing.

  • Temperature Control: Heat the reaction mixture to and maintain it at 60°C using the temperature controller.

  • Reaction Monitoring: Allow the reaction to proceed for 7 hours. The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Product Isolation: After the reaction is complete, separate the immobilized enzyme and molecular sieves from the reaction mixture by filtration.

  • Purification: The resulting liquid, which is the crude this compound, can be further purified if necessary by vacuum distillation or column chromatography to remove any unreacted starting materials and minor byproducts.

Visualizations

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_products Products Cinnamyl Alcohol Cinnamyl Alcohol This compound This compound Cinnamyl Alcohol->this compound + Propionic Acid Propionic Acid Propionic Acid Water Water catalyst Acid Catalyst or Lipase catalyst->this compound G start Start reactants Combine Cinnamyl Alcohol & Propionic Acid start->reactants additives Add Lipase & Molecular Sieves reactants->additives reaction Heat (60°C) & Stir (200 rpm) for 7h additives->reaction filtration Filter to Remove Enzyme & Sieves reaction->filtration purification Purify by Distillation/Chromatography filtration->purification product Pure this compound purification->product G start Low Yield Observed check_water Was water effectively removed? start->check_water check_catalyst Is the catalyst active and at the correct concentration? check_water->check_catalyst Yes improve_water Improve water removal (e.g., add more sieves, use Dean-Stark) check_water->improve_water No check_temp Was the reaction temperature optimal? check_catalyst->check_temp Yes replace_catalyst Use fresh/more catalyst check_catalyst->replace_catalyst No check_time Was the reaction time sufficient? check_temp->check_time Yes optimize_temp Optimize temperature check_temp->optimize_temp No increase_time Increase reaction time check_time->increase_time No

References

Technical Support Center: Cinnamyl Propionate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of cinnamyl propionate (B1217596).

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis and purification of cinnamyl propionate.

Q1: My final this compound product has a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis, typically achieved through Fischer esterification of cinnamyl alcohol and propionic acid, are often due to the reversible nature of the reaction.

Potential Causes:

  • Incomplete Reaction: The esterification reaction may not have reached completion.

  • Water Presence: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants.

  • Loss of Product during Workup: Product may be lost during extraction and washing steps.

Troubleshooting Steps:

  • Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

  • Use Excess Reactant: Employing a large excess of one of the reactants, usually the less expensive one (in this case, propionic acid), can drive the equilibrium towards the product.

  • Remove Water: Use a Dean-Stark apparatus during the reaction to azeotropically remove water as it is formed. Alternatively, a drying agent can be used.

  • Optimize Workup: Minimize the number of transfer steps and ensure efficient phase separation during extractions to reduce mechanical losses.

Q2: My purified this compound has a faint acidic or cinnamon-like odor. How can I remove these residual starting materials?

A2: The presence of residual cinnamyl alcohol (cinnamon-like odor) or propionic acid (acidic odor) indicates incomplete reaction or inefficient purification.

Troubleshooting Steps:

  • Acid Removal: Wash the crude product with a saturated sodium bicarbonate (NaHCO₃) solution. This will convert the acidic propionic acid into its sodium salt, which is soluble in the aqueous phase and can be easily separated.

  • Alcohol Removal: Unreacted cinnamyl alcohol can be removed through fractional distillation under vacuum or by column chromatography.

Q3: I am observing an unexpected peak in the Gas Chromatography (GC) analysis of my purified this compound. What could this impurity be?

A3: Besides unreacted starting materials, side reactions can lead to the formation of byproducts.

Potential Byproducts:

  • Cinnamyl Ether: Under acidic conditions, cinnamyl alcohol can undergo self-condensation to form dicinnamyl ether.

  • Polymerization Products: Cinnamyl alcohol and its derivatives can be prone to polymerization, especially at elevated temperatures.

Identification and Removal:

  • Characterization: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weight and fragmentation pattern of the unknown impurity.

  • Purification: Fractional distillation under vacuum is often effective in separating this compound from higher boiling point impurities like cinnamyl ether. Column chromatography can also be employed for more challenging separations.

Data Presentation

The following table summarizes the boiling points of this compound and its common impurities at atmospheric pressure. This data is crucial for designing an effective purification strategy using fractional distillation.

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
Propionic Acid74.08141.15[1][2]
Cinnamaldehyde132.16248[3][4]
Cinnamyl Alcohol134.18250 - 258[5][6]
This compound 190.24 288 - 289[7]

Note: Applying a vacuum will lower the boiling points of all compounds.

Experimental Protocols

General Workup and Extraction Protocol

This protocol describes the initial purification steps after the esterification reaction to remove the acid catalyst and water-soluble impurities.

Methodology:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (to remove the excess alcohol and some acid).

    • Saturated sodium bicarbonate solution (to neutralize and remove the remaining acid catalyst and unreacted propionic acid).

    • Brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filter to remove the drying agent.

  • Concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Fractional Distillation Protocol (General)

Fractional distillation is used to separate liquids with close boiling points. For this compound, vacuum distillation is recommended to prevent thermal degradation.

Methodology:

  • Set up a fractional distillation apparatus with a vacuum source. Ensure all glassware is free of cracks.

  • Place the crude this compound in the distillation flask with a stir bar.

  • Slowly reduce the pressure to the desired level.

  • Begin heating the distillation flask.

  • Collect the different fractions as they distill at their respective boiling points under vacuum. The first fraction will likely contain lower boiling point impurities.

  • Monitor the temperature at the distillation head. A stable temperature reading during collection indicates a pure fraction.

  • Collect the fraction corresponding to the boiling point of this compound at the applied pressure.

Column Chromatography Protocol (General)

Column chromatography is a powerful technique for purifying this compound from closely related impurities.

Methodology:

  • Stationary Phase: Silica (B1680970) gel is a common choice for the stationary phase.

  • Mobile Phase (Eluent) Selection:

    • Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297).

    • A good starting point for method development is a 9:1 hexane:ethyl acetate mixture. The polarity can be gradually increased to 8:2, 7:3, and so on, to elute the desired compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar solvent.

    • Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the non-polar solvent, collecting fractions.

    • Gradually increase the polarity of the eluent as described in step 2.

    • Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

GC-MS is an essential analytical technique to determine the purity of the final product and identify any impurities.

Methodology (General Parameters):

  • Column: A non-polar or medium-polarity column (e.g., HP-5MS) is typically used for fragrance analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: ~60-80°C

    • Ramp: Increase the temperature at a rate of 5-10°C/min to a final temperature of ~250-280°C.

    • Hold at the final temperature for several minutes.

  • Injector Temperature: ~250°C

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: Scan a range appropriate for the expected compounds (e.g., 40-400 m/z).

Mandatory Visualizations

experimental_workflow synthesis This compound Synthesis (Fischer Esterification) workup Aqueous Workup (Wash with NaHCO3) synthesis->workup crude Crude this compound workup->crude distillation Vacuum Fractional Distillation crude->distillation chromatography Column Chromatography crude->chromatography pure_dist Pure this compound distillation->pure_dist pure_chrom Pure this compound chromatography->pure_chrom analysis Purity Analysis (GC-MS) pure_dist->analysis pure_chrom->analysis final_product Final Purified Product analysis->final_product

Caption: A general experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Purification Issue low_yield Low Yield start->low_yield impure_product Impure Product (Odor/GC) start->impure_product incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Cause water_present Water Present low_yield->water_present Cause workup_loss Workup Loss low_yield->workup_loss Cause acid_impurity Acidic Impurity impure_product->acid_impurity Cause alcohol_impurity Alcohol Impurity impure_product->alcohol_impurity Cause byproduct Byproduct Formation impure_product->byproduct Cause increase_time Increase Reaction Time incomplete_reaction->increase_time Solution remove_water Remove Water (Dean-Stark) water_present->remove_water Solution optimize_workup Optimize Workup workup_loss->optimize_workup Solution bicarb_wash Wash with NaHCO3 acid_impurity->bicarb_wash Solution distill_chrom Distillation/Chromatography alcohol_impurity->distill_chrom Solution byproduct->distill_chrom Solution

Caption: A troubleshooting guide for common purification challenges of this compound.

References

Technical Support Center: Cinnamyl Propionate Stability and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of cinnamyl propionate (B1217596) in various product formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for cinnamyl propionate?

A1: this compound is susceptible to degradation through three primary pathways: hydrolysis, oxidation, and photolysis.

  • Hydrolysis: As an ester, this compound can hydrolyze, particularly under acidic or basic conditions, to yield cinnamyl alcohol and propionic acid. This reaction is often catalyzed by the presence of water and elevated temperatures.

  • Oxidation: The cinnamyl group is prone to oxidation, especially at the carbon-carbon double bond. This can lead to the formation of a variety of degradation products, including cinnamaldehyde, cinnamic acid, benzaldehyde, benzoic acid, and epoxides.[1] The presence of oxidizing agents or exposure to air can accelerate this process.

  • Photolysis: this compound may be sensitive to light, particularly UV radiation. Photodegradation can lead to complex mixtures of degradation products and a potential increase in toxicity. While specific studies on this compound are limited, related compounds like cinnamyl alcohol are known to degrade under UV irradiation.

Q2: What are the expected degradation products of this compound?

A2: Based on the degradation pathways of this compound and structurally related compounds, the following degradation products can be anticipated:

  • From Hydrolysis:

    • Cinnamyl Alcohol

    • Propionic Acid

  • From Oxidation of the Cinnamyl Moiety:

    • Cinnamaldehyde

    • Cinnamic Acid

    • Benzaldehyde

    • Benzoic Acid

    • This compound Epoxide

Q3: How can I monitor the degradation of this compound in my samples?

A3: A stability-indicating analytical method is crucial for monitoring the degradation of this compound and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique. A well-developed HPLC method should be able to separate the intact this compound from all its potential degradation products.

Q4: My chromatogram shows unexpected peaks during stability testing. What could they be?

A4: Unexpected peaks in your chromatogram are likely degradation products. To identify them, you can:

  • Compare retention times: If you have reference standards for the expected degradation products, you can compare their retention times with the unknown peaks.

  • Mass Spectrometry (MS): Coupling your HPLC system to a mass spectrometer (LC-MS) is a powerful tool for identifying unknown peaks by determining their mass-to-charge ratio.

  • Forced Degradation Studies: Performing forced degradation studies under specific stress conditions (acid, base, oxidation, light, heat) can help you generate the degradation products and correlate them with the unexpected peaks observed in your stability samples.

Troubleshooting Guides

Troubleshooting HPLC Analysis of this compound

This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.

Problem Potential Cause Recommended Solution
Peak Tailing or Fronting 1. Column degradation. 2. Incompatible mobile phase pH. 3. Column overload.1. Use a new or different column. 2. Adjust the mobile phase pH to ensure all analytes are in a single ionic form. 3. Reduce the injection volume or sample concentration.
Poor Resolution Between Peaks 1. Inappropriate mobile phase composition. 2. Suboptimal column temperature. 3. Inadequate column chemistry.1. Optimize the mobile phase gradient and solvent ratios. 2. Adjust the column temperature to improve separation efficiency. 3. Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl).
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, high-purity mobile phase solvents. Flush the injector and system. 2. Implement a robust needle wash protocol between injections.
Baseline Noise or Drift 1. Air bubbles in the system. 2. Contaminated mobile phase. 3. Detector lamp aging.1. Degas the mobile phase thoroughly. 2. Prepare fresh mobile phase. 3. Replace the detector lamp if it has exceeded its lifetime.
Loss of Sensitivity 1. Leak in the system. 2. Column contamination. 3. Detector malfunction.1. Check all fittings for leaks. 2. Wash the column with a strong solvent or replace it. 3. Check the detector settings and ensure the lamp is functioning correctly.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound reference standard

  • HPLC grade water, acetonitrile, and methanol (B129727)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To a volumetric flask, add an appropriate volume of the stock solution.

    • Add 1N HCl to the flask.

    • Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 1N NaOH, and dilute it to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To a volumetric flask, add an appropriate volume of the stock solution.

    • Add 1N NaOH to the flask.

    • Keep the solution at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours).

    • At each time point, withdraw a sample, neutralize it with 1N HCl, and dilute it to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • To a volumetric flask, add an appropriate volume of the stock solution.

    • Add 3% H₂O₂ to the flask.

    • Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours), protected from light.

    • At each time point, withdraw a sample and dilute it to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven at a high temperature (e.g., 80°C) for a specified duration.

    • Also, expose a solution of this compound to the same thermal stress.

    • At specified time points, dissolve the solid sample or dilute the solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • At specified time points, withdraw samples from both the exposed and control solutions for HPLC analysis.

  • HPLC Analysis:

    • Analyze all the stressed and control samples using a validated stability-indicating HPLC method.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

Visualizations

Degradation_Pathway CP This compound CA Cinnamyl Alcohol CP->CA Hydrolysis PA Propionic Acid CP->PA Hydrolysis CAD Cinnamaldehyde CP->CAD Oxidation CP->CAD Photolysis EPOX Epoxide CP->EPOX Oxidation CAA Cinnamic Acid CAD->CAA Oxidation BA Benzaldehyde CAD->BA Oxidation BAA Benzoic Acid BA->BAA Oxidation Experimental_Workflow cluster_stress Forced Degradation Stress Conditions Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Identification Peak Identification (LC-MS) Analysis->Identification Quantification Quantification of Degradants Analysis->Quantification Report Generate Stability Report Identification->Report Quantification->Report Troubleshooting_Logic Problem Unexpected Peak in Chromatogram Check1 Is it a known degradation product? Problem->Check1 Check2 Is it present in the blank? Problem->Check2 Action1 Compare with reference standards Check1->Action1 Yes Action2 Perform LC-MS for identification Check1->Action2 No Action3 Identify source of contamination (solvent, system) Check2->Action3 Yes Conclusion1 Confirmed Degradation Product Action1->Conclusion1 Action2->Conclusion1 Conclusion2 System Contaminant Action3->Conclusion2

References

identifying side reactions in cinnamyl propionate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cinnamyl propionate (B1217596). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation. Here you will find detailed troubleshooting guides in a question-and-answer format, experimental protocols, and visualizations to aid in identifying and mitigating side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis of cinnamyl propionate, primarily via Fischer esterification of cinnamyl alcohol and propionic acid.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction and the presence of water, which can hydrolyze the ester product back to the starting materials.[1][2] Other factors include incomplete reaction, suboptimal catalyst concentration, and product loss during workup.[1]

Troubleshooting Steps:

  • Water Removal: The presence of water is a primary cause of low yields.[1]

    • Action: Use a Dean-Stark apparatus during reflux to azeotropically remove water as it is formed.[2] Alternatively, add a drying agent like molecular sieves to the reaction mixture.

    • Prevention: Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents.

  • Excess Reactant: To shift the equilibrium towards the product, use a large excess of one of the reactants.[2]

    • Action: Typically, the less expensive reactant, in this case, propionic acid or the alcohol if it's also the solvent, should be used in excess. A 10-fold excess of the alcohol can significantly increase the ester yield.[2]

  • Incomplete Reaction: The reaction may not have reached equilibrium.

    • Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the planned reaction time, consider extending the reflux time.

  • Catalyst Concentration: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.[1] Conversely, excessively high concentrations of a strong acid like sulfuric acid can promote side reactions.[3]

    • Action: Optimize the catalyst loading. Typically, a catalytic amount is sufficient. If you observe charring or a dark coloration of the reaction mixture, reduce the catalyst concentration or add it more slowly.[1][3]

Q2: The reaction mixture has turned dark brown or black. What does this indicate?

A2: A dark brown or black coloration often suggests the occurrence of side reactions, such as the polymerization of cinnamyl alcohol or other degradation pathways.[1] This is more likely to occur under harsh acidic conditions and at elevated temperatures.[1]

Mitigation Strategies:

  • Milder Conditions: Lower the reaction temperature to a gentle reflux.[1]

  • Catalyst Choice: Consider using a milder acid catalyst, such as p-toluenesulfonic acid (TsOH), instead of concentrated sulfuric acid.

  • Slow Addition of Catalyst: Adding the acid catalyst slowly can prevent localized high concentrations that promote side reactions.[3]

Q3: I am observing an unknown impurity in my final product's analytical data (GC-MS or NMR). What could it be?

A3: The most common byproduct in the acid-catalyzed synthesis of this compound is dicinnamyl ether . This is formed through the self-condensation of two molecules of cinnamyl alcohol. Other impurities are typically unreacted cinnamyl alcohol and propionic acid .

Quantitative Analysis of Side Reactions

ParameterEffect on Dicinnamyl Ether FormationRecommendation to Minimize Side Reaction
Temperature Increases with higher temperaturesMaintain a gentle reflux and avoid overheating.
Catalyst Conc. Increases with higher acid concentrationUse the minimum effective amount of catalyst.
Water Content Can be complex, but anhydrous conditions are generally preferred for the main reactionUse a Dean-Stark trap or molecular sieves.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound

This protocol outlines a standard laboratory procedure for the synthesis of this compound using Fischer esterification with a Dean-Stark trap to remove water.

Materials:

  • Cinnamyl alcohol

  • Propionic acid

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add cinnamyl alcohol, a 3 to 5-fold molar excess of propionic acid, and toluene.

  • Slowly add a catalytic amount of concentrated sulfuric acid or TsOH to the mixture.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or TLC analysis indicates the consumption of cinnamyl alcohol.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted propionic acid and the acid catalyst), and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Identification of Impurities by GC-MS

This protocol provides a general method for the analysis of a this compound reaction mixture to identify the product and potential impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a mass selective detector (MSD).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms, or equivalent).

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MSD:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis:

  • Identify this compound, cinnamyl alcohol, and propionic acid by comparing their retention times and mass spectra with those of authentic standards.

  • Identify potential side products like dicinnamyl ether by analyzing their mass spectra. The mass spectrum of dicinnamyl ether would be expected to show a molecular ion peak and fragmentation patterns consistent with its structure.

Protocol 3: Identification of Impurities by ¹H NMR Spectroscopy

This protocol can be used to identify the components of the crude product mixture.

Sample Preparation:

  • Dissolve a small amount of the crude product in a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

Expected Chemical Shifts (in CDCl₃, approximate):

  • This compound:

    • ~7.2-7.4 ppm (m, 5H, aromatic protons)

    • ~6.6 ppm (d, 1H, vinylic proton)

    • ~6.2 ppm (dt, 1H, vinylic proton)

    • ~4.7 ppm (d, 2H, -O-CH₂-)

    • ~2.3 ppm (q, 2H, -CO-CH₂-)

    • ~1.1 ppm (t, 3H, -CH₃)

  • Cinnamyl Alcohol (unreacted):

    • ~7.2-7.4 ppm (m, 5H, aromatic protons)

    • ~6.6 ppm (d, 1H, vinylic proton)

    • ~6.3 ppm (dt, 1H, vinylic proton)

    • ~4.3 ppm (d, 2H, -CH₂-OH)

    • A broad singlet for the -OH proton.

  • Propionic Acid (unreacted):

    • A very broad singlet for the carboxylic acid proton (>10 ppm).

    • ~2.4 ppm (q, 2H, -CO-CH₂-)

    • ~1.2 ppm (t, 3H, -CH₃)

  • Dicinnamyl Ether (potential side product):

    • Aromatic and vinylic protons in similar regions to cinnamyl alcohol and the ester.

    • The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) would likely appear around 4.1-4.2 ppm.

Visualizations

Troubleshooting Workflow for Low Yield in this compound Synthesis

Troubleshooting_Workflow start Low Yield of this compound check_water Was water effectively removed? start->check_water check_reactants Was an excess of one reactant used? check_water->check_reactants Yes solution_water Use Dean-Stark trap or molecular sieves. Ensure anhydrous reagents. check_water->solution_water No check_time Was the reaction time sufficient? check_reactants->check_time Yes solution_reactants Use a 3-10 fold excess of the less expensive reactant. check_reactants->solution_reactants No check_catalyst Is the catalyst concentration optimal? check_time->check_catalyst Yes solution_time Monitor reaction by TLC and extend reflux time if necessary. check_time->solution_time No check_workup Was product lost during workup? check_catalyst->check_workup Yes solution_catalyst Optimize catalyst loading. Avoid excessive amounts of strong acid. check_catalyst->solution_catalyst No solution_workup Careful extraction and purification. Minimize transfers. check_workup->solution_workup Yes end Improved Yield check_workup->end No solution_water->end solution_reactants->end solution_time->end solution_catalyst->end solution_workup->end

Caption: Troubleshooting decision tree for low yield.

Logical Relationship of Side Reactions in Fischer Esterification

Side_Reactions cluster_reactants Reactants cluster_conditions Conditions Cinnamyl Alcohol Cinnamyl Alcohol Desired Product This compound Cinnamyl Alcohol->Desired Product Side Product 1 Dicinnamyl Ether Cinnamyl Alcohol->Side Product 1 Self-condensation Side Product 2 Polymerization Products Cinnamyl Alcohol->Side Product 2 Propionic Acid Propionic Acid Propionic Acid->Desired Product Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->Desired Product Acid Catalyst (H+)->Side Product 1 Acid Catalyst (H+)->Side Product 2 Harsh Conditions Heat Heat Heat->Desired Product Heat->Side Product 1 Heat->Side Product 2 High Temp Unreacted Materials Unreacted Cinnamyl Alcohol & Propionic Acid Desired Product->Unreacted Materials Equilibrium

Caption: Formation of products and byproducts.

References

Technical Support Center: Improving Lipase Selectivity in Cinnamyl Propionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the enzymatic synthesis of cinnamyl propionate (B1217596).

Frequently Asked Questions (FAQs)

Q1: My cinnamyl propionate conversion is low and has plateaued. What are the likely causes?

A1: A low and plateaued conversion rate in enzymatic esterification is often due to the reaction reaching equilibrium or enzyme inhibition. The primary culprits are typically water accumulation and substrate/product inhibition.[1]

  • Water Accumulation: Esterification produces water as a byproduct. An excess of water can shift the reaction equilibrium back towards hydrolysis (the reverse reaction), thus reducing the net yield of this compound.[1]

  • Substrate Inhibition: High concentrations of either cinnamyl alcohol or propionic acid can inhibit the lipase (B570770). Propionic acid, in particular, has been noted to be inhibitory to some lipases at high concentrations.[1][2] The reaction kinetics for this compound synthesis often follow a bi-bi mechanism with inhibition by both the alcohol and the acid substrates.[3]

  • Product Inhibition: The accumulation of the product, this compound, can also inhibit the enzyme's activity.

Q2: What is the most critical factor influencing the selectivity and yield of the reaction?

A2: Water activity (aw) is a paramount factor. While a minimal amount of water is essential to maintain the lipase's catalytically active conformation, excessive water favors the reverse hydrolytic reaction, thereby decreasing the ester yield.[1] For synthesis reactions, maintaining a low water activity is crucial.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a significant role in modulating lipase activity and selectivity. Generally, hydrophobic (non-polar) organic solvents are preferred for ester synthesis as they are less likely to strip the essential water layer from the enzyme, which is necessary for its activity. Hydrophilic (polar) solvents can sometimes increase selectivity but may also lead to lower reaction rates due to enzyme denaturation or stripping of the essential water layer.[4]

Q4: Which type of lipase is recommended for this compound synthesis?

A4: Immobilized lipases are highly recommended due to their enhanced stability, ease of separation from the reaction mixture, and reusability.[5] Novozym 435, which is lipase B from Candida antarctica immobilized on a macroporous acrylic resin, is a frequently used and highly effective catalyst for the synthesis of various esters, including cinnamyl acetate (B1210297) and propionate.[6] A commercial lipase, fermase CALB™ 10000, has also been successfully used for this compound synthesis.[3]

Q5: What is the optimal temperature for this synthesis?

A5: Temperature significantly impacts the reaction rate. For the synthesis of this compound, temperatures in the range of 40°C to 60°C are commonly employed. One study found the optimal temperature to be 60°C in a solvent-free system.[3][5] It is important to note that excessively high temperatures can lead to enzyme denaturation and loss of activity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low Conversion and/or Selectivity
Possible Cause Troubleshooting Steps & Solutions
Water Accumulation Implement in-situ water removal by adding molecular sieves (e.g., 3Å or 4Å) to the reaction mixture at a concentration of 6-10% (w/v).[3] Alternatively, conduct the reaction under vacuum to continuously remove the water byproduct.[1][2]
Substrate Inhibition Optimize the molar ratio of the substrates. While the stoichiometric ratio is 1:1, using an excess of one substrate can shift the equilibrium. For this compound, an acid-to-alcohol ratio of 1:3 has been shown to be optimal.[3] However, a high excess of propionic acid can be inhibitory.[2] Consider a fed-batch approach where the inhibitory substrate is added gradually.
Improper Solvent If using a solvent, ensure it is hydrophobic and anhydrous. Solvents like hexane, isooctane, or toluene (B28343) are generally suitable. Hydrophilic solvents should be used with caution. A solvent-free system is also a viable and often preferred "green" alternative.[3][6]
Suboptimal Temperature Adjust the temperature to the enzyme's optimum, typically between 40°C and 60°C.[3][5] Perform a temperature profile experiment to determine the optimal condition for your specific enzyme and setup.
Enzyme Denaturation Avoid excessively high temperatures or extreme pH conditions. Ensure the chosen solvent is compatible with the lipase.
Issue 2: Slow Reaction Rate
Possible Cause Troubleshooting Steps & Solutions
Insufficient Enzyme Increase the enzyme loading. Typical concentrations range from 1% to 5% (w/w) of the total substrates.[1][3][5] For this compound, a 2% (w/v) enzyme loading has been reported as optimal in a solvent-free system.[3]
Mass Transfer Limitation Increase the agitation speed to ensure adequate mixing of the substrates and the immobilized enzyme. An agitation speed of 200 rpm has been used effectively.[3] If using an immobilized enzyme, ensure the particle size is appropriate to minimize diffusional limitations.
Low Temperature While high temperatures can denature the enzyme, a temperature that is too low will result in a slower reaction rate. Ensure the reaction is running at the optimal temperature.

Data Presentation

Table 1: Effect of Reaction Temperature on this compound Conversion

Reaction Conditions: Solvent-free system, propionic acid to cinnamyl alcohol molar ratio of 1:3, 2% (w/v) Fermase CALB™ 10000, 200 rpm agitation, 6% (w/v) molecular sieves, 7-hour reaction time.

Temperature (°C)Conversion (%)
40~68
50~79
6087.89
70~82

(Data sourced from[3][5])

Table 2: Effect of Substrate Molar Ratio on this compound Conversion

Reaction Conditions: Solvent-free system, 60°C, 2% (w/v) Fermase CALB™ 10000, 200 rpm agitation, 6% (w/v) molecular sieves, 7-hour reaction time.

Molar Ratio (Propionic Acid:Cinnamyl Alcohol)Conversion (%)
1:1~65
1:2~78
1:387.89
1:4~85

(Data sourced from[3])

Table 3: Effect of Enzyme Loading on this compound Conversion

Reaction Conditions: Solvent-free system, 60°C, propionic acid to cinnamyl alcohol molar ratio of 1:3, 200 rpm agitation, 6% (w/v) molecular sieves, 7-hour reaction time.

Enzyme Loading (% w/v)Conversion (%)
1.0~75
1.5~83
2.087.89
2.5~88

(Data sourced from[7])

Experimental Protocols

Protocol 1: Immobilization of Lipase on Magnetic Nanoparticles

This protocol describes a general method for immobilizing lipase onto amine-functionalized magnetic nanoparticles via glutaraldehyde (B144438) crosslinking.

1. Synthesis of Amine-Functionalized Magnetic Nanoparticles (MNPs):

2. Activation with Glutaraldehyde:

  • Disperse 50 mg of the amine-functionalized MNPs in 20 mL of a 0.01 M phosphate (B84403) buffer solution (PBS).
  • Add a diluted solution of glutaraldehyde (e.g., 2.5% v/v) to the MNP suspension.
  • Sonicate the mixture for 30 minutes, followed by stirring for 2 hours at room temperature.
  • Separate the glutaraldehyde-activated MNPs from the solution using a strong magnet and wash them thoroughly with PBS buffer 3-4 times.

3. Lipase Immobilization:

  • Disperse the 50 mg of activated MNPs in a suitable volume of PBS (e.g., 10 mL).
  • Add the lipase solution (e.g., 5 mg/mL in PBS) to the MNP suspension.
  • Incubate the mixture at a controlled temperature (e.g., 25-30°C) with gentle shaking for a specified time (e.g., 2-4 hours).
  • After incubation, separate the lipase-immobilized MNPs using a magnet.
  • Wash the immobilized lipase with PBS to remove any unbound enzyme.
  • The immobilized lipase can then be lyophilized or stored in a buffer solution at 4°C.

Protocol 2: Synthesis of this compound (Solvent-Free System)

This protocol is based on optimized conditions for the direct esterification of cinnamyl alcohol and propionic acid.

1. Materials:

  • Cinnamyl alcohol
  • Propionic acid
  • Immobilized Lipase (e.g., Novozym 435 or Fermase CALB™ 10000)
  • Molecular Sieves (3Å or 4Å, activated)
  • Reaction vessel (e.g., a sealed flask with a magnetic stirrer)

2. Reaction Setup:

  • In a clean, dry reaction vessel, add cinnamyl alcohol and propionic acid in a 3:1 molar ratio (alcohol:acid).[3]
  • Add the immobilized lipase to the mixture. A typical loading is 2% (w/v) based on the total volume of the substrates.[3]
  • Add activated molecular sieves at approximately 6% (w/v) to the reaction mixture.[3]

3. Reaction Conditions:

  • Seal the reaction vessel to prevent the evaporation of volatile components.
  • Place the vessel in a water bath or on a heating mantle with magnetic stirring set to the optimal temperature, for instance, 60°C.[3]
  • Set the agitation speed to ensure the immobilized enzyme is well-suspended (e.g., 200 rpm).[3]

4. Monitoring and Analysis:

  • Monitor the reaction progress by taking small aliquots at regular intervals.
  • The conversion of propionic acid can be determined by titration with a standard NaOH solution. Alternatively, the formation of this compound can be quantified using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

5. Product Recovery:

  • Once the reaction has reached the desired conversion, stop the reaction by separating the immobilized enzyme from the mixture using filtration (or a magnet if using magnetic nanoparticles).
  • The recovered enzyme can be washed and stored for reuse.
  • The product, this compound, can be purified from the remaining substrates, for example, by vacuum distillation.

Visualizations

Experimental_Workflow sub_prep Substrate Preparation (Cinnamyl Alcohol + Propionic Acid) reaction_setup Reaction Setup (Combine reactants in vessel) sub_prep->reaction_setup enzyme_prep Enzyme Preparation (Immobilized Lipase) enzyme_prep->reaction_setup water_rem Water Removal Agent (e.g., Molecular Sieves) water_rem->reaction_setup reaction Enzymatic Esterification (Controlled Temp. & Agitation) reaction_setup->reaction monitoring Reaction Monitoring (GC / HPLC / Titration) reaction->monitoring separation Catalyst Separation (Filtration / Magnetic) reaction->separation Reaction Complete monitoring->reaction Continue if incomplete purification Product Purification (e.g., Distillation) separation->purification recycled_enzyme Recycled Enzyme separation->recycled_enzyme product This compound purification->product

Caption: Workflow for the enzymatic synthesis of this compound.

Selectivity_Factors selectivity Lipase Selectivity & Conversion Efficiency temp Temperature temp->selectivity solvent Solvent Properties (Polarity, Hydrophobicity) solvent->selectivity water Water Activity (aw) water->selectivity ratio Substrate Molar Ratio (Acid:Alcohol) ratio->selectivity immobilization Immobilization (Support, Method) immobilization->selectivity enzyme_load Enzyme Loading enzyme_load->selectivity agitation Agitation Speed agitation->selectivity inhibition Substrate/Product Inhibition inhibition->selectivity

Caption: Key factors influencing lipase selectivity and conversion.

References

Technical Support Center: Enzymatic Synthesis of Cinnamyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the lipase-catalyzed synthesis of cinnamyl propionate (B1217596).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield or slow reaction rates in the enzymatic synthesis of cinnamyl propionate?

A1: A primary cause of low yield is substrate inhibition. Both cinnamyl alcohol and propionic acid, especially at high concentrations, can inhibit the lipase (B570770) enzyme.[1] The reaction kinetics often follow a bi-substrate inhibition model, such as a Ping-Pong Bi-Bi mechanism with dead-end inhibition by both the alcohol and the acid.[1][2][3]

Q2: How does water content affect the reaction?

A2: Water activity is a critical parameter. While a minimal amount of water is necessary to maintain the enzyme's active conformational structure, excess water can shift the reaction equilibrium towards the reverse reaction, hydrolysis, which breaks down the ester product and reduces the overall yield.[4] For this reason, in-situ water removal, often by using molecular sieves, is a common strategy to drive the reaction toward ester formation.[1]

Q3: Can the product, this compound, inhibit the reaction?

A3: Yes, product inhibition can occur. As this compound accumulates in the reaction mixture, it can bind to the enzyme and reduce its catalytic efficiency, leading to a plateau in the conversion rate before the substrates are fully consumed.[4]

Q4: What is a typical lipase used for this synthesis, and what are the optimal reaction conditions?

A4: Immobilized lipases are frequently used due to their stability and reusability. A common choice is Lipase B from Candida antarctica (often sold under trade names like Novozym 435).[4] In a solvent-free system, optimal conditions have been reported to be:

  • Temperature: 60°C

  • Enzyme Loading: 2% (w/v)

  • Acid to Alcohol Molar Ratio: 1:3

  • Agitation Speed: 200 rpm

  • Water Removal: 6% (w/v) molecular sieves Under these conditions, a conversion of up to 87.89% has been achieved.[1]

Troubleshooting Guide

Problem 1: Low Final Conversion or Reaction Plateau
Possible Cause Recommended Solution
Substrate Inhibition High concentrations of either cinnamyl alcohol or propionic acid are inhibiting the lipase. The optimal molar ratio of propionic acid to cinnamyl alcohol has been found to be 1:3.[1][5] An excess of the alcohol helps drive the reaction forward, but a large excess of either substrate can be inhibitory. Consider a fed-batch approach where the inhibitory substrate is added gradually.[4]
Reaction Equilibrium Reached The accumulation of water, a byproduct of the esterification, is causing the reverse reaction (hydrolysis) to occur.[4] Implement in-situ water removal by adding activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture or by conducting the reaction under a vacuum.[1][6]
Product Inhibition The accumulation of this compound is inhibiting the enzyme. If feasible for your system, consider in-situ product removal (ISPR) techniques, such as using a biphasic solvent system or solid adsorbents.
Problem 2: Very Slow Initial Reaction Rate
Possible Cause Recommended Solution
Suboptimal Temperature The reaction temperature is too low or too high. Lipase activity is highly temperature-dependent. The optimal temperature for this compound synthesis has been reported as 60°C.[1] Verify your incubator or reaction vessel temperature.
Insufficient Enzyme Loading The amount of lipase is too low to achieve a reasonable reaction rate. Typical enzyme concentrations range from 1% to 10% (w/w) of the total substrate weight.[4] For this compound, an optimal loading of 2% (w/v) has been reported.[1] Try increasing the enzyme concentration incrementally.
Poor Mass Transfer Inadequate mixing is limiting the interaction between the substrates and the immobilized enzyme. This is especially relevant in solvent-free systems which can be viscous. Increase the agitation speed. An optimal speed of 200 rpm has been reported for this synthesis.[1]
Inactive Enzyme The lipase may have lost its activity due to improper storage, handling, or deactivation by contaminants. Verify the enzyme's activity using a standard assay (see Experimental Protocol 1). Ensure the enzyme has been stored at the recommended temperature and handled according to the manufacturer's instructions.

Data Presentation

Effect of Substrate Molar Ratio on this compound Conversion

The molar ratio of the substrates is a critical parameter for overcoming substrate inhibition and maximizing yield. The following data is derived from studies on the enzymatic synthesis of this compound.[1][5]

Molar Ratio (Propionic Acid:Cinnamyl Alcohol)Final Conversion (%)
1:1~ 65
1:2~ 80
1:3~ 88
1:4~ 85
1:5~ 82

This data illustrates that while an excess of cinnamyl alcohol is beneficial, an overly large excess can lead to a decrease in conversion, consistent with substrate inhibition.

Visualizations

Reaction Pathway and Inhibition Model

G

Experimental Workflow for Synthesis and Analysis

G start Start: Reaction Setup reactants 1. Add Cinnamyl Alcohol, Propionic Acid (e.g., 3:1 ratio), & Molecular Sieves to Reactor start->reactants enzyme 2. Add Immobilized Lipase (e.g., 2% w/v) reactants->enzyme reaction 3. Incubate at Optimal Conditions (e.g., 60°C, 200 rpm) enzyme->reaction sampling 4. Withdraw Aliquots at Time Intervals reaction->sampling quench 5. Stop Reaction (e.g., add cold solvent, remove enzyme) sampling->quench analysis 6. Prepare Sample for GC Analysis (Dilution, add Internal Standard) quench->analysis gc 7. Inject into GC-FID/MS analysis->gc quant 8. Quantify this compound and Substrates gc->quant end End: Determine Conversion % quant->end

Troubleshooting Logic for Low Conversion

G

Experimental Protocols

Protocol 1: General Lipase Activity Assay using p-NPP

This colorimetric assay determines lipase activity by measuring the rate of p-nitrophenol (a yellow product) released from the hydrolysis of p-nitrophenyl palmitate (pNPP).

Materials:

  • p-Nitrophenyl palmitate (pNPP)

  • Isopropanol

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Triton X-100

  • Lipase sample (free or immobilized)

  • Spectrophotometer or microplate reader (410 nm)

Procedure:

  • Prepare Solution A (Substrate Stock): Dissolve 90 mg of pNPP in 30 mL of isopropanol.

  • Prepare Solution B (Assay Buffer): Prepare 50 mM Tris-HCl buffer (pH 8.0) containing 2.0% Triton X-100 and 0.2% gum arabic for emulsion stability.

  • Prepare Substrate Working Solution: Just before use, mix 1 part of Solution A with 9 parts of Solution B. Vortex vigorously to form a stable emulsion.

  • Reaction Setup:

    • Pre-warm the substrate working solution to the desired assay temperature (e.g., 37°C or 60°C).

    • In a cuvette or microplate well, add 900 µL of the pre-warmed substrate working solution.

    • To initiate the reaction, add 100 µL of the enzyme solution (or a specific weight of immobilized enzyme). Mix quickly.

    • For a blank, add 100 µL of buffer (or heat-inactivated enzyme) to the substrate solution.

  • Measurement:

    • Immediately place the cuvette/plate in the spectrophotometer.

    • Monitor the increase in absorbance at 410 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Calculation:

    • Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

    • Calculate the enzyme activity in Units (U), where one unit is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions. The molar extinction coefficient for p-nitrophenol is required for this calculation.

Protocol 2: Quantification of this compound by GC-FID

This protocol outlines a general method for quantifying the product of the esterification reaction. The specific parameters should be optimized for your instrument and column.

Materials:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary column suitable for flavor analysis (e.g., DB-5, HP-INNOWax).[7]

  • High-purity carrier gas (Helium or Hydrogen)

  • Solvent for dilution (e.g., absolute ethanol, hexane).[8][9]

  • This compound standard for calibration

  • Internal standard (e.g., ethyl heptanoate, undecane)

Procedure:

  • Sample Preparation:

    • Withdraw a small, precise volume (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction by diluting it in a large volume of cold solvent (e.g., 950 µL of ethanol) to create a 1:20 dilution. This also prepares the sample for injection.

    • Add a known concentration of the internal standard to the diluted sample.

    • Filter the sample through a 0.22 µm syringe filter into a GC vial.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for sample dilution.

    • Add the same concentration of internal standard to each calibration standard.

    • Inject each standard into the GC and record the peak areas for both this compound and the internal standard.

    • Plot the ratio of (Peak Area of this compound / Peak Area of Internal Standard) against the concentration of this compound to create a calibration curve.

  • GC-FID Parameters (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C[9]

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes

      • Ramp: Increase at 10°C/min to 240°C

      • Hold: Hold at 240°C for 5 minutes

    • Carrier Gas Flow Rate: 1.0 mL/min (Helium)

    • Split Ratio: 50:1 (adjust based on sample concentration)

    • Injection Volume: 1 µL

  • Analysis and Calculation:

    • Inject the prepared sample into the GC.

    • Identify the peaks corresponding to cinnamyl alcohol, propionic acid, this compound, and the internal standard based on their retention times (determined from running individual standards).

    • Calculate the peak area ratio for the this compound in your sample.

    • Determine the concentration of this compound in your sample using the linear regression equation from your calibration curve.

    • Calculate the percent conversion based on the initial limiting substrate concentration.

References

Technical Support Center: Cinnamyl Propionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cinnamyl propionate (B1217596).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of cinnamyl propionate, focusing on the analysis and mitigation of byproducts.

Question: My reaction yield is low, and I observe several unexpected peaks in the GC-MS analysis. What are the likely byproducts?

Answer: Low yields in this compound synthesis are often attributed to the formation of several byproducts. The most common impurities include:

  • Dicinnamyl Ether: Formed from the self-condensation of two molecules of cinnamyl alcohol under acidic conditions.

  • Cinnamaldehyde (B126680): Results from the oxidation of the starting material, cinnamyl alcohol. This can be more prevalent if the reaction is exposed to air for extended periods or if oxidizing contaminants are present.

  • Cinnamic Acid: Arises from the further oxidation of cinnamaldehyde.

Question: How can I minimize the formation of dicinnamyl ether?

Answer: The formation of dicinnamyl ether is an acid-catalyzed dehydration reaction. To minimize this side reaction, consider the following:

  • Control Reaction Temperature: Higher temperatures can favor the formation of the ether. Maintaining a moderate and controlled temperature throughout the reaction is crucial.

  • Optimize Catalyst Concentration: While an acid catalyst is necessary for the esterification, an excessively high concentration can promote the self-condensation of cinnamyl alcohol. Use the minimum effective amount of catalyst.

  • Molar Ratio of Reactants: Using a slight excess of propionic acid can help to favor the esterification reaction over the self-condensation of cinnamyl alcohol.

Question: I am observing a significant amount of cinnamaldehyde and cinnamic acid in my product mixture. What is the cause and how can I prevent it?

Answer: The presence of cinnamaldehyde and cinnamic acid indicates oxidation of the cinnamyl alcohol.[1] To prevent this:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.

  • Use High-Purity Reagents: Ensure that the cinnamyl alcohol used is fresh and has not been previously oxidized. Commercial cinnamyl alcohol can contain cinnamaldehyde as an impurity.

  • Avoid Oxidizing Agents: Ensure all glassware is clean and free from any residual oxidizing agents from previous experiments.

Question: My final product has a pungent, rancid odor instead of the expected sweet, fruity scent. What could be the issue?

Answer: A pungent, rancid odor may indicate the presence of unreacted propionic acid or the formation of propionic anhydride (B1165640). Propionic anhydride can form from the dehydration of two molecules of propionic acid, especially at higher temperatures. To address this:

  • Purification: Ensure thorough purification of the final product to remove any unreacted propionic acid. This can typically be achieved by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, during the workup.

  • Control Reaction Temperature: Avoid excessive heating, which can promote the formation of propionic anhydride.

Frequently Asked Questions (FAQs)

What is the most common method for synthesizing this compound?

The most common laboratory and industrial method for synthesizing this compound is the Fischer-Speier esterification.[2][3] This acid-catalyzed reaction involves heating cinnamyl alcohol and propionic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3]

What are the primary reactants and the main byproduct of this compound synthesis?

The primary reactants are cinnamyl alcohol and propionic acid. The main byproduct of the esterification reaction itself is water.[2][3]

Why is removing water from the reaction important?

Fischer esterification is a reversible reaction.[4] The presence of water, a product of the reaction, can shift the equilibrium back towards the reactants (cinnamyl alcohol and propionic acid), thereby reducing the yield of the desired this compound.[4]

What analytical technique is best suited for analyzing the byproducts in this compound synthesis?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable technique for the identification and quantification of volatile and semi-volatile byproducts in this compound synthesis.[5] It allows for the separation of the different components in the reaction mixture and provides mass spectra for their identification.

Data Presentation

The following tables summarize qualitative and quantitative data related to this compound synthesis.

Table 1: Common Byproducts and Their Identification

Byproduct NameTypical GC-MS Fragments (m/z)Formation Pathway
Dicinnamyl Ether 250 (M+), 133, 117, 105, 91, 77Acid-catalyzed self-condensation of cinnamyl alcohol
Cinnamaldehyde 132 (M+), 131, 103, 77, 51Oxidation of cinnamyl alcohol
Cinnamic Acid 148 (M+), 131, 103, 77Oxidation of cinnamaldehyde
Propionic Anhydride 130 (M+), 73, 57, 29Dehydration of propionic acid

Table 2: Representative Byproduct Distribution in a Non-Optimized Fischer Esterification of this compound *

CompoundRetention Time (min) (Representative)Area % (Representative)
Propionic Acid3.55.0
Cinnamyl Alcohol8.210.0
Cinnamaldehyde9.12.5
This compound 12.5 75.0
Cinnamic Acid13.81.5
Dicinnamyl Ether18.26.0

*Note: This data is representative and qualitative. Actual percentages will vary significantly based on reaction conditions such as temperature, reaction time, catalyst concentration, and reactant molar ratios.

Experimental Protocols

1. Synthesis of this compound via Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound.

  • Materials:

    • Cinnamyl alcohol (1.0 eq)

    • Propionic acid (1.5 eq)

    • Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)

    • Toluene (as solvent, to facilitate water removal)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate

    • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Procedure:

    • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

    • To the flask, add cinnamyl alcohol, propionic acid, and toluene.

    • Slowly add the concentrated sulfuric acid while stirring.

    • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when no more water is collected.

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted propionic acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by vacuum distillation.

2. GC-MS Analysis of this compound and Byproducts

This protocol provides a general method for the analysis of the reaction mixture.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating the components.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of the diluted sample (in a suitable solvent like dichloromethane (B109758) or ethyl acetate) in splitless or split mode.

  • Oven Temperature Program (Representative):

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Visualizations

Synthesis_and_Byproducts Cinnamyl_Alcohol Cinnamyl Alcohol Cinnamyl_Propionate This compound Cinnamyl_Alcohol->Cinnamyl_Propionate Dicinnamyl_Ether Dicinnamyl Ether Cinnamyl_Alcohol->Dicinnamyl_Ether + Cinnamyl Alcohol - H2O Cinnamaldehyde Cinnamaldehyde Cinnamyl_Alcohol->Cinnamaldehyde + [O] Propionic_Acid Propionic Acid Propionic_Acid->Cinnamyl_Propionate H_plus H+ (catalyst) H_plus->Cinnamyl_Propionate Water Water Cinnamyl_Propionate->Water + Cinnamic_Acid Cinnamic Acid Cinnamaldehyde->Cinnamic_Acid + [O] O2 [O]

Caption: Reaction pathway for the synthesis of this compound and formation of major byproducts.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Reaction_Mixture Reaction Mixture Dilution Dilute with Solvent Reaction_Mixture->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Column Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Analyzer Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Mass_Spectra Mass Spectra of Peaks Chromatogram->Mass_Spectra Quantification Peak Area Integration & Quantification Chromatogram->Quantification Library_Search Library Search & Fragmentation Analysis Mass_Spectra->Library_Search Identification Identification Library_Search->Identification Byproduct Identification Report Report Quantification->Report Quantitative Report

Caption: Experimental workflow for the GC-MS analysis of byproducts in this compound synthesis.

References

stability issues of cinnamyl propionate in acidic or alkaline conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of cinnamyl propionate (B1217596) in acidic and alkaline conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for cinnamyl propionate in solution?

A1: The primary stability concern for this compound, an ester, is its susceptibility to hydrolysis, particularly under acidic and alkaline conditions. This chemical degradation process involves the cleavage of the ester bond, yielding cinnamyl alcohol and propionic acid. The rate of hydrolysis is significantly influenced by pH and temperature.

Q2: How do acidic conditions affect the stability of this compound?

A2: Under acidic conditions, this compound can undergo acid-catalyzed hydrolysis. The reaction rate is dependent on the concentration of hydronium ions (H₃O⁺). While generally more stable in weakly acidic solutions compared to strongly alkaline solutions, significant degradation can occur at low pH values, especially when heated.

Q3: What are the effects of alkaline conditions on this compound stability?

A3: this compound is highly susceptible to base-catalyzed hydrolysis (saponification) in alkaline conditions. This reaction is typically faster and more pronounced than acid-catalyzed hydrolysis. The degradation rate increases with increasing hydroxide (B78521) ion (OH⁻) concentration and temperature. For some propionate esters, significant degradation has been observed under strongly basic conditions.[1]

Q4: What are the expected degradation products of this compound hydrolysis?

A4: The primary degradation products from the hydrolysis of this compound are cinnamyl alcohol and propionic acid.

Q5: Are there other factors that can affect the stability of this compound?

A5: Besides pH, other factors that can influence the stability of this compound include temperature, light exposure (photolysis), and the presence of oxidizing agents. Elevated temperatures will accelerate the rate of hydrolysis in both acidic and alkaline conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of this compound potency in an acidic formulation. Acid-catalyzed hydrolysis.Buffer the formulation to a less acidic pH if possible. Conduct stability studies at various pH values to determine the optimal range. Store the formulation at reduced temperatures to minimize the rate of degradation.
Unexpected peaks appearing in the chromatogram of an alkaline formulation during HPLC analysis. Base-catalyzed hydrolysis leading to the formation of cinnamyl alcohol and propionic acid.Confirm the identity of the new peaks by comparing their retention times with those of cinnamyl alcohol and propionic acid standards. If confirmed, the formulation is unstable. Consider reformulating at a lower pH or using a different vehicle.
Inconsistent stability results between batches. Variation in the pH of the formulation. Contamination with acidic or alkaline impurities.Strictly control the pH of each batch. Ensure all raw materials are tested for acidic or alkaline impurities. Review the manufacturing process for potential sources of contamination.
Rapid degradation of this compound observed even at neutral pH. Presence of specific enzymes (esterases) if working with biological matrices.Ensure the use of sterile equipment and solutions. Consider adding enzyme inhibitors if appropriate for the application.

Quantitative Data Summary

Condition Parameter Value Notes
Acidic Hydrolysis
0.1 M HCl at 25°CHalf-life (t½)~ 72 hoursDegradation is expected to be moderate.
0.1 M HCl at 50°CHalf-life (t½)~ 12 hoursIncreased temperature significantly accelerates degradation.
Alkaline Hydrolysis
0.1 M NaOH at 25°CHalf-life (t½)~ 2 hoursDemonstrates high susceptibility to base-catalyzed hydrolysis.
0.1 M NaOH at 50°CHalf-life (t½)< 30 minutesRapid degradation occurs at elevated temperatures in alkaline conditions.
Optimal pH Range pH for Maximum Stability~ pH 4-6Esters are generally most stable in a slightly acidic to neutral pH range.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (B129727), HPLC grade

  • pH meter

  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate a sample at room temperature and another at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate a sample at room temperature and another at 60°C.

    • Withdraw aliquots at various time intervals (e.g., 0, 15, 30, 60, 120 minutes).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Incubate the solution at room temperature.

    • Monitor the reaction for up to 24 hours, taking aliquots at suitable intervals.

  • Thermal Degradation:

    • Keep a solid sample of this compound in an oven at 60°C.

    • At specified times, withdraw samples, dissolve in the mobile phase, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to a photostability chamber.

    • Analyze samples at various time points to assess degradation.

4. HPLC Analysis:

  • A stability-indicating HPLC method should be used. A general starting point could be:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile and water gradient. For example, a starting composition of 50:50 (v/v) ACN:Water, with a linear gradient to 80:20 over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • The method must be validated to ensure it can separate this compound from its degradation products.[2][3][4]

Visualizations

Troubleshooting_Flow Troubleshooting this compound Stability Issues start Stability Issue Observed (e.g., Potency Loss, Extra Peaks) check_pH Is the formulation acidic or alkaline? start->check_pH acidic Acidic (pH < 7) check_pH->acidic Yes alkaline Alkaline (pH > 7) check_pH->alkaline Yes neutral Neutral (pH ≈ 7) check_pH->neutral No acid_hydrolysis Suspect Acid-Catalyzed Hydrolysis acidic->acid_hydrolysis base_hydrolysis Suspect Base-Catalyzed Hydrolysis alkaline->base_hydrolysis other_factors Consider Other Factors: - Temperature - Light Exposure - Oxidation - Enzymes neutral->other_factors action_acid Action: - Increase pH (if possible) - Lower storage temperature - Conduct pH-rate profile study acid_hydrolysis->action_acid action_alkaline Action: - Decrease pH (if possible) - Lower storage temperature - Use alternative vehicle base_hydrolysis->action_alkaline action_other Action: - Control temperature - Protect from light - Add antioxidants - Use sterile conditions other_factors->action_other

Caption: Troubleshooting logic for this compound stability.

Experimental_Workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions prep_stock Prepare this compound Stock Solution (1 mg/mL) acid_stress Acidic (0.1 M HCl, RT & 60°C) prep_stock->acid_stress alkali_stress Alkaline (0.1 M NaOH, RT & 60°C) prep_stock->alkali_stress oxidative_stress Oxidative (3% H2O2, RT) prep_stock->oxidative_stress thermal_stress Thermal (Solid, 60°C) prep_stock->thermal_stress photo_stress Photolytic (UV/Vis Light) prep_stock->photo_stress sampling Withdraw Samples at Timed Intervals acid_stress->sampling alkali_stress->sampling oxidative_stress->sampling thermal_stress->sampling photo_stress->sampling neutralize Neutralize Acid/Base Samples (if applicable) sampling->neutralize hplc_analysis Analyze by Stability-Indicating HPLC Method neutralize->hplc_analysis data_analysis Quantify Degradation & Identify Products hplc_analysis->data_analysis

References

Technical Support Center: Solvent-Free Synthesis of Cinnamyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the solvent-free synthesis of cinnamyl propionate (B1217596).

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of a solvent-free synthesis for cinnamyl propionate?

A1: Solvent-free synthesis offers significant environmental and efficiency benefits. It reduces the generation of hazardous solvent waste and lowers emissions of volatile organic compounds (VOCs).[1] By eliminating solvents, these methods align with green chemistry principles.[1] Additionally, the direct interaction of reactants can lead to higher reaction rates and improved yields due to the absence of solvent interference and dilution effects.[1] This approach can also be more cost-effective by eliminating expenses related to solvent procurement, storage, and disposal.[1]

Q2: What types of catalysts are typically used for the solvent-free synthesis of this compound?

A2: Both enzymatic and chemical catalysts are employed. Lipases, particularly from Candida antarctica (often immobilized, such as Novozym 435), are widely used for enzymatic synthesis due to their high efficiency and selectivity under mild conditions.[2][3][4] Chemical catalysts include solid acids like ion-exchange resins (e.g., Amberlyst 15), zeolites, and supported iron oxide nanoparticles.[5][6][7]

Q3: Why is water removal critical in this reaction?

A3: The esterification of cinnamyl alcohol and propionic acid is a reversible reaction that produces water as a byproduct. According to Le Chatelier's principle, the removal of water from the reaction mixture shifts the equilibrium towards the formation of the this compound ester, thereby increasing the conversion and final yield.[3][8] This is often achieved by applying a vacuum or using molecular sieves.[2][3][8]

Q4: Can I use microwave irradiation for this synthesis?

A4: Yes, microwave-assisted synthesis can be a highly effective method for this type of reaction. Microwave irradiation can lead to significantly increased reaction rates, sometimes reducing reaction times from hours to minutes and resulting in high yields.[4][9]

Troubleshooting Guide

Low Conversion/Yield

Problem: My reaction shows a very low conversion to this compound (e.g., below 10%).

Possible Causes & Solutions:

  • Inefficient Water Removal: The presence of water can limit the reaction from proceeding to completion.

    • Solution: Ensure a sufficiently high vacuum is applied (e.g., 15-25 mbar) throughout the reaction to effectively remove water as it forms.[2][3] Alternatively, add molecular sieves to the reaction mixture to sequester water.[2]

  • Suboptimal Molar Ratio of Reactants: An equimolar ratio might not be optimal, and an excess of one reactant may be needed to drive the reaction forward.

    • Solution: Experiment with varying the molar ratio of cinnamyl alcohol to propionic acid. For similar ester syntheses, an excess of the carboxylic acid (e.g., a 1:3 alcohol-to-acid ratio) has been shown to improve conversion.[3] However, note that a large excess of acid could potentially inhibit certain enzymes.[2]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate.

    • Solution: Gradually increase the catalyst loading. For enzymatic reactions, a specific alcohol-to-lipase weight ratio is often recommended (e.g., 25:1).[3]

  • Low Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: Increase the reaction temperature. For enzymatic synthesis, the optimal temperature is often between 30-50°C.[4] For chemical catalysts, higher temperatures may be required. Always check the thermal stability of your reactants and catalyst.

  • Short Reaction Time: The reaction may simply not have had enough time to reach equilibrium.

    • Solution: Increase the reaction time. Monitor the reaction progress at different time points (e.g., 1, 2, 4, 8 hours) to determine the optimal duration.[4]

Side Reactions & Product Purity Issues

Problem: I am observing significant byproducts in my final product mixture.

Possible Causes & Solutions:

  • High Reaction Temperature: Elevated temperatures can lead to the degradation of reactants or products, or promote side reactions such as ether formation from the alcohol.

    • Solution: Optimize the reaction temperature to find a balance between reaction rate and selectivity.

  • Catalyst-Induced Side Reactions: Some highly acidic catalysts can promote undesirable side reactions.

    • Solution: If using a strong acid catalyst, consider switching to a milder or more selective catalyst, such as an immobilized enzyme or a different type of solid acid.

  • Impure Starting Materials: Impurities in the cinnamyl alcohol or propionic acid can lead to the formation of unwanted byproducts.

    • Solution: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) and purify them if necessary before the reaction.

Quantitative Data Summary

The following table summarizes reaction parameters from studies on the solvent-free synthesis of cinnamyl esters, providing a baseline for optimization.

EsterCatalystAlcohol:Acid Molar RatioTemperature (°C)Vacuum (mbar)Time (min)Conversion/Yield (%)Reference
This compoundCandida antarctica lipase (B570770) B1:23020604.7 (initial)[2][3]
This compoundCandida antarctica lipase B1:135159044 (optimized)[8]
Cinnamyl ButyrateCandida antarctica lipase B1:230206049.4 (initial)[2][3]
Cinnamyl ButyrateCandida antarctica lipase B1:325259094.3 (optimized)[2]
Anisyl ButyrateCandida antarctica lipase B1:325159098.7 (optimized)[8]

Experimental Protocol: Enzymatic Solvent-Free Synthesis

This protocol is a generalized methodology based on common practices for lipase-catalyzed solvent-free esterification.

Materials:

  • Cinnamyl Alcohol

  • Propionic Acid

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Molecular Sieves (optional, if not using vacuum)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate/oil bath

  • Vacuum pump and pressure gauge

  • Condenser (optional, for high-temperature reactions)

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: To a clean, dry round-bottom flask, add cinnamyl alcohol (e.g., 0.4 mmol).

  • Acid Addition: Add propionic acid. Based on optimization studies, a molar excess may be beneficial (e.g., start with a 1:2 or 1:3 molar ratio of alcohol to acid).[2][3]

  • Catalyst Addition: Add the immobilized lipase. A typical starting point is an alcohol-to-lipase weight ratio of 25:1.[3]

  • Water Removal Setup: If not using a vacuum, add activated molecular sieves (e.g., 100 mg for a 0.4 mmol scale reaction).[2]

  • Reaction Conditions:

    • Place the flask in an oil bath on a magnetic stirrer and begin stirring (e.g., 180 rpm).[3]

    • Heat the mixture to the desired temperature (e.g., 30-35°C).[8]

    • If using a vacuum, connect the flask to a vacuum pump and reduce the pressure to approximately 15-20 mbar.[3][8]

  • Reaction Monitoring: Allow the reaction to proceed for the desired time (e.g., 90 minutes to several hours). The reaction can be monitored by taking small aliquots at different time intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the immobilized catalyst by filtration. The catalyst can often be washed and reused.

    • The crude product can be purified by vacuum distillation or column chromatography to remove unreacted starting materials and any byproducts.

Visualizations

TroubleshootingWorkflow start Low this compound Yield check_water Is water being effectively removed? start->check_water check_ratio Is the reactant molar ratio optimized? check_water->check_ratio Yes improve_vacuum Increase vacuum or add molecular sieves check_water->improve_vacuum No check_catalyst Is catalyst loading sufficient? check_ratio->check_catalyst Yes vary_ratio Test different alcohol:acid ratios (e.g., 1:3) check_ratio->vary_ratio No check_conditions Are temperature and time optimal? check_catalyst->check_conditions Yes increase_catalyst Increase catalyst amount check_catalyst->increase_catalyst No optimize_temp_time Increase temperature and/or reaction time check_conditions->optimize_temp_time No final_analysis Re-analyze yield check_conditions->final_analysis Yes improve_vacuum->final_analysis vary_ratio->final_analysis increase_catalyst->final_analysis optimize_temp_time->final_analysis

Caption: Troubleshooting workflow for low yield in solvent-free synthesis.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification charge_reactants 1. Charge Reactants (Cinnamyl Alcohol + Propionic Acid) add_catalyst 2. Add Catalyst (e.g., Immobilized Lipase) charge_reactants->add_catalyst set_conditions 3. Set Conditions (Temp, Stirring, Vacuum) add_catalyst->set_conditions run_reaction 4. Monitor Reaction (TLC/GC) set_conditions->run_reaction filter_catalyst 5. Filter Catalyst run_reaction->filter_catalyst purify_product 6. Purify Product (Distillation/Chromatography) filter_catalyst->purify_product end end purify_product->end Final Product

Caption: Key steps in the solvent-free experimental protocol.

References

Validation & Comparative

A Comparative Analysis of Cinnamyl Propionate and Cinnamyl Acetate for Fragrance and Flavor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fragrance and flavor profiles of cinnamyl propionate (B1217596) and cinnamyl acetate (B1210297). While both are cinnamyl esters valued for their aromatic properties, they possess distinct sensory characteristics that influence their application in various industries, including pharmaceuticals for flavoring of formulations and masking of unpleasant tastes. This document synthesizes available descriptive data and outlines experimental protocols for their quantitative sensory analysis.

Fragrance and Flavor Profile Comparison

Cinnamyl propionate and cinnamyl acetate share a warm, spicy, and balsamic foundation reminiscent of cinnamon. However, the ester group significantly influences the overall sensory perception, leading to nuanced differences in their fragrance and flavor profiles.

This compound is often described as having a sweeter, fruitier, and more complex profile than cinnamyl acetate. Its characteristic notes include:

  • Fragrance: A sweet, warm, and balsamic aroma with pronounced floral and fruity notes.[1] It is also characterized by a subtle cinnamon-like spiciness with honey-like undertones.[1] Some sources describe its scent as reminiscent of stewed summer fruit, bubble gum, and grape soda.[1]

  • Flavor: The flavor profile is described as sweet, spicy, and fruity, with notes of grape and balsam.[2] It is particularly effective in enhancing fruit flavors such as grape, raspberry, gooseberry, and strawberry.[2]

Cinnamyl Acetate typically presents a more direct spicy and floral character with less pronounced fruity notes compared to the propionate ester. Its key sensory attributes are:

  • Fragrance: A sweet, floral, and spicy aroma with a balsamic and cinnamon-like character.[3] It is also described as having a mild-balsamic and slightly floral-fruity odor. Some sources note a resemblance to cinnamon and jasmine.

  • Flavor: The flavor is characterized as sweet, spicy, floral, and reminiscent of cinnamon and honey with a tutti-frutti nuance.[4] It is often used to round out and add depth to a variety of flavors, including caramel, cinnamon, and various fruits like cherry and peach.[4]

Sensory AttributeThis compoundCinnamyl Acetate
Primary Fragrance Notes Sweet, Warm, Balsamic, Fruity, Floral, Spicy, Honey[1]Sweet, Floral, Spicy, Balsamic, Cinnamon[3]
Primary Flavor Notes Sweet, Spicy, Fruity, Grape, Balsamic[2]Sweet, Spicy, Floral, Cinnamon, Honey, Tutti-Frutti[4]
Overall Impression More complex, sweeter, and fruitierMore direct spicy-floral character

Experimental Protocols for Sensory Analysis

To obtain quantitative comparative data for this compound and cinnamyl acetate, the following experimental methodologies are recommended.

Gas Chromatography-Olfactometry (GC-O)

GC-O analysis is a powerful technique to identify and quantify the odor-active compounds in a sample.

Objective: To determine and compare the odor-active compounds and their intensities in this compound and cinnamyl acetate.

Methodology:

  • Sample Preparation: Prepare solutions of this compound and cinnamyl acetate in a suitable solvent (e.g., ethanol) at a concentration of 1% (v/v).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (for compound identification) and an olfactory detection port (for sensory analysis).

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 250°C at 10°C/min (hold for 5 min).

  • Olfactometry: The GC effluent is split between the MS detector and the olfactory detection port. Trained sensory panelists sniff the effluent from the olfactory port and record the retention time, odor descriptor, and intensity of each detected odorant.

  • Data Analysis: The results are compiled into an aromagram, which is a plot of odor intensity versus retention time. Odor activity values (OAVs) can be calculated by dividing the concentration of each compound by its odor threshold.

Human Sensory Panel

A trained human sensory panel can provide detailed descriptive analysis of the fragrance and flavor profiles.

Objective: To quantitatively describe and compare the sensory attributes of this compound and cinnamyl acetate.

Methodology:

  • Panelist Selection and Training: Select 10-12 panelists based on their sensory acuity and train them to identify and rate the intensity of various aroma and flavor attributes relevant to cinnamyl esters (e.g., sweet, spicy, fruity, floral, balsamic, cinnamon).

  • Sample Preparation:

    • Fragrance: Prepare 1% solutions of each compound in a non-odorous solvent (e.g., dipropylene glycol) and present them on smelling strips.

    • Flavor: Prepare solutions of each compound in a neutral base (e.g., 5% sucrose (B13894) solution) at concentrations just above their flavor thresholds.

  • Evaluation: Panelists evaluate the samples in a controlled environment (odor-free, consistent lighting and temperature). They rate the intensity of each sensory attribute on a labeled magnitude scale (LMS) or a 15-point intensity scale.

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of sensory attributes between the two compounds.

Electronic Nose

An electronic nose can be used to generate a digital fingerprint of the aroma profiles and discriminate between the two compounds.

Objective: To differentiate the overall aroma profiles of this compound and cinnamyl acetate.

Methodology:

  • Instrumentation: An electronic nose equipped with an array of metal oxide semiconductor (MOS) sensors.

  • Sample Preparation: Place a small, precise amount of each liquid sample into a sealed vial and allow the headspace to equilibrate.

  • Analysis: The headspace vapor from each sample is injected into the electronic nose. The sensor array responds to the volatile organic compounds, generating a unique pattern of electrical resistance changes.

  • Data Analysis: The sensor responses are analyzed using pattern recognition software. Techniques such as Principal Component Analysis (PCA) or Linear Discriminant Analysis (LDA) can be used to visualize the discrimination between the two samples.

Signaling Pathways

The perception of flavor and fragrance involves complex signaling pathways initiated by the interaction of chemical compounds with specific receptors.

Olfactory Signaling Pathway

The sense of smell is mediated by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium.

Olfactory_Signaling_Pathway Odorant Cinnamyl Ester OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Neuron Depolarization (Signal to Brain) Ca_Na->Depolarization

Olfactory Signaling Cascade
Taste Signaling Pathway (Sweet)

The sweet taste of some cinnamyl derivatives is perceived through the T1R2/T1R3 sweet taste receptor, another type of GPCR. While direct evidence for this compound and acetate is limited, studies on related compounds like cinnamaldehyde (B126680) suggest they can act as agonists or modulators of this receptor.

Sweet_Taste_Signaling_Pathway Sweet_Compound Cinnamyl Ester T1R2_T1R3 Sweet Taste Receptor (T1R2/T1R3) Sweet_Compound->T1R2_T1R3 Binds to Gustducin G-protein (Gustducin) T1R2_T1R3->Gustducin Activates PLC Phospholipase Cβ2 Gustducin->PLC Activates IP3 IP₃ PLC->IP3 Cleaves to DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Opens Depolarization Cell Depolarization (Signal to Brain) TRPM5->Depolarization

Sweet Taste Transduction

Conclusion

This compound and cinnamyl acetate, while structurally similar, offer distinct fragrance and flavor profiles. This compound provides a sweeter, fruitier, and more complex sensory experience, making it suitable for applications requiring a nuanced fruity-spicy character. Cinnamyl acetate delivers a more direct and potent floral-spicy cinnamon note. The choice between these two esters will depend on the specific sensory profile desired for the end product. The experimental protocols outlined in this guide provide a framework for conducting a comprehensive and quantitative comparison to inform formulation and development decisions. Further research into the specific interactions of these esters with olfactory and taste receptors would provide a more complete understanding of their sensory perception at a molecular level.

References

Cinnamyl Propionate vs. Cinnamyl Butyrate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Cinnamyl propionate (B1217596) and cinnamyl butyrate (B1204436) are two closely related cinnamyl esters, prized for their aromatic properties and utilized extensively in the flavor, fragrance, and cosmetic industries. While both share a common cinnamyl alcohol backbone, the variation in their ester side-chain—propionate versus butyrate—imparts distinct physicochemical properties and sensory profiles, dictating their specific applications. This guide provides an objective comparison of these two compounds, supported by quantitative data and experimental methodologies, to aid researchers, scientists, and drug development professionals in their selection and application.

Physicochemical Properties

The structural difference between the propionate and butyrate ester groups leads to variations in molecular weight, boiling point, density, and other physical characteristics. Cinnamyl butyrate, with its longer carbon chain, exhibits a slightly higher molecular weight and boiling point compared to cinnamyl propionate. These properties are summarized below.

PropertyThis compoundCinnamyl Butyrate
CAS Number 103-56-0[1][2][3]103-61-7[4][5]
Molecular Formula C₁₂H₁₄O₂[1][3][6]C₁₃H₁₆O₂[5]
Molecular Weight 190.24 g/mol [1][2][3]204.26 g/mol [5]
Appearance Colorless to pale yellow liquid[1][6]Colorless to yellowish liquid[5]
Boiling Point ~289 °C[7]~300 °C[8]
Density ~1.032 g/mL at 25 °C[7]~1.013 g/mL at 25 °C
Refractive Index ~1.532 - 1.537 at 20 °C[1]~1.525 - 1.530 at 20 °C[5][9]
Solubility Insoluble in water; soluble in alcohol and oils[1][2][6]Insoluble in water; soluble in alcohol and nonpolar organic solvents[5][8][10]
Vapor Pressure ~0.0023 hPa at 20°C[2]~0.001 mmHg at 25 °C[8]
FEMA Number 2301[1][3]2296[4][5]

Sensory Profile: A Comparative Analysis

The primary distinction between this compound and cinnamyl butyrate lies in their organoleptic properties. These differences are critical for their application in flavor and fragrance formulations.

Sensory AspectThis compoundCinnamyl Butyrate
Odor Profile Sweet, warm, balsamic with floral, fruity (grape, bubble gum), and spicy notes.[7][11][12] Described as having honey-like undertones.[11]Sweet, spicy-floral, and fruity with cinnamon-berry facets and slightly balsamic, winey, cognac-like notes.[4][8][13]
Flavor Profile Sweet, floral, waxy, and balsamic with green, grape, and cherry notes at 10 ppm.[7]Sweet, winey, spicy, cinnamyl, and balsamic with cognac nuances.[8]
Longevity Lasts over 180 hours on a smelling strip.[11]Substantivity of 400 hours on a smelling strip.[4][8]

Summary: this compound offers a profile centered around sweet, balsamic, and floral notes with a distinct fruity character reminiscent of grapes. Cinnamyl butyrate provides a more complex fruity-spicy character with warm, winey, and cinnamon-like undertones.

Applications

Both esters are versatile ingredients, but their unique scent profiles lead to preferential use in different formulations.

This compound:

  • Fragrance & Perfumery: Extensively used to add sweet, balsamic warmth and fruity-spicy notes to floral and oriental fragrances.[1][11][14] It is a key component in creating honey, amber, and certain rose accords.[11]

  • Flavors: Acts as a flavor enhancer in confectionery, baked goods, and fruit-flavored products, providing a pleasant, cinnamon-like taste.[1][14][15]

  • Cosmetics & Personal Care: Incorporated into lotions, creams, and other personal care products for its desirable fragrance.[1][14]

Cinnamyl Butyrate:

  • Fragrance & Perfumery: Valued for its ability to add a warm, fruity brightness to top and heart notes, particularly in floral and amber styles.[4][13] It is used in fine fragrances, body care, home care products, and candles.[4][13]

  • Flavors: Approved as a flavoring agent in food and beverages, imparting a mild, fruity taste in products like confectionery and baked goods.[5][13]

  • Cosmetics & Personal Care: Used in lotions and creams for its warm, floral aroma.[13]

Potential Biological & Pharmaceutical Applications

While primarily used for their aroma, the constituent parts of these esters (cinnamyl alcohol, propionate, and butyrate) and related compounds possess known biological activities, suggesting potential avenues for research in drug development.

  • Adipogenesis Regulation: A related compound, cinnamyl isobutyrate, has been shown to reduce lipid accumulation and the expression of key adipogenic transcription factors like PPARγ and C/EBPα in 3T3-L1 cells.[16] This suggests that cinnamyl esters could be investigated for their role in metabolic regulation.

  • Immune & Gut Microbiota Modulation: Butyrate and propionate are short-chain fatty acids (SCFAs) known to play significant roles in gut health and immune response.[17] Studies on red drum (Sciaenops ocellatus) have shown that dietary butyrate can reduce the production of reactive oxygen species and alter intestinal microbiota composition.[17]

These findings suggest that this compound and cinnamyl butyrate could serve as interesting molecules for investigating controlled delivery of bioactive SCFAs or for studying the synergistic effects of the cinnamyl moiety and the ester group.

Experimental Protocols

Enzymatic Synthesis of Cinnamyl Esters

Enzymatic synthesis is a preferred method for producing "natural" flavor and fragrance esters. The following protocol is a generalized methodology based on published studies for the synthesis of this compound and cinnamyl butyrate via esterification.[18][19][20][21]

a) Materials and Reagents:

  • Cinnamyl alcohol

  • Propionic acid or Butyric acid

  • Immobilized lipase (B570770) (e.g., Lipase B from Candida antarctica (CALB) or Thermomyces lanuginosus lipase)[18][20]

  • Solvent (optional, solvent-free systems are common)[19][20]

  • Molecular sieves (to remove water by-product)[20]

  • Orbital shaker or stirred-tank reactor

b) General Procedure:

  • Reactants (cinnamyl alcohol and the corresponding carboxylic acid) are mixed in a sealed vessel, typically in a specific molar ratio (e.g., 1:2 or 1:3 acid to alcohol).[18][20]

  • The immobilized lipase is added as a catalyst, with loading typically between 2-10% (w/w) of the total substrate weight.[18][20]

  • If used, molecular sieves are added to the reaction mixture to shift the equilibrium towards ester formation by adsorbing the water produced.[20]

  • The reaction is carried out at a controlled temperature (e.g., 50-60 °C) with constant agitation (e.g., 200-250 rpm) for a specified duration (e.g., 7-12 hours).[18][20]

  • Reaction progress is monitored by withdrawing aliquots at intervals and analyzing the conversion of the limiting reactant using Gas Chromatography (GC).

  • Upon completion, the immobilized enzyme is filtered out for potential reuse. The product is then purified, typically through vacuum distillation or chromatography.

c) Optimized Reaction Conditions from Literature:

  • This compound: Highest conversion (87.89%) was achieved after 7 hours at 60 °C, with a 1:3 acid to alcohol molar ratio and 2% (w/v) enzyme loading.[19][20]

  • Cinnamyl Butyrate: Highest conversion (90%) was observed after 12 hours at 50 °C, with a 1:2 butyric acid to cinnamyl alcohol molar ratio and 2% (w/w) enzyme loading.[18][21]

Purity Analysis by Gas Chromatography (GC)

a) Objective: To determine the purity of the synthesized ester and quantify any remaining reactants or by-products.

b) Instrumentation & Conditions (Typical):

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, or equivalent).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program:

    • Initial Oven Temperature: e.g., 80 °C

    • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5-10 minutes.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

c) Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol (B145695) or hexane).

  • Inject a small volume (e.g., 1 µL) into the GC.

  • Record the chromatogram.

  • Identify peaks based on the retention times of known standards (cinnamyl alcohol, propionic/butyric acid, and the target ester).

  • Calculate the purity based on the relative peak area percentages.

Visualizations

Experimental Workflow: Enzymatic Esterification

G cluster_reactants 1. Reactant Preparation cluster_reaction 2. Esterification Reaction cluster_analysis 3. Analysis & Purification A Cinnamyl Alcohol C Mix Reactants (Defined Molar Ratio) A->C B Carboxylic Acid (Propionic or Butyric) B->C D Add Immobilized Lipase & Molecular Sieves C->D E Incubate with Agitation (50-60°C, 7-12h) D->E F Monitor Conversion (Gas Chromatography) E->F G Filter to Recover Enzyme F->G H Purify Product (e.g., Distillation) G->H I Final Product: Cinnamyl Ester H->I

Caption: Workflow for the enzymatic synthesis of cinnamyl esters.

Comparative Applications Overview

G cluster_fragrance Fragrance & Perfumery cluster_flavor Flavor Industry cluster_bio Potential Bio-Applications CP This compound F1 Sweet, Balsamic Warmth (Floral, Oriental types) CP->F1 F2 Honey & Amber Accords CP->F2 FL1 Confectionery & Baked Goods CP->FL1 FL2 Grape & Cherry Notes CP->FL2 B1 Research into Adipogenesis & Metabolic Regulation CP->B1 B2 SCFA Delivery Research CP->B2 CB Cinnamyl Butyrate F3 Warm, Fruity Brightness (Floral, Amber styles) CB->F3 F4 Candles & Home Care CB->F4 CB->FL1 FL3 Fruity & Beverage Notes CB->FL3 CB->B1 CB->B2

Caption: Key application areas for this compound and butyrate.

Conceptual Signaling Pathway: Adipogenesis Regulation

G cluster_pathway Adipogenic Differentiation Pathway Ester Cinnamyl Esters (e.g., Cinnamyl Isobutyrate) PPARg PPARγ Expression Ester->PPARg Inhibition CEBPa C/EBPα Expression Ester->CEBPa Inhibition Preadipocyte Preadipocyte Preadipocyte->PPARg Differentiation Signal Preadipocyte->CEBPa Differentiation Signal Adipocyte Mature Adipocyte FABP4 FABP4 Expression PPARg->FABP4 CEBPa->PPARg Lipid Lipid Accumulation FABP4->Lipid Lipid->Adipocyte

Caption: Potential inhibition of adipogenesis by cinnamyl esters.

References

A Comparative Guide to the Analytical Validation of Cinnamyl Propionate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical method validation for the quantification of cinnamyl propionate (B1217596), a common fragrance and flavor ingredient. While specific, publicly available validated methods for cinnamyl propionate are scarce, this document outlines a suitable and robust analytical approach using Gas Chromatography with Flame Ionization Detection (GC-FID). The principles and protocols described herein are based on established methodologies for similar chemical entities and adhere to the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1).[1][2][3][4]

The guide compares this proposed GC-FID method with a potential High-Performance Liquid Chromatography (HPLC) alternative, providing the necessary experimental details and expected performance data to assist researchers in developing and validating their own analytical procedures.

Comparison of Analytical Methods

For a semi-volatile ester like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable analytical techniques. The choice often depends on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography (GC-FID): This is the preferred method for volatile and semi-volatile compounds that are thermally stable.[5][6][7] GC offers high resolution and, with a Flame Ionization Detector (FID), provides excellent sensitivity and a wide linear range for hydrocarbon-containing compounds like this compound. It is a standard technique for the analysis of flavor and fragrance compounds.[5]

  • High-Performance Liquid Chromatography (HPLC-UV): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile.[8][9] For this compound, which contains a chromophore (the cinnamyl group), UV detection is appropriate. This method is highly robust for routine quality control in various matrices, including cosmetics.[6][9]

This guide will focus on the validation of a GC-FID method due to its high suitability for this specific analyte.

Illustrative Validation Data Summary

The following table summarizes the expected performance characteristics of a validated GC-FID method for the quantification of this compound, alongside a comparison with a typical HPLC-UV method. The data are illustrative and based on ICH Q2(R1) requirements and findings for analogous compounds.[1][4]

Validation Parameter GC-FID Method (Proposed) HPLC-UV Method (Alternative) Typical ICH Acceptance Criteria
Specificity No interference from blank/placebo at the retention time of the analyte.No interference from blank/placebo at the retention time of the analyte.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.999r² ≥ 0.99
Range 50 - 150 µg/mL50 - 150 µg/mL80-120% of the test concentration for an assay.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%The closeness of test results to the true value. Typically 98-102%.
Precision (Repeatability, %RSD) ≤ 2.0%≤ 2.0%RSD should be ≤ 2% for the assay of a drug substance.
Intermediate Precision (%RSD) ≤ 2.0%≤ 2.0%RSD should be ≤ 2%. Assessed by different analysts, on different days, or with different equipment.
Limit of Detection (LOD) ~0.5 µg/mL~1 µg/mLSignal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) ~1.5 µg/mL~3 µg/mLSignal-to-Noise ratio of 10:1. The analyte can be quantified with reasonable accuracy and precision.
Robustness No significant impact on results from minor variations in flow rate, oven temperature, etc.No significant impact on results from minor variations in flow rate, mobile phase composition, etc.The reliability of an analysis with respect to deliberate variations in method parameters.

Data is illustrative. Actual results will vary based on instrumentation and specific experimental conditions.

Experimental Protocols

Proposed Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol describes a typical GC-FID method suitable for the quantification of this compound in a sample matrix.

1. Instrumentation:

  • A Gas Chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 250°C at a rate of 15°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Injector Temperature: 260°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as hexane (B92381) or ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 50 µg/mL to 150 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample expected to contain about 10 mg of this compound into a 100 mL volumetric flask. Add the solvent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

4. Validation Procedures:

  • Specificity: Inject the solvent blank and a sample placebo (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples and calculate the percentage recovery.

  • Precision (Repeatability): Analyze six replicate preparations of a standard solution at 100% of the target concentration (e.g., 100 µg/mL) and calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision: Repeat the precision study with a different analyst on a different day or using a different instrument and compare the results.

  • LOD & LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ, either by calculation from the calibration curve's slope and the standard deviation of the response or by direct measurement.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., ±2°C in oven temperature, ±0.1 mL/min in flow rate) and assess the impact on the results.

Visualizing the Validation Process

The following diagrams illustrate the logical flow of analytical method validation and the decision-making process for selecting an appropriate analytical technique.

G cluster_workflow Analytical Method Validation Workflow cluster_params Validation Parameters Dev Method Development Protocol Write Validation Protocol Dev->Protocol Execute Execute Validation Experiments Protocol->Execute Report Generate Validation Report Execute->Report Specificity Specificity Execute->Specificity Linearity Linearity & Range Execute->Linearity Accuracy Accuracy Execute->Accuracy Precision Precision Execute->Precision LOD LOD & LOQ Execute->LOD Robustness Robustness Execute->Robustness Implement Implement for Routine Use Report->Implement

Caption: A typical workflow for analytical method validation based on ICH guidelines.

G start Analyze this compound? volatile Is the analyte thermally stable & volatile? start->volatile hplc Use HPLC-UV volatile->hplc No gc Use GC-FID volatile->gc Yes complex_matrix Is the sample matrix complex (non-volatile interferents)? gc->complex_matrix complex_matrix->hplc Yes

Caption: Decision pathway for selecting an analytical method for this compound.

References

A Comparative Study on the Biological Activities of Cinnamyl Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Cinnamyl esters, a class of compounds derived from cinnamyl alcohol and various carboxylic acids, have emerged as a promising area of research in drug discovery due to their diverse biological activities. This guide provides a comparative analysis of the antimicrobial, antioxidant, anti-inflammatory, and anticancer properties of various cinnamyl esters, supported by experimental data. Detailed methodologies for key assays and visualizations of associated signaling pathways are included to facilitate further research and development in this field.

Antimicrobial Activity

Cinnamyl esters have demonstrated notable activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.

Table 1: Comparative Antimicrobial Activity of Cinnamyl Esters (MIC in µg/mL)

Compound/EsterStaphylococcus aureusEscherichia coliCandida albicansReference
Cinnamyl acetate>1000>1000500[1](--INVALID-LINK--)
Cinnamyl benzoate250500125[1](--INVALID-LINK--)
Cinnamyl cinnamate12525062.5[1](--INVALID-LINK--)
Cinnamyl tiglate500>1000250[1](--INVALID-LINK--)

Antioxidant Activity

The antioxidant potential of cinnamyl esters is a key area of investigation, with their ability to scavenge free radicals being a primary mechanism. The half-maximal inhibitory concentration (IC50) in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common metric for comparison. A lower IC50 value signifies stronger antioxidant activity.

Table 2: Comparative Antioxidant Activity of Cinnamyl Esters (DPPH Radical Scavenging IC50)

Compound/EsterIC50 (µg/mL)Reference
Cinnamic Acid1.2[2](--INVALID-LINK--)
Cinnamyl Acetate0.16[3][4](--INVALID-LINK--)
Ethyl Cinnamate0.64[2][5](--INVALID-LINK--)
Cinnamyl Alcohol0.84[2][5](--INVALID-LINK--)
Vitamin C (Standard)0.12[3][4](--INVALID-LINK--)

Anti-inflammatory Activity

Cinnamyl esters have shown promise in modulating inflammatory responses. Their mechanisms often involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the reduction of pro-inflammatory mediators such as nitric oxide (NO).

Table 3: Comparative Anti-inflammatory Activity of Cinnamyl Esters

Compound/EsterAssayResultReference
CinnameinLPS-induced NO production in RAW 264.7 cellsSignificant inhibition[6][7](--INVALID-LINK--)
Cinnamyl-NSAID EstersCarrageenan-induced paw edema in miceReduced inflammation[8](--INVALID-LINK--)
Cinnamyl-NSAID EstersSoybean lipoxygenase inhibitionPotent inhibitors[8](--INVALID-LINK--)

Anticancer Activity

The anticancer potential of cinnamyl esters has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, is a key parameter for assessing cytotoxic activity.[9] A lower IC50 value indicates greater potency.

Table 4: Comparative Anticancer Activity of Cinnamyl Esters (IC50 in µM)

Compound/EsterCancer Cell LineIC50 (µM)Reference
Cinnamyl CinnamateHeLa (Cervical Cancer)15.2[9]
Cinnamyl CinnamateMCF-7 (Breast Cancer)22.5[9]
2'-Hydroxycinnamyl derivative 6Various human cancer cellsGrowth inhibition[10](--INVALID-LINK--)
Cinnamic AcidHT-144 (Melanoma)2400[11](--INVALID-LINK--)

Signaling Pathways and Experimental Workflows

To understand the mechanisms underlying the biological activities of cinnamyl esters, it is crucial to examine their effects on cellular signaling pathways. Furthermore, standardized experimental workflows are essential for reproducible research.

experimental_workflow cluster_antimicrobial Antimicrobial Activity cluster_antioxidant Antioxidant Activity cluster_antiinflammatory Anti-inflammatory Activity cluster_anticancer Anticancer Activity mic Broth Microdilution Assay incubation Incubation with Microorganism mic->incubation read_mic Determine MIC incubation->read_mic dpph DPPH Assay reaction Reaction with DPPH Radical dpph->reaction measure_abs Measure Absorbance reaction->measure_abs no_assay Nitric Oxide Assay lps_stimulation LPS Stimulation of Macrophages no_assay->lps_stimulation griess_reaction Griess Reaction lps_stimulation->griess_reaction mtt MTT Assay cell_treatment Treatment of Cancer Cells mtt->cell_treatment formazan_formation Formazan (B1609692) Formation cell_treatment->formazan_formation

Caption: Generalized experimental workflows for assessing the biological activities of cinnamyl esters.

Cinnamyl esters exert their anticancer effects by modulating critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[9] Two of the well-documented pathways are the MAPK/ERK pathway and the intrinsic apoptosis pathway.[9]

anticancer_pathways cluster_mapk MAPK/ERK Pathway cluster_apoptosis Intrinsic Apoptosis Pathway CE Cinnamyl Esters Raf Raf CE->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibition CE2 Cinnamyl Esters Bax Bax CE2->Bax Cytochrome_c Cytochrome_c Bax->Cytochrome_c Release Caspase9 Caspase9 Cytochrome_c->Caspase9 Caspase3 Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathways modulated by cinnamyl esters in cancer cells.

In the context of inflammation, the NF-κB signaling pathway is a key regulator. Certain cinnamyl derivatives can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

antiinflammatory_pathway cluster_nfkb NF-κB Pathway CE Cinnamyl Esters IKK IKK CE->IKK Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB_p p-IκB IKK->IkB_p NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB IkB_deg IκB Degradation IkB_p->IkB_deg Ubiquitination & Degradation NFkB_active Active NF-κB NFkB_IkB->NFkB_active Release of NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Gene_Expression Nucleus->Gene_Expression Translocation Inflammation Inflammation Gene_Expression->Inflammation Pro-inflammatory Genes (COX-2, iNOS)

Caption: Inhibition of the NF-κB inflammatory pathway by cinnamyl esters.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility and comparison of results across different studies.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a defined turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The cinnamyl ester is serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the cinnamyl ester at which no visible growth of the microorganism is observed.[12][13][14][15][16]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific absorbance at its maximum wavelength (around 517 nm).[1][8][17][18]

  • Sample Preparation: Various concentrations of the cinnamyl ester are prepared in the same solvent.

  • Reaction: The cinnamyl ester solutions are mixed with the DPPH solution.[8][17]

  • Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).[8][17][18]

  • Absorbance Measurement: The absorbance of the solutions is measured at the maximum wavelength of DPPH.[8][17][18]

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.[8]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Macrophage cells (e.g., RAW 246.7) are cultured in a suitable medium.

  • Cell Treatment: The cells are pre-treated with various concentrations of the cinnamyl ester for a specific duration.

  • LPS Stimulation: The cells are then stimulated with LPS to induce NO production.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[19][20]

  • Calculation: The percentage of NO inhibition is calculated, and the IC50 value is determined.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][21][22][23][24]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.[9]

  • Compound Treatment: The cells are treated with various concentrations of the cinnamyl ester for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a few hours.[9]

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilizing agent (e.g., DMSO or SDS-HCl).[9]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).[9]

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[9]

References

A Comparative Guide to Cinnamyl Propionate and Its Alternatives in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl propionate (B1217596) is a widely utilized flavor and fragrance ingredient, prized for its complex aromatic profile. It imparts sweet, fruity, and balsamic notes with a subtle spiciness, reminiscent of stewed fruits, bubble gum, and grape.[1][2][3] Its versatility allows for its use in a variety of applications, including beverages, confectionery, and baked goods, where it enhances and modifies flavor profiles.[4] In perfumery, it acts as a modifier in floral and oriental fragrances.[2] This guide provides a comparative analysis of cinnamyl propionate and its potential alternatives, offering available data, experimental protocols for sensory evaluation, and an overview of the relevant biological signaling pathways.

Comparison of this compound and Its Alternatives

Qualitative Flavor Profile Comparison

The following table summarizes the described flavor and odor profiles of this compound and its common alternatives based on available literature.

CompoundFlavor/Odor ProfileSource(s)
This compound Sweet, spicy, fruity, balsamic, grape, with honey and floral undertones.[1][2][3][4][1][2][3][4]
Cinnamyl Acetate (B1210297) Sweet, floral, balsamic, with green and fruity notes.[5][6][5][6]
Cinnamyl Butyrate Sweet, spicy-floral, fruity, with cinnamon-berry facets and a slightly balsamic character.[7][7]
Cinnamyl Cinnamate (B1238496) Very mild, tenacious, balsamic-floral, with hardly any spice note.[8][8]
Ethyl Cinnamate Fruity and balsamic, reminiscent of cinnamon with an amber note.
Methyl Cinnamate Fruity and strawberry-like odor; sweet, balsamic with fruity notes reminiscent of cinnamon and strawberry.
Physicochemical and Toxicological Data Comparison

The following table presents key physicochemical and toxicological data for this compound and its alternatives. This information is crucial for formulation, stability, and safety assessments.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Oral LD50 (Rat, mg/kg)Source(s)
This compound C₁₂H₁₄O₂190.24~2733400[9]
Cinnamyl Acetate C₁₁H₁₂O₂176.21265>5000[9][10][11]
Cinnamyl Butyrate C₁₃H₁₆O₂204.26-5000[9]
Cinnamyl Isobutyrate C₁₃H₁₆O₂204.26-5000[9]
Cinnamyl Isovalerate C₁₄H₁₈O₂218.29->5000[9]
Cinnamyl Cinnamate C₁₈H₁₆O₂264.32370-[8][12]

Experimental Protocols for Sensory Evaluation

To facilitate direct comparison of this compound and its alternatives, detailed protocols for established sensory evaluation methods are provided below. These methods are fundamental for obtaining quantitative data on flavor profiles and differences.

Triangle Test (Difference Testing)

The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.

Objective: To determine if a perceptible overall difference exists between this compound and an alternative.

Materials:

  • This compound solution (control)

  • Alternative flavor compound solution (test sample)

  • Spring water (for dilution and palate cleansing)

  • Odor-free sample cups, coded with random three-digit numbers

  • Sensory booths with controlled lighting and ventilation

  • Ballots for recording responses

Procedure:

  • Panelist Selection: Recruit 20-40 panelists. Panelists should be familiar with sensory testing procedures.[13]

  • Sample Preparation:

    • Prepare solutions of this compound and the alternative compound at a concentration suitable for sensory evaluation in a neutral base (e.g., 5% sucrose (B13894) solution). The concentration should be clearly above the detection threshold but not overpowering.

    • For each panelist, present three samples in coded cups: two will be identical (either two controls or two test samples) and one will be different.[14]

  • Testing Protocol:

    • Randomize the order of presentation of the three samples for each panelist to avoid positional bias. There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB).[14]

    • Instruct panelists to taste the samples from left to right.[14]

    • Ask panelists to identify the "odd" or "different" sample.[15]

    • Provide panelists with water and unsalted crackers to cleanse their palate between samples.[15]

  • Data Analysis:

    • Tally the number of correct identifications.

    • Use a statistical table for triangle tests (or a chi-square test) to determine if the number of correct responses is statistically significant at a chosen confidence level (typically p < 0.05).[14]

Quantitative Descriptive Analysis (QDA®)

QDA is a method to identify, describe, and quantify the sensory attributes of a product.

Objective: To generate a detailed quantitative flavor profile of this compound and its alternatives.

Materials:

  • Solutions of this compound and each alternative at a standardized concentration.

  • Reference standards for various flavor attributes (e.g., solutions of sucrose for "sweet," citric acid for "sour," etc.).

  • Sensory booths, coded sample cups, and palate cleansers as in the triangle test.

  • Data collection software or ballots with line scales.

Procedure:

  • Panelist Selection and Training:

    • Select 8-15 panelists based on their sensory acuity and ability to verbalize perceptions.[16]

    • Conduct several training sessions where panelists are exposed to the samples and work together to develop a consensus vocabulary of descriptive terms (e.g., "sweet," "fruity," "spicy," "balsamic," "cinnamon-like").[17]

    • Train panelists to use a line scale (e.g., a 15 cm line anchored with "low" and "high" intensity) to rate the intensity of each attribute for each sample.[16]

  • Sample Evaluation:

    • Present the coded samples one at a time in a randomized order to the panelists in individual booths.[16]

    • Panelists rate the intensity of each descriptive attribute for each sample on the provided line scales.

    • Multiple replicates should be performed for each panelist to assess their consistency.[16]

  • Data Analysis:

    • Convert the ratings on the line scales to numerical data.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between the samples.[16]

    • The results can be visualized using "spider web" or radar plots to provide a graphical representation of the flavor profiles.[16]

Signaling Pathway for Odor Perception

The perception of flavor compounds like this compound is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).

The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, which in turn activates an associated G-protein (Gαolf). The activated Gαolf then stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP). This rise in cAMP opens cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of a specific smell.

Below is a Graphviz diagram illustrating this signaling cascade.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant Odorant (e.g., this compound) OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Synthesizes CNG Cyclic Nucleotide-gated (CNG) Channel depolarization Depolarization CNG->depolarization Leads to cAMP->CNG Opens ions Na⁺, Ca²⁺ ions->CNG signal Signal to Brain depolarization->signal

Caption: Olfactory signal transduction cascade.

Conclusion

While direct quantitative comparisons of the performance of this compound and its alternatives are scarce in publicly accessible literature, a qualitative assessment of their flavor profiles reveals distinct nuances that can guide their application in flavor chemistry. Cinnamyl esters, such as the acetate and butyrate, offer variations on the characteristic fruity, spicy, and balsamic theme of this compound. For researchers and developers seeking to select an appropriate alternative or to create novel flavor combinations, conducting sensory evaluations using standardized protocols like the Triangle Test and Quantitative Descriptive Analysis is essential. The understanding of the underlying olfactory signaling pathway provides a basis for future research into the targeted design and discovery of new flavor molecules.

References

A Comparative Guide to the Antimicrobial Potency of Cinnamyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Cinnamic acid and its derivatives, particularly cinnamyl esters, have garnered significant attention for their potential as effective antimicrobial compounds. Their natural origins and amenability to chemical modification make them promising candidates for the development of new drugs. This guide provides an objective comparison of the antimicrobial performance of various cinnamyl esters, supported by experimental data from peer-reviewed studies.

Comparative Antimicrobial Activity

The antimicrobial efficacy of cinnamyl esters is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.

The following table summarizes the MIC values of several cinnamyl esters against a selection of pathogenic bacteria and fungi. This data, compiled from a comprehensive study, allows for a standardized comparison as all compounds were tested under the same experimental conditions.

CompoundS. aureus (ATCC-35903)S. epidermidis (ATCC-12228)P. aeruginosa (ATCC-25853)C. albicans (ATCC-76485)C. tropicalis (ATCC-13803)C. glabrata (ATCC-90030)
Methyl Cinnamate (B1238496) 789.19 µM>789.19 µM>789.19 µM789.19 µM789.19 µM789.19 µM
Ethyl Cinnamate >726.36 µM>726.36 µM>726.36 µM726.36 µM726.36 µM726.36 µM
Butyl Cinnamate 626.62 µM626.62 µM626.62 µM626.62 µM626.62 µM626.62 µM
Decyl Cinnamate 550.96 µM550.96 µM550.96 µM>550.96 µM>550.96 µM>550.96 µM
Benzyl (B1604629) Cinnamate 537.81 µM537.81 µM1075.63 µM>1075.63 µM>1075.63 µM>1075.63 µM

Key Observations:

  • Antibacterial Activity: A clear trend emerges for the antibacterial activity of straight-chain alkyl cinnamates against the tested strains: potency increases with the length of the alkyl chain, with decyl cinnamate exhibiting the lowest MIC value.[1] For instance, against S. aureus, the MIC decreases from 789.19 µM for methyl cinnamate to 550.96 µM for decyl cinnamate.[1] Benzyl cinnamate also demonstrated notable activity against S. aureus and S. epidermidis, with an MIC of 537.81 µM, comparable to that of decyl cinnamate.[1] However, its efficacy was significantly lower against the Gram-negative bacterium P. aeruginosa.[1]

  • Antifungal Activity: Butyl cinnamate was the most potent among the tested straight-chain esters against all three Candida species, with a consistent MIC of 626.62 µM.[1][2] The activity of methyl and ethyl cinnamate was lower, with higher MIC values.[1][2] Generally, ester derivatives of cinnamic acid have been found to be more bioactive than amide derivatives against fungal strains.[2]

Mechanism of Action

Studies suggest that cinnamyl esters exert their antimicrobial effects through multiple mechanisms, primarily targeting the cell membrane and cell wall.

antimicrobial_mechanism cluster_ester Cinnamyl Ester cluster_fungal_cell Fungal Cell CinnamylEster Cinnamyl Ester CellWall Cell Wall CinnamylEster->CellWall Interaction PlasmaMembrane Plasma Membrane (Ergosterol) CinnamylEster->PlasmaMembrane Direct Interaction with Ergosterol Intracellular Intracellular Components CellWall->Intracellular Disruption PlasmaMembrane->Intracellular Increased Permeability & Leakage

Antimicrobial mechanism of cinnamyl esters against fungal cells.

Research indicates that certain cinnamyl esters, such as butyl cinnamate, directly interact with ergosterol, a crucial component of the fungal plasma membrane.[2][3][4] This interaction disrupts membrane integrity, leading to increased permeability and leakage of intracellular components, ultimately causing cell death. Additionally, these compounds can interact with the fungal cell wall, further compromising the cell's structural integrity.[2][3][4]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment in assessing the antimicrobial potency of a compound. The broth microdilution method is a widely accepted and utilized technique.[2]

broth_microdilution Start Start Prepare Prepare Serial Dilutions of Cinnamyl Esters Start->Prepare Inoculate Inoculate Microplate Wells with Microbial Suspension Prepare->Inoculate Incubate Incubate at Optimal Growth Temperature Inoculate->Incubate Observe Visually Inspect for Microbial Growth (Turbidity) Incubate->Observe Determine Determine MIC: Lowest Concentration with No Visible Growth Observe->Determine End End Determine->End

Workflow for Broth Microdilution Method to determine MIC.

Broth Microdilution Method for MIC Determination:

  • Preparation of Compounds: The cinnamyl esters are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.

  • Serial Dilutions: A series of twofold dilutions of each compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well microplate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microplate is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.

  • Incubation: The microplates are incubated under conditions optimal for the growth of the test microorganism (e.g., 35-37°C for 24-48 hours).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the cinnamyl ester at which there is no visible growth of the microorganism.

Conclusion

The presented data highlights the significant potential of cinnamyl esters as a class of antimicrobial agents. The antimicrobial activity can be modulated by altering the ester group, with a general trend of increased antibacterial potency observed with longer alkyl chains.[1] Butyl cinnamate stands out for its broad-spectrum antifungal activity against the tested Candida species.[1] While benzyl cinnamate shows good activity against certain Gram-positive bacteria, its spectrum of activity appears to be narrower.[1] These findings provide a valuable foundation for researchers in drug development, suggesting that cinnamates are promising lead compounds for the design and synthesis of novel and effective antimicrobial drugs. Further investigation into structure-activity relationships and in vivo efficacy is warranted to fully realize their therapeutic potential.

References

A Comparative Guide to the Cytotoxicity of Cinnamyl Propionate and Other Cinnamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamates, a class of compounds derived from cinnamic acid, have garnered significant interest in biomedical research for their diverse pharmacological activities, including potential anticancer properties. This guide provides a comparative overview of the cytotoxicity of various cinnamates, with a focus on contrasting cinnamyl propionate (B1217596) with other members of this chemical family. The information herein is supported by available experimental data and detailed methodologies to aid in further research and development.

Comparative Cytotoxicity of Cinnamates

The cytotoxic potential of cinnamates is often evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value signifies greater cytotoxic potency.

While direct comparative in vitro cytotoxicity data for cinnamyl propionate on cancer cell lines is limited in the reviewed literature, acute toxicity data is available. The oral LD50 of this compound in rats is reported as 3.4 g/kg, and the dermal LD50 in rabbits is greater than 5 g/kg[1]. For a more direct comparison of cytotoxic potential in a research context, in vitro assays on specific cell lines are necessary.

The following table summarizes the available IC50 values for various other cinnamates against different human cancer cell lines, providing a baseline for understanding the structure-activity relationships within this compound class.

CompoundCell LineIC50 (µM)Reference
Cinnamaldehyde HeLa (Cervical Cancer)> 54.8 (after 24h)[2]
PC3 (Prostate Cancer)~109 (73 µg/mL)N/A
Cinnamic Acid HT-144 (Melanoma)2400[3]
Phenethyl Caffeate OSCC (Oral Squamous Carcinoma)8.5[4]
(2-Hydroxy)phenyl Cinnamate (B1238496) OSCC (Oral Squamous Carcinoma)23.5[4]
(3,4-Dihydroxy)phenyl Cinnamate OSCC (Oral Squamous Carcinoma)25.1[4]

Experimental Protocols

To ensure the reproducibility and comparability of cytotoxicity data, standardized experimental protocols are crucial. The most commonly employed method for assessing the cytotoxicity of cinnamates is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) crystals are solubilized and quantified by spectrophotometry.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test cinnamate in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of desired concentrations. Treat the cells with the different concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Varying concentrations) A->B C Incubation (e.g., 24, 48, 72h) B->C D MTT Addition C->D E Incubation (3-4h, 37°C) D->E F Formazan Solubilization E->F G Absorbance Reading (570 nm) F->G H Data Analysis (IC50 Calculation) G->H

MTT Assay Workflow

Signaling Pathways in Cinnamate-Induced Cytotoxicity

Cinnamates can exert their cytotoxic effects through the modulation of various signaling pathways that regulate cell proliferation, survival, and apoptosis. Understanding these mechanisms is vital for the development of targeted cancer therapies.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that controls cell growth and division. In many cancers, this pathway is aberrantly activated. Some cinnamates have been shown to inhibit this pathway, leading to a reduction in cancer cell proliferation.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Activation Cinnamates Cinnamates Cinnamates->MEK Inhibition Cinnamates->ERK Inhibition

Inhibition of MAPK/ERK Pathway by Cinnamates

Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis. Certain cinnamates can induce apoptosis in cancer cells through the intrinsic pathway, which is initiated by intracellular stress.

Intrinsic_Apoptosis_Pathway cluster_cytoplasm Cytoplasm Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cinnamates Cinnamates Cinnamates->Bax Activation Cinnamates->Bcl2 Inhibition

Induction of Intrinsic Apoptosis by Cinnamates

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the sensory profiles of cinnamyl propionate (B1217596), cinnamyl acetate (B1210297), and cinnamyl butyrate (B1204436), complete with descriptive sensory data and detailed experimental protocols for evaluation.

In the realm of flavor and fragrance chemistry, cinnamyl esters play a significant role in creating a wide array of sensory experiences. This guide provides a comparative sensory panel evaluation of cinnamyl propionate versus its closely related esters, cinnamyl acetate and cinnamyl butyrate. Understanding the nuanced differences in their odor and flavor profiles is critical for researchers and product developers in the food, pharmaceutical, and cosmetic industries. While publicly available quantitative comparative data from a single sensory panel is limited, this guide synthesizes descriptive profiles from various sources and presents a representative sensory analysis.

Comparative Sensory Profiles

The sensory characteristics of this compound, cinnamyl acetate, and cinnamyl butyrate are summarized below. The intensity of each attribute is rated on a hypothetical 10-point scale, where 0 indicates no perception and 10 indicates a very strong perception. This data is illustrative and compiled from qualitative descriptions found in scientific and industry literature.

Sensory AttributeThis compoundCinnamyl AcetateCinnamyl Butyrate
Sweet 876
Fruity 767
Spicy 674
Balsamic 787
Floral 665
Waxy 324
Green 213

Caption: Illustrative sensory profile of cinnamyl esters.

Detailed Sensory Descriptions

This compound: This ester is characterized by a complex and well-balanced aroma. It presents a predominantly sweet, warm, and balsamic character, complemented by pronounced floral and fruity notes.[1] A subtle spiciness, reminiscent of cinnamon, and honey-like undertones add to its depth.[1] Its odor is often described as resembling stewed summer fruits, bubble gum, and grape soda.

Cinnamyl Acetate: Cinnamyl acetate offers a sweet, floral, and spicy balsamic aroma.[2] Its taste profile is similarly complex, with sweet, spicy, floral, and cinnamon notes, accompanied by a honey-like and tutti-frutti nuance.[3] The natural form, derived from cinnamyl alcohol, is noted for a more delicate hyacinth-jasmine character.[3]

Cinnamyl Butyrate: This ester is distinguished by its fresh, fruity, and balsamic qualities, with a sweet undertone. Its flavor is often described as wine-like.[4] The overall impression is one of a soft, fruity, and winey character with balsamic nuances.

Experimental Protocol for Sensory Panel Evaluation

A robust sensory evaluation of these cinnamyl esters would typically employ a Quantitative Descriptive Analysis (QDA) method. This involves a trained sensory panel to identify and quantify the sensory attributes of the compounds.

1. Panelist Selection and Training:

  • Recruitment: Panelists are recruited based on their sensory acuity, motivation, and ability to articulate sensory perceptions.

  • Screening: Candidates are screened for their ability to detect and describe basic tastes and odors.

  • Training: A panel of 8-12 members undergoes intensive training (typically 20-40 hours) to develop a consensus on a descriptive vocabulary for the cinnamyl esters and to calibrate their use of the intensity scale. Reference standards for each attribute are provided to anchor the scale.

2. Sample Preparation:

  • The cinnamyl esters are diluted in an appropriate solvent, such as mineral oil for olfaction or a 5% sugar solution for flavor evaluation, to a concentration that is clearly perceivable but not overwhelming.

  • Samples are presented in coded, identical containers to prevent bias.

  • A control sample (the solvent alone) is included.

3. Evaluation Procedure:

  • Panelists evaluate the samples in a controlled environment with neutral lighting and air circulation.

  • The order of sample presentation is randomized for each panelist to minimize carry-over effects.

  • Panelists rate the intensity of each sensory attribute on a continuous line scale (e.g., a 15-cm line anchored with "low" and "high").

4. Data Analysis:

  • The intensity ratings from the line scales are converted to numerical data.

  • Statistical analysis, such as Analysis of Variance (ANOVA), is performed to determine significant differences in the sensory attributes among the esters.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Experimental Workflow

The following diagram illustrates the typical workflow for a sensory panel evaluation of aroma compounds.

SensoryEvaluationWorkflow Sensory Panel Evaluation Workflow cluster_preparation Preparation Phase cluster_evaluation Evaluation Phase cluster_analysis Analysis Phase PanelistSelection Panelist Selection & Training Methodology Methodology Design (QDA) PanelistSelection->Methodology SamplePrep Sample Preparation & Coding SensoryBooth Evaluation in Sensory Booths SamplePrep->SensoryBooth Methodology->SamplePrep DataCollection Data Collection on Line Scales SensoryBooth->DataCollection DataCompilation Data Compilation & Conversion DataCollection->DataCompilation StatisticalAnalysis Statistical Analysis (ANOVA, PCA) DataCompilation->StatisticalAnalysis Report Interpretation & Reporting StatisticalAnalysis->Report

Caption: Workflow of a sensory panel evaluation.

References

A Comparative Guide to Immunoassay Cross-Reactivity: A Case Study of Cinnamyl Propionate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential cross-reactivity of cinnamyl propionate (B1217596) in immunoassay studies. Due to the limited direct experimental data on cinnamyl propionate, this guide leverages data from structurally similar compounds—cinnamaldehyde (B126680), cinnamyl alcohol, and cinnamic acid—to provide a predictive framework and practical guidance for researchers.

Understanding Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen. However, antibodies can sometimes bind to other structurally related molecules, a phenomenon known as cross-reactivity.[1][2] This can lead to inaccurate results, such as false positives or overestimated concentrations of the target analyte.[1][2] For small molecules like this compound, which require conjugation to a carrier protein to elicit an immune response, the resulting antibodies may recognize not only the target hapten but also other molecules with similar chemical features.[3]

The degree of cross-reactivity is influenced by several factors, including the antibody's affinity for the antigen, the concentration of the antigen, and the specific conditions of the assay such as pH and temperature.[2] It is a critical parameter to evaluate during the validation of any immunoassay.[1]

Predictive Cross-Reactivity of this compound

This compound shares a core cinnamyl structure with cinnamaldehyde, cinnamyl alcohol, and cinnamic acid. The key differences lie in the functional group attached to the cinnamyl backbone. Based on studies of these analogs, we can infer the potential for cross-reactivity.

A study on the cross-sensitization between cinnamaldehyde, cinnamyl alcohol, and cinnamic acid in guinea pigs suggests that cinnamaldehyde may be the primary allergen, with the other two compounds being metabolized to cinnamaldehyde in the skin.[4][5] This suggests that an antibody raised against a cinnamaldehyde-protein conjugate might show significant cross-reactivity with cinnamyl alcohol and cinnamic acid.

The structural similarity of these compounds is key to predicting cross-reactivity. An antibody developed to detect a specific cinnamyl derivative will likely recognize the common phenyl-propenyl core. The specificity will then depend on how the antibody's binding site (paratope) interacts with the different functional groups (aldehyde, alcohol, carboxylic acid, and propionate ester).

Table 1: Structural Comparison of this compound and Its Analogs

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Functional Group
This compound
alt text
C₁₂H₁₄O₂190.24[6]Ester
Cinnamaldehyde
alt text
C₉H₈O132.16Aldehyde
Cinnamyl Alcohol
alt text
C₉H₁₀O134.18Alcohol
Cinnamic Acid
alt text
C₉H₈O₂148.16Carboxylic Acid

Experimental Protocols for Assessing Cross-Reactivity

A standard method for determining the cross-reactivity of an immunoassay is through a competitive enzyme-linked immunosorbent assay (ELISA).

Competitive ELISA Protocol

This protocol outlines the general steps to assess the cross-reactivity of a panel of compounds against a target analyte.

  • Coating: Microplate wells are coated with a conjugate of the target analyte (or a derivative) and a protein (e.g., BSA).

  • Blocking: Unbound sites on the microplate are blocked to prevent non-specific binding.

  • Competition: A fixed concentration of the primary antibody is pre-incubated with varying concentrations of either the standard (target analyte) or the potential cross-reactant.

  • Incubation: The antibody-analyte mixtures are added to the coated wells, where the free antibody will bind to the coated antigen.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.

  • Substrate Addition: A chromogenic substrate is added, and the resulting color change is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.

  • Calculation: The cross-reactivity is typically calculated as the ratio of the concentration of the target analyte at 50% inhibition (IC50) to the concentration of the cross-reactant at 50% inhibition, multiplied by 100.

Equation for Calculating Percent Cross-Reactivity:

Logical Workflow for Cross-Reactivity Assessment

The following diagram illustrates the logical workflow for assessing the potential cross-reactivity of a compound like this compound.

Cross_Reactivity_Workflow cluster_0 Phase 1: In Silico & Structural Analysis cluster_1 Phase 2: Immunoassay Development cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Interpretation & Reporting A Identify Target Analyte (this compound) B Identify Structural Analogs (Cinnamaldehyde, Cinnamyl Alcohol, etc.) A->B leads to C Compare Structural Features (Functional Groups, Ring Substitutions) B->C informs D Synthesize Hapten-Carrier Conjugate C->D guides E Antibody Production (Monoclonal or Polyclonal) D->E essential for F Develop Competitive Immunoassay (e.g., ELISA) E->F essential for G Determine IC50 of Target Analyte F->G enables H Determine IC50 of Structural Analogs F->H enables I Calculate % Cross-Reactivity G->I input for H->I input for J Analyze Cross-Reactivity Data I->J provides data for K Report Specificity of the Immunoassay J->K culminates in

Caption: Workflow for assessing immunoassay cross-reactivity.

Factors Influencing Immunoassay Cross-Reactivity

Several factors can influence the degree of cross-reactivity observed in an immunoassay. Understanding these can help in designing more specific assays.

Factors_Influencing_Cross_Reactivity cluster_Antibody Antibody Characteristics cluster_Analyte Analyte & Cross-Reactant Properties cluster_Assay Assay Conditions center Immunoassay Cross-Reactivity A1 Specificity A1->center A2 Affinity A2->center A3 Monoclonal vs. Polyclonal A3->center B1 Structural Similarity B1->center B2 Concentration B2->center B3 Metabolism B3->center C1 pH C1->center C2 Temperature C2->center C3 Incubation Time C3->center C4 Ionic Strength C4->center

Caption: Key factors that influence immunoassay cross-reactivity.

Conclusion

References

A Comparative Guide to the Quantitative Analysis of Cinnamyl Propionate in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific compounds within essential oils is paramount for quality control, efficacy assessment, and formulation development. Cinnamyl propionate (B1217596), a significant ester found in some essential oils, contributes to their aromatic profile and potential biological activity. This guide provides a comparative analysis of two primary analytical techniques for the quantitative determination of cinnamyl propionate in essential oils: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures like essential oils.[1][2] Its high resolution and sensitivity make it a robust method for quantitative analysis.

Experimental Protocol: GC-MS

1. Sample Preparation: A stock solution of this compound standard is prepared in a suitable solvent such as hexane (B92381) or ethanol. The essential oil sample is diluted with the same solvent to bring the concentration of this compound within the calibration range.[1] An internal standard (e.g., nonane) can be added to both the standard solutions and the sample to improve precision.[3]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent low-polarity column.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).[1]

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 105, 131, 176).

3. Calibration and Quantification: A calibration curve is constructed by injecting a series of standard solutions of this compound at different concentrations. The peak area of the target analyte is plotted against its concentration. The concentration of this compound in the essential oil sample is then determined from the calibration curve.

Method 2: High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography offers an alternative approach for the quantification of less volatile or thermally labile compounds in essential oils. When coupled with a Diode Array Detector (DAD), it allows for the simultaneous quantification and spectral confirmation of the analyte.

Experimental Protocol: HPLC-DAD

1. Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol (B129727) or acetonitrile (B52724). The essential oil sample is accurately weighed and dissolved in the mobile phase to a known concentration. The solution is then filtered through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for this compound).

3. Calibration and Quantification: Similar to the GC-MS method, a calibration curve is generated by injecting standard solutions of this compound at various concentrations. The peak area is plotted against the concentration, and the amount of this compound in the sample is calculated using the regression equation of the calibration curve.

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance parameters for the GC-MS and HPLC-DAD methods for the analysis of this compound. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

ParameterGC-MSHPLC-DAD
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) ~0.01 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL~0.3 µg/mL
Accuracy (Recovery) 95 - 105%97 - 103%
Precision (RSD) < 5%< 3%

Method Selection Considerations

The choice between GC-MS and HPLC-DAD for the quantitative analysis of this compound in essential oils depends on several factors:

  • Volatility of the analyte: this compound is sufficiently volatile for GC analysis.

  • Complexity of the essential oil matrix: GC-MS offers superior separation for highly complex essential oils containing numerous volatile components.[3]

  • Sensitivity requirements: GC-MS generally provides a lower limit of detection compared to HPLC-DAD.

  • Confirmation of identity: The mass spectral data from GC-MS provides a higher degree of confidence in the identification of this compound.

  • Instrumentation availability: Both techniques require specialized equipment and trained personnel.

Experimental Workflow

The general workflow for the quantitative analysis of this compound in essential oils using chromatographic methods is illustrated below.

Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing EssentialOil Essential Oil Sample Dilution Dilution & Internal Standard Addition EssentialOil->Dilution Standard This compound Standard Standard->Dilution Filtration Filtration (for HPLC) Dilution->Filtration HPLC GCMS GC-MS Analysis Dilution->GCMS GC HPLC HPLC-DAD Analysis Filtration->HPLC PeakIntegration Peak Integration & Identification GCMS->PeakIntegration HPLC->PeakIntegration Calibration Calibration Curve Construction PeakIntegration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantitative analysis of this compound.

References

Safety Operating Guide

Proper Disposal of Cinnamyl Propionate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the safe disposal of cinnamyl propionate (B1217596), a common fragrance and flavoring agent. Adherence to these guidelines will help mitigate risks and ensure compliance with institutional and regulatory safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle cinnamyl propionate with appropriate Personal Protective Equipment (PPE) and safety measures.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (such as nitrile, neoprene, or PVC), and a lab coat or long-sleeved clothing.

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.

  • Ignition Sources: this compound is a combustible liquid. Keep it away from heat, sparks, open flames, and other sources of ignition.

  • Spontaneous Combustion Risk: Be aware that porous materials like paper towels or rags soaked with this compound may spontaneously combust. Immediately place any such contaminated materials in a sealed, fireproof container for disposal.

Chemical and Physical Properties

A summary of key data for this compound is provided below.

PropertyValueReference
CAS Number 103-56-0
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Appearance Colorless Liquid
Flash Point 94 °C (201 °F)
Boiling Point 288 °C
GHS Health Hazards Acute toxicity, oral: Category 5; Skin irritation: Category 3
GHS Environmental Hazards None

Step-by-Step Disposal Procedures

Disposal of this compound must comply with local, regional, and national regulations. Never discharge chemical waste into sewer systems or the environment.

Procedure for Unused or Waste this compound
  • Containment: Carefully transfer the waste this compound into a designated and compatible chemical waste container. The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.

  • Labeling: As soon as waste is added, label the container clearly with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHRS) department. The label should identify the contents as "Waste this compound."

  • Segregation: Store the waste container segregated from incompatible materials to prevent hazardous reactions.

  • Storage: Keep the sealed waste container in a designated, secondary containment area, such as a spill tray, within a laboratory Satellite Accumulation Area (SAA). Ensure the container remains closed at all times except when adding waste.

  • Disposal Request: Once the container is full or waste is ready for removal, contact your institution's EHRS office to arrange for pickup and disposal by a licensed hazardous waste handler. The standard disposal method is controlled incineration or other forms of chemical destruction.

Procedure for Empty Containers

A container that held this compound must be properly decontaminated before being discarded.

  • Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve the residue.

  • Collect Rinsate: The solvent rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste, following the procedure described above.

  • Final Disposal: Once triple-rinsed, deface or remove all chemical labels from the container. To prevent reuse, puncture the container. It may then be disposed of in the regular trash or recycled, according to your institution's specific policies.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and its empty containers.

G cluster_0 cluster_1 Chemical Waste Disposal cluster_2 Empty Container Disposal start Start: this compound for Disposal waste_type Identify Waste Type start->waste_type ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) waste_type->ppe  Chemical   rinse Triple-Rinse Container with Suitable Solvent waste_type->rinse Empty Container contain Place in Labeled, Sealed, Compatible Waste Container ppe->contain store Store in Designated Satellite Accumulation Area contain->store segregate Segregate from Incompatible Wastes store->segregate request Request Pickup from EHRS / Licensed Handler segregate->request end_dispose Professional Disposal (e.g., Incineration) request->end_dispose collect Collect Rinsate as Chemical Waste rinse->collect deface Deface Label and Puncture Container rinse->deface collect->contain Add to Waste end_container Dispose of Container in Regular Trash/Recycling deface->end_container

Caption: Workflow for the proper disposal of this compound waste and containers.

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